molecular formula C7H4N4 B1344265 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 454685-88-2

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B1344265
CAS No.: 454685-88-2
M. Wt: 144.13 g/mol
InChI Key: GDYUNCUMRKXRHY-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS: 454685-88-2) is a high-value chemical scaffold extensively utilized in medicinal chemistry and drug discovery research, particularly in the development of novel kinase inhibitors. This compound is a versatile building block for constructing targeted therapies, with significant scientific interest in oncology. Its pyrrolo[2,3-d]pyrimidine core is a privileged structure in the design of potent small-molecule inhibitors for various cancer targets. Research highlights its application as a core scaffold in the design and optimization of potent and orally active Monopolar Spindle 1 (MPS1) inhibitors, which are being investigated for the treatment of aggressive cancers like triple-negative breast cancer . Furthermore, derivatives based on this scaffold have been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a promising target in cancer immunotherapy, demonstrating the scaffold's critical role in modulating T cell function . The compound's mechanism of action is rooted in its ability to function as an ATP-competitive inhibitor, binding to the kinase domain of target enzymes and disrupting cell signaling pathways that drive proliferation and survival . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYUNCUMRKXRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626837
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454685-88-2
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffolds

[1]

Core Identity & Physicochemical Profile[2][3][4][5][6]

The this compound scaffold is a "privileged structure" in medicinal chemistry.[1][2] It functions as a bioisostere of 7-deazapurine, where the 5-carbonitrile group acts as a critical electronic tuner.[1] The electron-withdrawing nature of the nitrile group at position 5 significantly alters the reactivity of the C4 position and the acidity of the N7 proton, enhancing its utility in ATP-competitive kinase inhibition.

Key Compound Specifications

Primary Focus: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (The versatile intermediate).[1]

PropertySpecification
CAS Number 24391-41-1 (4-Chloro derivative)
Molecular Formula C₇H₃ClN₄
Molecular Weight 178.58 g/mol
Appearance Off-white to pale yellow solid
Melting Point 235–285 °C (Decomposes; varies by crystal form)
Solubility Soluble in DMSO (>50 mg/mL), DMF; Sparingly soluble in MeOH, Ethanol; Insoluble in Water.[1][3][4][5]
pKa (Calculated) ~8.84 (N7-H acidity increased by 5-CN group)
Stability Hygroscopic; store under inert atmosphere at -20°C. Sensitive to strong acids/bases.[1]
Electronic Structure & SAR Implications
  • N7-H Acidity: The 5-cyano group (EWG) draws electron density from the pyrrole ring, lowering the pKa of the N7 proton.[1] This enhances the hydrogen bond donor capability of N7, often critical for binding to the "hinge region" of kinase domains (e.g., Glu residues).

  • C4 Electrophilicity: The 5-CN group activates the C4-Cl bond towards Nucleophilic Aromatic Substitution (SNAr), allowing milder reaction conditions when introducing amine side chains compared to the unsubstituted scaffold.[1]

Synthetic Pathways[3][10][11]

Researchers typically access this scaffold via two routes: De Novo Cyclization (industrial scale) or Functionalization of the Core (lab scale). The functionalization route is preferred for generating libraries of 5-substituted analogs.[1]

Protocol A: Functionalization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol installs the nitrile group onto the commercially available 4-chloro core.[1]

Mechanism: Vilsmeier-Haack Formylation


1

Step-by-Step Methodology:

  • Formylation (C5-CHO):

    • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF.

    • Add POCl₃ (1.5 eq) dropwise at 0°C.[1]

    • Heat to 80°C for 3 hours.

    • Quench: Pour into ice water and neutralize with NaOAc. Collect the precipitate (4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde).[1]

  • Oxime Formation:

    • Suspend the aldehyde (from Step 1) in EtOH.[1]

    • Add Hydroxylamine hydrochloride (NH₂OH[1]·HCl, 1.2 eq) and NaOAc (1.5 eq).

    • Reflux for 2 hours.[1] Cool and filter the solid oxime intermediate.

  • Dehydration to Nitrile (C5-CN):

    • Suspend the oxime in Thionyl Chloride (SOCl₂) or acetic anhydride.[1]

    • Reflux for 1–2 hours.[1]

    • Workup: Evaporate solvent, neutralize residue with sat. NaHCO₃, and extract with EtOAc.

    • Purification: Recrystallize from EtOAc/Hexanes to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile .

Protocol B: De Novo Synthesis (Industrial)

Constructing the ring system with the nitrile already in place (or a precursor).

  • Starting Materials: Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane.[1][5]

  • Key Intermediate: 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 69205-79-4).[1]

  • Chlorination: Treatment with POCl₃ converts the 4-oxo group to the 4-chloro analog.[1]

Visualization of Synthesis & Logic[11][12]

SynthesisPathwaycluster_SARSAR Logic: Why 5-CN?Start4-Chloro-7H-pyrrolo[2,3-d]pyrimidineStep1Vilsmeier-Haack(POCl3, DMF)Start->Step1AldehydeIntermediate:5-CarbaldehydeStep1->AldehydeC5 FormylationStep2NH2OH·HCl(Oxime Formation)Aldehyde->Step2OximeIntermediate:5-Carbaldehyde OximeStep2->OximeStep3Dehydration(SOCl2)Oxime->Step3ProductTARGET:4-Chloro-5-cyanoScaffoldStep3->Product-H2OEffect1Increases N7-H Acidity(Better H-bond Donor)Product->Effect1Effect2Activates C4-Cl(Facilitates SNAr)Product->Effect2

Caption: Step-wise synthetic pathway from the commercial 4-chloro scaffold to the 5-carbonitrile derivative, highlighting key intermediates and SAR implications.

Safety & Handling (MSDS Summary)

Signal Word: WARNING / DANGER

Hazard ClassH-CodeStatementPrecaution
Acute Toxicity (Oral) H301/H302 Toxic/Harmful if swallowed.[1][6]Do not eat/drink in lab.[1] Wash hands thoroughly.[1][7]
Skin Irritation H315 Causes skin irritation.[1]Wear nitrile gloves.[1]
Eye Irritation H319 Causes serious eye irritation.[1]Wear safety goggles.[1]
STOT-SE H335 May cause respiratory irritation.[1]Use only in a fume hood.[1][7]

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • ChemicalBook. (2024).[1] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Properties and Safety. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2024).[1] Compound Summary: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][3][8][9][6][4][5][10][11][12] Retrieved from [1]

  • Google Patents. (2020).[1] Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (US10738058B2).[1] Retrieved from

  • MDPI Molecules. (2021).[1] 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines as Antiviral Agents. Retrieved from [1]

7H-pyrrolo[2,3-d]pyrimidine scaffold discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: From Natural Products to Kinase Inhibition Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (often referred to as 7-deazapurine ) represents one of the most successful examples of scaffold hopping in modern medicinal chemistry. Structurally isosteric to purine (adenine), this heterocycle replaces the N7 nitrogen with a carbon atom. This single atomic substitution profoundly alters the electronic landscape of the ring system, enhancing metabolic stability and enabling unique substitution vectors at the C7 position—a region often facing the solvent-exposed "selectivity pocket" in protein kinases.

This guide explores the trajectory of this scaffold from its isolation in Streptomyces antibiotics to its dominance in the treatment of autoimmune disorders via Janus Kinase (JAK) inhibition.

Part 1: Structural Genesis & Physicochemical Properties

The utility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its ability to mimic the hydrogen-bonding motifs of adenine while offering distinct physicochemical advantages.

The Isosteric Shift (Purine vs. 7-Deazapurine)

In the ATP binding pocket of kinases, the adenine ring of ATP forms critical hydrogen bonds with the "hinge region" of the enzyme. The 7H-pyrrolo[2,3-d]pyrimidine scaffold retains the N1 and N3 acceptors and the N9-H donor (using purine numbering) required for this interaction.

  • Purine (Adenine): N7 is a hydrogen bond acceptor. The imidazole ring is electron-deficient.

  • 7-Deazapurine: C7 is a carbon atom. The resulting pyrrole ring is significantly more electron-rich (π-excessive) than the imidazole it replaces. This increases the pKa of the N9 proton (N1 in pyrrolo numbering), affecting binding kinetics and solubility.

DOT Diagram 1: Structural & Functional Comparison

ScaffoldComparison Purine Purine Scaffold (Adenine Core) N7 N7 Nitrogen (H-bond Acceptor) Purine->N7 Contains Elec_Def Electron Deficient (Imidazole) Purine->Elec_Def Property Deaza 7H-pyrrolo[2,3-d]pyrimidine (7-Deazapurine) C7 C7 Carbon (Synthetic Vector) Deaza->C7 Substitutes N7 with Elec_Rich Electron Rich (Pyrrole) Deaza->Elec_Rich Property C7->N7 Isosteric Replacement

Figure 1: Structural comparison highlighting the critical N7-to-C7 substitution that defines the 7-deazapurine scaffold.

Part 2: Historical Timeline

The history of this scaffold is a journey from natural product isolation to rational drug design.

EraMilestoneDescription
1960s Natural Origins Isolation of Tubercidin (7-deazaadenosine), Toyocamycin , and Sangivamycin from Streptomyces species. These nucleoside antibiotics exhibited potent cytotoxicity but high toxicity, limiting clinical use.
1980s Synthetic Evolution Development of scalable synthetic routes (e.g., Davoll synthesis) allowed for the creation of non-nucleoside analogs.
1990s Kinase Revolution Recognition that the scaffold could act as a "privileged structure" for ATP-competitive inhibition. The electron-rich pyrrole allowed for stronger hydrophobic interactions in the kinase cleft.
2012 Clinical Breakthrough FDA approval of Tofacitinib (Pfizer), a JAK inhibitor for Rheumatoid Arthritis. This validated the scaffold's safety and efficacy in chronic therapy.
2014+ Expansion Approval of Ruxolitinib (Myelofibrosis) and Baricitinib (RA), cementing the scaffold as the "gold standard" for JAK inhibition.

Part 3: Synthetic Methodologies & Protocols

A robust synthesis of the core scaffold is essential for medicinal chemistry campaigns. The most versatile intermediate is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , which allows for subsequent functionalization at the C4 position (via SNAr) and C5/C7 positions (via Electrophilic Aromatic Substitution or Cross-Coupling).

Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Note: This protocol avoids the use of highly pyrophoric Raney Nickel, utilizing a modern acetal-based cyclization approach suitable for scale-up.

Reagents:

  • Ethyl 2-cyanoacetate[1][2]

  • 2-bromo-1,1-dimethoxyethane[1][2]

  • Formamidine acetate

  • Phosphorus oxychloride (

    
    )
    
  • Sodium ethoxide (

    
    )
    

Step-by-Step Methodology:

  • Alkylation (C-C Bond Formation):

    • To a stirred solution of ethyl 2-cyanoacetate (1.0 eq) and potassium carbonate (1.5 eq) in DMF, add 2-bromo-1,1-dimethoxyethane (1.1 eq) dropwise at room temperature.

    • Heat to 60°C for 4 hours.

    • Result: Formation of ethyl 2-cyano-4,4-dimethoxybutanoate.[1]

  • Cyclization (Pyrimidine Formation):

    • Dissolve the intermediate from Step 1 in ethanol. Add formamidine acetate (1.5 eq) and NaOEt (2.0 eq).

    • Reflux for 6-8 hours. The basic conditions drive the condensation of the amidine with the ester and nitrile.

    • Result: Formation of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine (tautomer of the pyrimidone). Note: The acetal hydrolyzes and cyclizes with the amine in situ under these conditions.

  • Chlorination (Activation):

    • Suspend the dry 4-hydroxy intermediate in neat

      
       (excess).
      
    • Add a catalytic amount of N,N-dimethylaniline.

    • Reflux for 3 hours until the solution becomes clear.

    • Caution: Quench carefully into ice water (exothermic). Neutralize with

      
       to precipitate the product.
      
    • Result:4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Off-white solid).[3]

DOT Diagram 2: Synthetic Workflow

SynthesisProtocol Start Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane Inter1 Intermediate: Ethyl 2-cyano-4,4-dimethoxybutanoate Start->Inter1 Alkylation (DMF, K2CO3) Cyclization Cyclization with Formamidine Acetate Inter1->Cyclization Condensation Core 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine Cyclization->Core Ring Closure Chlorination Chlorination (POCl3, Reflux) Core->Chlorination Activation Final 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Key Scaffold) Chlorination->Final SNAr Precursor

Figure 2: Step-by-step synthetic route to the key 4-chloro intermediate.

Part 4: Medicinal Chemistry - The Kinase Revolution

The scaffold's primary application is in the inhibition of Janus Kinases (JAKs), which mediate signaling for cytokines involved in immunity.[4]

Binding Mode Mechanism

Kinase inhibitors using this scaffold typically function as Type I ATP-competitive inhibitors .

  • Hinge Binding: The pyrrole NH (N1) and the pyrimidine N (N3) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu930 and Leu932 in JAK2).

  • The "Gatekeeper" Interaction: Substituents at the C4 position (amino group) often project into the hydrophobic pocket near the gatekeeper residue, determining selectivity.

  • Solvent Front: The C7 position points toward the solvent front. This vector is underutilized in purines (due to N7) but is a prime site for modification in 7-deazapurines to tune solubility and pharmacokinetic properties.

DOT Diagram 3: JAK-STAT Signaling Pathway & Inhibition

JAKPathway Cytokine Cytokine (IL-6, IFN-g) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (JAK1/2/3, TYK2) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Drug 7-Deazapurine Drug (Tofacitinib) Drug->JAK Inhibition (ATP Competitive) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 3: The JAK-STAT signaling cascade showing the point of intervention by 7H-pyrrolo[2,3-d]pyrimidine inhibitors.

Part 5: Case Studies & Approved Drugs

The "JAK Inhibitor Trinity" utilizes this scaffold (or its close derivatives) to treat autoimmune diseases.

Table 1: FDA-Approved Drugs Utilizing the 7H-pyrrolo[2,3-d]pyrimidine Scaffold

Drug NameBrand NameTargetIndicationStructural Feature
Tofacitinib XeljanzJAK1/3Rheumatoid Arthritis, Ulcerative ColitisN-methyl group on pyrrole ring; Piperidine side chain at C4.
Ruxolitinib JakafiJAK1/2MyelofibrosisCyclopentyl-pyrazole group attached to C4.
Baricitinib OlumiantJAK1/2Rheumatoid Arthritis, Alopecia AreataEthylsulfonyl-azetidine chain; Pyrazole linker at C4.

Key Insight: Tofacitinib (CP-690,550) was discovered by Pfizer. The critical design step was the addition of a methyl group to the pyrrole nitrogen (N-methylation) and a chiral piperidine side chain. This optimized the molecule's "shape complementarity" with the JAK3 ATP pocket, specifically avoiding steric clash with the unique Cys909 residue in JAK3 (though it retains pan-JAK activity).

Part 6: Future Horizons

  • Covalent Inhibition: Newer generations (e.g., Ritlecitinib) are exploring covalent bonding to specific cysteines (like Cys909 in JAK3) using the 7-deazapurine core equipped with an electrophilic "warhead" (e.g., acrylamide) to achieve absolute selectivity.

  • PROTACs: The scaffold is being used as the "warhead" ligand in Proteolysis Targeting Chimeras (PROTACs) to degrade kinases rather than just inhibit them, overcoming resistance mutations.

References

  • Discovery of Tofacitinib: Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases." Journal of Medicinal Chemistry.

  • Scaffold Review: Seela, F., et al. (2017). "Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides." Medicinal Research Reviews.

  • Synthesis Protocol: Justia Patents. (2019). "Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine."

  • Ruxolitinib Structure: PubChem. "Ruxolitinib | C17H18N6."[4][5]

  • Baricitinib Structure: PubChem. "Baricitinib | C16H17N7O2S."[6][7][8][9]

  • Structural Biology: Haan, C., et al. (2011). "Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof." Biochemical Pharmacology.

Sources

Technical Guide: The 7-Deazapurine Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold represents a critical isostere in modern medicinal chemistry. By replacing the N7 nitrogen of the natural purine ring with a carbon atom (C7), researchers can fundamentally alter the electronic and steric landscape of the nucleobase. This modification confers resistance to enzymatic cleavage by purine nucleoside phosphorylases (PNP), enhances lipophilicity, and opens new vectors for C-H functionalization. This guide details the structural rationale, synthetic pathways, and therapeutic applications of this core, with a specific focus on its role in antiviral therapeutics like Remdesivir.

Structural Fundamentals & Physicochemical Properties

The transition from a purine to a 7-deazapurine core is not merely a single atom substitution; it is a strategic modification that impacts the molecule's interaction with biological targets and metabolic enzymes.

The N7 vs. C7 Isosterism

In natural purines (e.g., Adenosine), the N7 nitrogen acts as a hydrogen bond acceptor in the Hoogsteen face. Replacing this with a C-H bond (7-deaza) removes this acceptor capability but increases the electron density of the pyrrole ring.

Critical Insight (Metabolic Stability): The most profound effect of the 7-deaza modification is the stabilization of the N-glycosidic bond . In natural purines, the N7 nitrogen pulls electron density, making the C1' anomeric carbon susceptible to nucleophilic attack by phosphate, catalyzed by PNP. The 7-deaza substitution makes the glycosidic bond highly resistant to this cleavage, significantly extending the half-life of nucleoside drugs in vivo [1].

Comparative Properties Table[1]
FeatureNatural Purine Core7-Deazapurine Core (Pyrrolo[2,3-d]pyrimidine)Impact on Drug Design
IUPAC Name Imidazo[4,5-d]pyrimidinePyrrolo[2,3-d]pyrimidineScaffold definition.
H-Bonding N7 is an AcceptorC7-H is neutral/hydrophobicAlters Hoogsteen base pairing; reduces non-specific binding.
Glycosidic Bond Labile (PNP cleavage)Highly Stable Essential for oral bioavailability and half-life extension.
Fluorescence Generally Non-fluorescentTunable FluorescenceC7-aryl derivatives can act as fluorescent probes (QY up to 48%) [2].
Lipophilicity LowerHigherImproves membrane permeability.

Synthetic Strategies: Building the Core

Synthesis of 7-deazapurines generally follows two routes: De Novo Ring Closure or Direct Functionalization of the pre-formed core.

Visualization: Synthetic Logic Flow

The following diagram outlines the decision matrix for synthesizing 7-deazapurine derivatives, distinguishing between glycosylation and late-stage functionalization.

SynthesisWorkflow Start Target Molecule Analysis RouteA Route A: Glycosylation Start->RouteA If Sugar is Modified RouteB Route B: C-H Functionalization Start->RouteB If Base is Modified Vorbruggen Vorbrüggen Condensation (TMSOTf / BSA) RouteA->Vorbruggen Standard Anion Anion Glycosylation (NaH / Chloride) RouteA->Anion Stereocontrol Issues CH_Act C-H Activation (C7) RouteB->CH_Act Direct C-H Bond CrossCoup Suzuki/Negishi Coupling RouteB->CrossCoup Halogenated Precursor Product Final 7-Deazapurine Nucleoside Vorbruggen->Product Anion->Product CH_Act->Product CrossCoup->Product

Figure 1: Decision matrix for 7-deazapurine synthesis. Route A focuses on attaching the sugar, while Route B focuses on modifying the C7 position.

Experimental Protocol: C-H Functionalization

Context: Traditional modification at the C7 position requires a pre-halogenated precursor (e.g., 7-iodo-7-deazaadenine) followed by palladium-catalyzed cross-coupling (Suzuki/Sonogashira). However, modern C-H activation allows for direct functionalization, reducing step count.

Selected Protocol: Direct C-H Imidation of 7-Deazapurines [3]. Objective: Introduce a nitrogen functionality at C7 without prior halogenation.

Materials
  • Substrate: 7-Deazapurine derivative (1.0 equiv).[1][2]

  • Reagent: Perester (e.g., Boc-protected amino perester) (2.75 equiv).

  • Catalyst: Ferrocene (5 mol%).

  • Solvent: Degassed Dichloromethane (DCM).[1][2]

  • Atmosphere: Argon.[1][2]

Step-by-Step Methodology
  • Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, add the 7-deazapurine substrate (1.0 mmol) and Ferrocene (9.3 mg, 0.05 mmol).

  • Inertion: Seal the vial and purge with Argon for 5 minutes to remove oxygen (Oxygen can quench the radical species).

  • Reagent Addition: Dissolve the perester (2.75 mmol) in degassed DCM (20 mL) and inject it into the vial via syringe.

  • Reaction: Heat the mixture to 50 °C and stir for 5 hours .

    • Self-Validating Check: The reaction mixture should darken as the radical process proceeds. TLC monitoring should show the disappearance of the polar starting material and the appearance of a less polar product.

  • Quench: Cool to room temperature. Add saturated aqueous Na₂CO₃ (25 mL) to neutralize any acid byproducts.

  • Extraction: Extract with Ethyl Acetate (2 × 25 mL). Dry combined organics over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Causality: This reaction utilizes a radical mechanism where ferrocene acts as a redox catalyst to decompose the perester, generating an amidyl radical that attacks the electron-rich C7 position.

Therapeutic Application: The Remdesivir Case Study

Remdesivir (Veklury®) is the quintessential example of 7-deazapurine success. It is a 1'-cyano-7-deazaadenosine analogue.

Mechanism of Action (Delayed Chain Termination)

Remdesivir functions as a "Trojan Horse" for the viral RNA-dependent RNA polymerase (RdRp).[3]

  • Prodrug Activation: The phosphoramidate prodrug (GS-5734) enters the cell and is metabolized to the active triphosphate (GS-443902).

  • Incorporation: The viral RdRp recognizes the 7-deazaadenine core as an Adenosine mimetic and incorporates it into the growing RNA chain.

  • Translocation & Stall: Unlike standard chain terminators (which stop synthesis immediately), the RdRp adds three more nucleotides after Remdesivir.[3]

  • Steric Clash: The 1'-cyano group then clashes with the serine residue (Ser-861 in SARS-CoV-2) in the enzyme's RNA exit tunnel. This causes the complex to stall, preventing viral replication [4][5].[4][5]

Visualization: Remdesivir Pathway

RemdesivirMOA Prodrug Remdesivir (GS-5734) (Phosphoramidate Prodrug) Metabolism Intracellular Metabolism (Hydrolysis + Phosphorylation) Prodrug->Metabolism Triphosphate Active Triphosphate (GS-443902) Metabolism->Triphosphate RdRp Viral RdRp Recognition (Competes with ATP) Triphosphate->RdRp Incorp Incorporation into Viral RNA (Position i) RdRp->Incorp Extension Extension by 3 Nucleotides (Positions i+1 to i+3) Incorp->Extension Stall Steric Clash (1'-CN vs Serine) DELAYED CHAIN TERMINATION Extension->Stall

Figure 2: The mechanism of action for Remdesivir.[6] Note the critical "delayed" termination caused by the steric clash of the cyano group after partial extension.

References

  • Seela, F., & Peng, X. (2006). 7-Deazapurine nucleosides and nucleotides: synthesis, properties, and applications. Current Protocols in Nucleic Acid Chemistry. Link

  • Tokunaga, K., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling.[7] Journal of the American Chemical Society.[8] Link

  • Sabat, N., et al. (2018). C–H Imidation of 7-Deazapurines. ACS Omega. Link

  • Gordon, C. J., et al. (2020).[3] Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency.[3][6][9] Journal of Biological Chemistry. Link

  • Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science.[3][5][10] Link

Sources

The Pyrrolopyrimidine Nucleus: Structural Isosterism and Kinase Targeting in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolopyrimidine nucleus, specifically the 7H-pyrrolo[2,3-d]pyrimidine isomer (often termed 7-deazapurine ), represents one of the most privileged scaffolds in modern medicinal chemistry. Its structural isomorphism with adenine allows it to function as a potent ATP-competitive antagonist, making it the backbone of the "JAKinib" revolution—a class of drugs transforming the treatment of autoimmune diseases and malignancies.

This technical guide dissects the biological significance of this nucleus, moving from its fundamental chemical properties and natural occurrences to its critical role in kinase inhibition. It provides actionable insights into the structure-activity relationships (SAR) that drive potency and details the synthetic protocols required to access this essential pharmacophore.[1]

Structural & Chemical Foundation: The Purine Isostere

The biological utility of the pyrrolo[2,3-d]pyrimidine scaffold stems from its ability to mimic the purine ring system found in ATP, GTP, and nucleic acids.

The 7-Deaza Modification

The defining feature of this scaffold is the replacement of the N-7 nitrogen of the purine ring with a carbon atom (C-7). This single atomic substitution has profound pharmacological consequences:

  • Hydrogen Bonding: The N-7 of purine is a hydrogen bond acceptor. In 7-deazapurine, the C-7 position is not a hydrogen bond acceptor, which alters the water solvation shell and interaction with the kinase hinge region.

  • Acidity/Basicity: The pyrrole ring makes the N-9 proton (in purine numbering, N-7 in pyrrolo numbering) less acidic and the ring system more electron-rich, affecting metabolic stability.

  • Solubility: The loss of the N-7 nitrogen generally reduces aqueous solubility, necessitating the addition of solubilizing groups (e.g., the piperidine ring in tofacitinib) at the C-4 position.

Scaffold Visualization

The following diagram contrasts the natural purine nucleus with the synthetic pyrrolo[2,3-d]pyrimidine scaffold.

ScaffoldComparison Purine Purine Nucleus (Natural ATP Core) N7 N-7: H-Bond Acceptor Purine->N7 Contains Pyrrolo Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) C7 C-7: Hydrophobic/Neutral Pyrrolo->C7 Modified to N7->C7 Isosteric Replacement (Alters Solvation & Selectivity)

Figure 1: Structural comparison highlighting the critical N-7 to C-7 isosteric replacement.

Natural Occurrence: The Antibiotic Origins

Before its synthetic dominance, the pyrrolopyrimidine nucleus was identified in potent natural antibiotics produced by Streptomyces species.

  • Toyocamycin & Tubercidin: These are naturally occurring 7-deazaadenosine analogs.

    • Mechanism:[2][3][4] They are incorporated into RNA and DNA, inhibiting replication and transcription.

    • Limitations: While highly cytotoxic (IC50 values in the nanomolar range against cancer cell lines), their lack of selectivity leads to severe toxicity, preventing their use as systemic drugs.

    • Significance: They served as the "proof of concept" that the 7-deazapurine scaffold could effectively bind to ATP-utilizing enzymes and polymerases.

Pharmacological Mechanisms: Kinase Inhibition

The most successful application of the pyrrolopyrimidine nucleus is in the inhibition of the Janus Kinase (JAK) family.

Mechanism of Action

JAKs are tyrosine kinases that bind ATP in a cleft between their N- and C-terminal lobes. Pyrrolopyrimidine drugs act as Type I inhibitors :

  • Hinge Binding: The pyrimidine portion of the scaffold forms hydrogen bonds with the "hinge" region of the kinase (specifically residues like Glu903 and Leu905 in JAK3).[5][6]

  • Selectivity: The substituents attached to the pyrrole ring (C-5/C-6) or the exocyclic amine (C-4) extend into the solvent-exposed regions or the hydrophobic pocket, granting selectivity for specific JAK isoforms (JAK1/2/3 vs. TYK2).

Key Therapeutic Agents

The following table summarizes the potency of key pyrrolopyrimidine-based drugs.

DrugPrimary TargetScaffold CoreIC50 (Enzymatic)Clinical Indication
Tofacitinib JAK3 / JAK1Pyrrolo[2,3-d]pyrimidineJAK3: ~1 nMJAK1: ~112 nMRheumatoid Arthritis, Ulcerative Colitis
Ruxolitinib JAK1 / JAK2Pyrrolo[2,3-d]pyrimidineJAK1: 3.3 nMJAK2: 2.8 nMMyelofibrosis, Polycythemia Vera
Baricitinib JAK1 / JAK2Pyrrolo[2,3-d]pyrimidineJAK1: 5.9 nMJAK2: 5.7 nMRheumatoid Arthritis
Oclacitinib JAK1Pyrrolo[2,3-d]pyrimidineJAK1: 10 nMAtopic Dermatitis (Veterinary)
Pathway Visualization: JAK-STAT Signaling

Inhibition of this pathway prevents the phosphorylation of STAT proteins, thereby blocking the transcription of pro-inflammatory cytokines.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (IL-6, IL-2, etc.) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (ATP Binding Site) Receptor->JAK Activates STAT STAT Protein (Inactive) JAK->STAT Phosphorylates (Blocked by Inhibitor) Inhibitor Pyrrolopyrimidine Drug (Tofacitinib/Ruxolitinib) Inhibitor->JAK Competitive Inhibition pSTAT p-STAT Dimer (Active) STAT->pSTAT Dimerization Nucleus Nucleus / DNA Transcription pSTAT->Nucleus Translocation & Transcription

Figure 2: The JAK-STAT signaling cascade.[6][7] Pyrrolopyrimidine inhibitors competitively bind to the JAK ATP pocket, halting downstream STAT phosphorylation.

Experimental Protocol: Synthesis of the Core Scaffold

To utilize this nucleus in drug discovery, one must first construct the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. This is the "master key" from which diverse derivatives (like Tofacitinib) are synthesized via nucleophilic aromatic substitution (SNAr).

Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Objective: Preparation of the key electrophilic scaffold from acyclic precursors.

Reagents:
  • Ethyl 2-cyano-4,4-diethoxybutanoate (or Ethyl cyanoacetate + 2-bromo-1,1-dimethoxyethane)

  • Formamidine acetate[8]

  • Phosphorus oxychloride (POCl3)

  • Sodium ethoxide (NaOEt)

Step-by-Step Methodology:
  • Condensation (Pyrimidine Ring Formation):

    • Dissolve Ethyl 2-cyano-4,4-diethoxybutanoate (1.0 eq) and Formamidine acetate (1.5 eq) in ethanol.

    • Add Sodium ethoxide (2.0 eq) slowly at 0°C.

    • Reflux the mixture for 4–6 hours. The basic conditions promote the condensation of the amidine with the ester and nitrile groups.

    • Result: Formation of the pyrimidine ring with a pendant acetal group.

  • Cyclization (Pyrrole Ring Closure):

    • Acidify the reaction mixture with dilute HCl. This hydrolyzes the acetal to an aldehyde.

    • The resulting aldehyde spontaneously attacks the pyrimidine amine (intramolecular cyclization) under acidic conditions.

    • Isolate the solid precipitate: 7H-pyrrolo[2,3-d]pyrimidin-4-ol (often exists as the tautomer 3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one).

  • Chlorination (Activation):

    • Suspend the dried 7H-pyrrolo[2,3-d]pyrimidin-4-ol (10 g) in POCl3 (50 mL).

    • Heat to reflux (105°C) for 3–4 hours. The solution will turn from a suspension to a clear, dark liquid as the hydroxyl group is replaced by chlorine.

    • Caution: Quench the excess POCl3 by slowly pouring the mixture onto crushed ice/water (highly exothermic). Neutralize with NaHCO3.

    • Extract with ethyl acetate, dry over Na2SO4, and concentrate.

  • Validation:

    • 1H NMR (DMSO-d6): Characteristic peaks at δ 8.6 (s, 1H, C2-H), 7.6 (d, 1H, C6-H), 6.6 (d, 1H, C5-H).

    • Yield: Typically 60–75% over 3 steps.

Future Perspectives: Covalent Inhibition

While the first generation of pyrrolopyrimidines (Tofacitinib) were reversible inhibitors, the field is moving toward covalent inhibitors .

  • Ritlecitinib: A JAK3-selective inhibitor that utilizes the pyrrolopyrimidine scaffold but includes an electrophilic "warhead" (acrylamide) on the C-4 substituent.

  • Target: It forms a covalent bond with Cys909 , a residue unique to JAK3 (other JAKs have a Serine at this position).[7] This demonstrates how the robust pyrrolopyrimidine core can be evolved to achieve absolute isoform selectivity.

References

  • Flanagan, M. E., et al. (2010).[9] "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection." Journal of Medicinal Chemistry.

  • Quintás-Cardama, A., et al. (2010).

  • Kuduk, S. D., et al. (2020). "Heterocyclic Scaffolds: Pyrrolo[2,3-d]pyrimidine Synthesis and Biological Applications." Chemical Reviews.

  • Changelian, P. S., et al. (2003).[9] "Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor." Science.

  • Thorarensen, A., et al. (2017). "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans." Journal of Medicinal Chemistry.

Sources

7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The "Gateway" Scaffold in Kinase & Nucleoside Analog Design[1]

Executive Summary & Chemical Identity

In the landscape of modern drug discovery, 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (commonly referred to as 5-cyano-7-deazapurine ) represents a "privileged scaffold." It is a critical isostere of the purine nucleus, where the N7 nitrogen is replaced by a carbon (C7), and the C5 position is functionalized with a nitrile group.

This specific substitution pattern is not merely structural; it fundamentally alters the electronic landscape of the heterocycle.[1] The 5-cyano group acts as a potent electron-withdrawing group (EWG), increasing the acidity of the pyrrole N-H (enhancing hydrogen bond donor capability) and modulating the electrophilicity of the C4 position for nucleophilic aromatic substitution (


). It serves as the structural core for a generation of JAK inhibitors and antiviral nucleosides.
Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Common Synonyms 5-Cyano-7-deazapurine; 5-Cyanopyrrolopyrimidine
Key Derivative (Commercial) 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (The primary starting material for library synthesis)
CAS Number (4-Cl analog) 24391-41-1
Molecular Formula

(Parent) /

(4-Chloro)
SMILES (Parent) N#CC1=CN=C2N=CN=C21
LogP (Predicted) ~0.6 (Parent) / ~1.5 (4-Chloro)

Synthetic Architecture & Process Chemistry

As a senior scientist, I prioritize robust, scalable routes over academic novelties. The synthesis of the 5-carbonitrile scaffold typically proceeds via the Vilsmeier-Haack Formylation followed by dehydration, or via Electrophilic Halogenation followed by cyanation.

Below is the industry-standard workflow for generating the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile , the most versatile building block for drug discovery.

Diagram 1: Retrosynthetic Analysis & Workflow

Retrosynthesis cluster_logic Strategic Logic Target Target: 5-Cyano-7-deazapurine (Scaffold) Precursor1 Intermediate: 5-Formyl Derivative Step2 Transformation: Oxime Formation -> Dehydration Precursor1->Step2 Precursor2 Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Precursor2->Precursor1 Formylation (C5) Reagents Reagents: POCl3, DMF (Vilsmeier-Haack) Reagents->Precursor2 Step2->Target -H2O (Nitrile formation) Logic1 C5 is electron-rich; susceptible to electrophilic attack Logic1->Precursor1 Logic2 Nitrile group enables further heterocycle construction Logic2->Target

Caption: Step-wise construction of the 5-cyano scaffold utilizing the intrinsic nucleophilicity of the C5 position.

Detailed Experimental Protocol: The "Oxime Dehydration" Route

This protocol is preferred for its safety profile compared to metal-catalyzed cyanation using cyanide salts.

Reagents:

  • Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • DMF (Dimethylformamide)

  • 
     (Phosphorus oxychloride)
    
  • Hydroxylamine hydrochloride (

    
    )
    
  • Acetic anhydride (

    
    )
    

Step 1: C5-Formylation (Vilsmeier-Haack)

  • Setup: In a flame-dried round-bottom flask under

    
    , cool DMF (5.0 eq) to 0°C.
    
  • Addition: Dropwise add

    
     (1.5 eq). Stir for 30 mins to generate the Vilsmeier reagent.
    
  • Reaction: Add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) dissolved in DMF.

  • Heating: Warm to 80°C and stir for 4 hours. Monitor by LC-MS (Target mass: M+28).

  • Quench: Pour onto ice/water. Neutralize with

    
     to precipitate the 5-formyl intermediate . Filter and dry.
    

Step 2: Nitrile Formation

  • Oxime Formation: Suspend the 5-formyl intermediate in Ethanol. Add

    
     (1.2 eq) and Sodium Acetate (1.5 eq). Reflux for 2 hours.
    
  • Dehydration: Cool the mixture. Often, the oxime can be dehydrated in situ or isolated. For in situ: Add Acetic Anhydride (2.0 eq) and reflux for an additional 4 hours.

  • Workup: Evaporate solvent. Dilute with water. The product, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile , precipitates as a beige solid.

  • Purification: Recrystallization from MeOH/Water.

Validation Criteria (Self-Validating System):

  • IR Spectroscopy: Appearance of a sharp peak at ~2220

    
     (C≡N stretch).
    
  • 1H NMR (DMSO-d6): Disappearance of the aldehyde proton (~9.8 ppm) and the oxime proton. The C2-H and C6-H protons should remain distinct singlets.

Medicinal Chemistry Applications: The JAK/STAT Paradigm

The 7-deazapurine-5-carbonitrile scaffold is a bio-isostere designed to solve specific problems in kinase inhibition, particularly for the Janus Kinase (JAK) family.

Mechanism of Action & SAR
  • Hinge Binding: The pyrrolo[2,3-d]pyrimidine core mimics the adenine of ATP. The N1 and C6-NH (or N7-H) form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • The 5-Cyano Effect:

    • Electronic: The nitrile group pulls electron density from the pyrrole ring. This lowers the

      
       of the pyrrole N-H, making it a stronger hydrogen bond donor to the hinge region of the kinase.
      
    • Steric: The linear geometry of the nitrile group (C-C≡N) allows it to fit into narrow hydrophobic pockets (Gatekeeper regions) without inducing steric clash, unlike bulky phenyl or alkyl groups.

Diagram 2: JAK/STAT Signaling & Inhibition Logic

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (JAK1/2/3) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation Inhibitor 7-Deazapurine Inhibitor Inhibitor->JAK ATP Competition (Blocks Phosphorylation) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus: Gene Transcription pSTAT->Nucleus Translocation

Caption: The scaffold acts as an ATP-competitive inhibitor, blocking the phosphorylation of STAT proteins.[2][3][4]

Analytical Profiling & Quality Control

For researchers utilizing this scaffold, verifying purity is paramount due to the potential for N-alkylation byproducts during synthesis.

Physicochemical Profile (4-Chloro Derivative)
PropertyValueNotes
Molecular Weight 178.58 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Design)
Topological PSA ~65 ŲGood membrane permeability prediction
H-Bond Donors 1 (Pyrrole NH)Critical for hinge binding
H-Bond Acceptors 3 (N1, N3, CN)Interaction with solvent/protein
Solubility Low in water; High in DMSOStore stock solutions in DMSO at -20°C
HPLC Method (Standard Protocol)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide bonds).

  • Retention: The 5-cyano derivative typically elutes later than the unsubstituted 7-deazapurine due to the lipophilicity of the nitrile group.

References

  • Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Medicinal Chemistry. Detailed synthetic routes for 7-deazapurine analogs.

  • 7-Deazapurine (pyrrolo[2,3-d]pyrimidine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. Comprehensive review of the scaffold's utility.

  • Discovery of JAK Inhibitors. Nature Reviews Drug Discovery. Discusses the structural biology of JAK inhibitors utilizing the deazapurine core.

  • PubChem Compound Summary: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. National Center for Biotechnology Information.

  • Vilsmeier-Haack Reaction Protocol. Organic Syntheses. Standard procedure for formylation of electron-rich heterocycles.

(Note: While specific deep-link URLs to dynamic search results can expire, the links above direct to the authoritative landing pages for the respective journals and databases where the specific CAS 24391-41-1 and related chemistry can be verified.)

Sources

Technical Guide: 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of the 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold, with a specific focus on its critical role as a precursor in the development of Janus Kinase (JAK) inhibitors.

Executive Summary

The This compound scaffold (often referred to as the 7-deazapurine nitrile core) is a high-value pharmacophore in modern drug discovery. It serves as the structural foundation for a class of ATP-competitive kinase inhibitors, most notably targeting the Janus Kinase (JAK) family.

While the unsubstituted core exists, the 4-chloro-substituted derivative is the industrial standard for synthetic functionalization. The electrophilic C4 position allows for facile nucleophilic aromatic substitution (


), enabling the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data characterizes the most commercially relevant derivative, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile , which serves as the primary intermediate for JAK inhibitor synthesis (e.g., Ruxolitinib analogs).

PropertySpecification
Compound Name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
CAS Registry Number 24391-41-1
Molecular Formula

Molecular Weight 178.58 g/mol
Appearance White to off-white crystalline solid
Melting Point 245–250 °C (dec.)[1]
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM
pKa (Calculated) ~8.84 (Pyrrole NH)
Key Functional Groups Nitrile (C5), Chloride (C4), Pyrrole amine (N7)

Note on Derivatives:

  • 4-Amino Derivative: 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS: 19393-83-0 ) is often used when the exocyclic amine is required without further substitution.

  • Unsubstituted Core: The unsubstituted this compound (

    
    ) is less common in commercial catalogs but can be synthesized via dehalogenation of the 4-chloro precursor.
    

Synthetic Methodology

Retrosynthetic Analysis

The efficient synthesis of the 5-carbonitrile core typically proceeds from 4-chloropyrrolo[2,3-d]pyrimidine . The introduction of the nitrile group at the C5 position is the rate-limiting step, often achieved via electrophilic halogenation followed by metal-catalyzed cyanation.

Step-by-Step Protocol: Synthesis of the 4-Chloro-5-Cyano Core

Reference Standard: Adapted from methods described in WO2013012915A1 and related JAK inhibitor patents.

Step 1: Iodination at C5

  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), DMF (Solvent).

  • Procedure: Dissolve starting material in DMF at 0°C. Add NIS portion-wise. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with water. The product, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine , precipitates. Filter and wash with water/hexanes.

  • Yield: Typically 85–95%.

Step 2: Palladium-Catalyzed Cyanation

  • Reagents: 5-Iodo intermediate (1.0 eq), Zinc Cyanide (

    
    ) (0.6 eq), 
    
    
    
    (0.05 eq), Zinc dust (catalytic).
  • Solvent: DMA (Dimethylacetamide) or NMP.

  • Conditions: Heat to 120°C under

    
     atmosphere for 3–6 hours.
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with

    
     and brine. Purify via silica gel chromatography (MeOH/DCM gradient).
    
  • Result: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 24391-41-1) .

Synthetic Pathway Diagram (Graphviz)

SynthesisRoute Start 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Step1 Step 1: Iodination (NIS, DMF) Start->Step1 Inter Intermediate: 4-Chloro-5-iodo-core Step1->Inter Electrophilic Subst. Step2 Step 2: Cyanation (Zn(CN)2, Pd cat.) Inter->Step2 Final Target: 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine-5-CN Step2->Final Pd-Catalyzed Coupling

Figure 1: Synthetic route for the generation of the 4-chloro-5-carbonitrile scaffold from the pyrrolopyrimidine parent.

Medicinal Chemistry Applications

JAK/STAT Signaling Pathway Inhibition

The this compound scaffold is a bioisostere of adenine. It functions as an ATP-competitive inhibitor by binding to the ATP-binding pocket of Janus Kinases (JAK1, JAK2, JAK3, TYK2).

  • Mechanism: The pyrrole nitrogen (N7) and pyrimidine nitrogen (N1) form critical hydrogen bonds with the "hinge region" of the kinase.

  • Selectivity: The nitrile group at C5 often occupies a specific hydrophobic pocket or interacts with the gatekeeper residue, enhancing selectivity for JAK1/JAK2 over other kinases.

  • Drug Examples: This core is structurally related to Ruxolitinib (Jakafi) and Baricitinib (Olumiant), which utilize the pyrrolo[2,3-d]pyrimidine scaffold (though substituent patterns vary).

Experimental Workflow: Functionalization

To generate a library of potential inhibitors, the chlorine atom at C4 is displaced by various amines.

  • Reaction: Scaffold + Primary/Secondary Amine (

    
    ) 
    
    
    
    4-Amino-substituted product.
  • Conditions: Ethanol or n-Butanol, DIPEA, Reflux (80–100°C).

  • Outcome: High yields of C4-functionalized inhibitors ready for biological assay.

Mechanism of Action Diagram (Graphviz)

JAK_Inhibition Ligand Pyrrolo[2,3-d]pyrimidine Scaffold (Inhibitor) ATP_Site JAK Kinase ATP-Binding Pocket Ligand->ATP_Site Competitive Binding Substrate STAT Protein (Unphosphorylated) Ligand->Substrate Blocks Phosphorylation Hinge Hinge Region (H-Bonding) ATP_Site->Hinge Molecular Recognition Signal Downstream Signaling (Inflammation/Proliferation) Substrate->Signal Pathway Halted

Figure 2: Mechanism of ATP-competitive inhibition by the pyrrolopyrimidine scaffold within the JAK kinase pocket.

Handling & Safety Profile

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautions:

  • Handle in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety glasses.

  • Store at 2–8°C (or -20°C for long-term) under inert atmosphere (Argon/Nitrogen) as the compound can be moisture-sensitive.

References

  • ChemicalBook. (2025). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135446206 (7-Cyano-7-deazaguanine/PreQ0). Retrieved from

  • World Intellectual Property Organization (WIPO). (2013). Patent WO2013012915A1: Heterocyclic compounds and uses thereof. Retrieved from

  • MedChemExpress. (2025). 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Datasheet. Retrieved from

  • MDPI. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4. Retrieved from

Sources

Molecular weight and formula of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile , a critical pharmacophore in modern kinase inhibitor design.

Core Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

The This compound scaffold (often referred to as 5-cyano-7-deazapurine ) represents a privileged structure in medicinal chemistry. It serves as a bioisostere of the purine ring system, offering distinct advantages in kinase selectivity and metabolic stability.

Unlike the parent purine, the 7-deazapurine core eliminates the N-7 nitrogen, preventing metabolic glycosylation at this position and altering the electronic distribution of the ring. The addition of the 5-carbonitrile (5-CN) group introduces a critical electron-withdrawing vector that modulates the acidity of the pyrrole N-H (pKa shift) and provides a unique handle for interacting with the "gatekeeper" residues in kinase ATP-binding pockets. This scaffold is the structural foundation for several high-profile clinical candidates targeting JAK3 , MPS1 , and LRRK2 .

Chemical Identity & Physicochemical Properties[1][2][3]

The following data characterizes the unsubstituted core (C7H4N4) and its primary commercial derivative, the 4-chloro analog, which serves as the standard synthetic entry point.

Table 1: Chemical Specifications
PropertyCore MoleculePrimary Synthetic Intermediate
IUPAC Name This compound4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Common Name 5-Cyano-7-deazapurine4-Cl-5-CN-7-deazapurine
CAS Registry 1005206-16-5 (Isomer/Generic)*24391-41-1
Molecular Formula C₇H₄N₄C₇H₃ClN₄
Molecular Weight 144.13 g/mol 178.58 g/mol
Appearance Off-white to tan solidPale yellow to beige solid
Melting Point 270–272 °C (decomposition)>235 °C (decomposition)
Solubility DMSO (High), DMF (High), Water (Low)DMSO, DMF, hot EtOAc
pKa (Pyrrole NH) ~10.5 (Estimated)~8.8 (Acidified by Cl and CN)

*Note: CAS 271-70-5 refers to the parent 7H-pyrrolo[2,3-d]pyrimidine without the nitrile. The 4-chloro derivative (CAS 24391-41-1) is the dominant commercial form.

Structural Analysis & Synthetic Utility

Why the 5-Nitrile?

In kinase inhibitor design, the 5-position of the deazapurine scaffold typically projects into the gatekeeper region or the solvent-exposed front of the ATP binding pocket.

  • Electronic Modulation: The nitrile group is strongly electron-withdrawing. This lowers the electron density of the pyrrole ring, increasing the acidity of the N-7 proton. This strengthens the hydrogen bond donation to the kinase hinge region (typically Glu or Leu backbone carbonyls).

  • Metabolic Stability: The nitrile is generally resistant to oxidative metabolism compared to alkyl or aryl groups at the same position.

  • Steric Fit: The linear geometry of the cyano group allows it to penetrate narrow hydrophobic clefts without incurring significant steric penalties.

Diagram 1: Pharmacophore Mapping & Binding Mode

The following diagram illustrates how the scaffold anchors into a typical Kinase ATP pocket (e.g., JAK3 or MPS1).

Pharmacophore cluster_legend Interaction Logic Scaffold 7H-pyrrolo[2,3-d]pyrimidine (Core Scaffold) Hinge Hinge Region (Glu/Leu Backbone) Scaffold->Hinge H-Bond Donor (N-7) & Acceptor (N-1) Gatekeeper Gatekeeper Residue (Met/Thr) Scaffold->Gatekeeper 5-CN Group (Van der Waals/Polar) Solvent Solvent Front (Solubility/Selectivity) Scaffold->Solvent C-4 Substitution (R-Group) Nitrile (CN) Nitrile (CN) Increases N-7 Acidity Increases N-7 Acidity Nitrile (CN)->Increases N-7 Acidity N-7 Proton N-7 Proton Critical Hinge Binder Critical Hinge Binder N-7 Proton->Critical Hinge Binder

Caption: Pharmacophore map showing the 5-CN group's role in modulating hinge binding and gatekeeper interaction.

Experimental Protocols

A. Synthesis of the Core Intermediate (CAS 24391-41-1)

While the unsubstituted core exists, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is the functional reagent for drug synthesis. The chlorine atom at C-4 is a "hot spot" for Nucleophilic Aromatic Substitution (SNAr), allowing the attachment of complex amines.

Reaction Overview:

  • Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][2][3][4][5][6]

  • Iodination: Introduction of iodine at C-5.[7]

  • Cyanation: Palladium-catalyzed exchange of Iodine for Nitrile.

Step-by-Step Protocol:

Step 1: Iodination (C-5 Functionalization)

  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).

  • Solvent: DMF or Acetonitrile.[8]

  • Procedure:

    • Dissolve starting material in DMF (0.5 M concentration).

    • Cool to 0°C. Add NIS portion-wise to control exotherm.

    • Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (Target M+H = ~280 for Iodo-adduct).

    • Workup: Pour into ice water. The solid precipitates.[9] Filter, wash with water and cold ethanol.

    • Yield: Typically 85–95%.

Step 2: Cyanation (The Critical Step)

  • Reagents: 5-Iodo-intermediate (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd(dppf)Cl₂ (0.05 eq), Zinc Dust (0.1 eq - activator).

  • Solvent: Anhydrous DMA (Dimethylacetamide) or DMF.

  • Procedure:

    • Degas the solvent thoroughly with Nitrogen/Argon (Oxygen kills the catalyst).

    • Combine reagents in a pressure vial.

    • Heat to 120°C for 2–4 hours. Note: Reaction turns black/dark brown.

    • Safety Warning: This generates cyanide residues. Quench with bleach/FeSO4 solution in the fume hood.

    • Workup: Dilute with EtOAc, wash with NaHCO3 and Brine. Dry over Na2SO4.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Product: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile .

B. Analytical Validation (Quality Control)

To confirm the identity of the 5-carbonitrile scaffold (unsubstituted or 4-chloro), use the following spectral markers.

1H NMR (400 MHz, DMSO-d6) - Unsubstituted Core:

  • δ 12.80 (br s, 1H): Pyrrole N-H (Exchangeable).

  • δ 8.95 (s, 1H): C-2 Proton (Pyrimidine ring).

  • δ 8.80 (s, 1H): C-4 Proton (Pyrimidine ring).

  • δ 8.65 (s, 1H): C-6 Proton (Pyrrole ring, shifted downfield due to CN).

IR Spectroscopy:

  • ~2220–2230 cm⁻¹: Sharp, distinct stretch characteristic of the C≡N (Nitrile) group. This is the diagnostic peak.

Synthesis Workflow Diagram

The following diagram details the logical flow from commodity chemicals to the target scaffold.

Synthesis Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Iodo 5-Iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Stable Intermediate) Start->Iodo Electrophilic Subst. (DMF, 25°C) NIS N-Iodosuccinimide (NIS) NIS->Iodo ZnCN Zn(CN)2 / Pd(0) Target 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 24391-41-1) ZnCN->Target Iodo->Target Rosenmund-von Braun (120°C, DMA) Drug Kinase Inhibitor Candidate (SNAr at C-4) Target->Drug Amine Displacement (SNAr)

Caption: Synthetic pathway from the deazapurine precursor to the 5-carbonitrile functional scaffold.

Safety & Handling (SDS Highlights)

  • Hazard Class: Acute Toxicant (Oral).

  • Signal Word: WARNING .

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Cyanide Precursors: When synthesizing via Zn(CN)₂, extreme caution is required. All waste streams must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize residual cyanide to cyanate before disposal.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The nitrile group is stable, but the 4-chloro position is reactive toward moisture over long periods (hydrolysis to the 4-oxo species).

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link

  • Han, S., et al. (2021). X-ray Crystal Structure-Guided Design and Optimization of this compound Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. Journal of Medicinal Chemistry, 64(10), 6985-6995.[10] Link

  • ChemicalBook. (2025). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Product Specifications. Link

  • Nair, V., et al. (2014). Synthesis of 7-deazapurine nucleosides. Beilstein Journal of Organic Chemistry. Link

  • MCE. (2024). 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Data Sheet. MedChemExpress. Link

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

[1]

Executive Summary

The this compound scaffold (commonly referred to as 5-cyano-7-deazapurine ) represents a critical pharmacophore in kinase inhibitor discovery. Its structural rigidity and hydrogen-bonding capacity mimic the adenine ring of ATP, allowing for potent interaction with the hinge region of kinase domains.

This guide details the spectroscopic signature of the core intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile .[1] Correct interpretation of its NMR, IR, and Mass Spectrometry data is essential for validating the successful installation of the nitrile group (C5) and the integrity of the chlorine handle (C4) prior to nucleophilic aromatic substitution (

Structural Elucidation Strategy

The characterization workflow relies on a multi-modal approach to confirm three key structural features:

  • The Deazapurine Core: Confirmed by characteristic aromatic proton shifts in

    
    H NMR.
    
  • The Nitrile Substituent: Validated by a diagnostic IR stretch and the loss of the H-5 signal in NMR.

  • The Chlorine Handle: Verified by the unique 3:1 isotopic pattern in Mass Spectrometry.

ElucidationWorkflowSampleUnknown Sample(C7H3ClN4)MSMass Spectrometry(ESI+)Sample->MSIsotope PatternIRInfrared Spectroscopy(FT-IR)Sample->IRFunctional GroupsNMRNMR Spectroscopy(DMSO-d6)Sample->NMRConnectivityResultValidated Structure:4-Chloro-5-cyano-7-deazapurineMS->Resultm/z 179/181 (3:1)Confirms ClIR->Result~2230 cm-1Confirms CNNMR->ResultLoss of H-5Deshielded H-6

Figure 1: Logical workflow for structural validation of the 5-cyano-7-deazapurine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Experimental Protocol:

  • Solvent: DMSO-

    
     is required due to the poor solubility of the planar aromatic system in 
    
    
    .
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Reference: Residual DMSO quintet at 2.50 ppm.


H NMR Data (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH (7) 13.50 - 13.80 Broad Singlet1HExchangeable pyrrole NH. Highly deshielded due to aromaticity and electron-withdrawing 5-CN/4-Cl groups.
H-2 8.75 - 8.85 Singlet1HPyrimidine proton. Located between two nitrogen atoms (N1, N3), making it the most deshielded carbon-bound proton.
H-6 8.55 - 8.65 Singlet1HPyrrole proton. Typically appears at ~7.5 ppm in unsubstituted deazapurines. The 5-CN group shifts this signal downfield by >1.0 ppm .

Key Diagnostic Feature: In the precursor (7H-pyrrolo[2,3-d]pyrimidine), H-5 and H-6 appear as a doublet pair (

The disappearance of the H-5 doublet and the collapse of H-6 into a singlet confirms substitution at the 5-position.

C NMR Data (100 MHz, DMSO-

)
  • Nitrile (CN): ~114-116 ppm.

  • C-2: ~151-153 ppm (Deshielded by N1/N3).

  • C-4: ~150-152 ppm (Ipso-chloro carbon).

  • C-6: ~135-138 ppm.

  • C-5: ~85-90 ppm (Upfield due to shielding by the pyrrole ring current, despite the CN attachment).

Infrared (IR) Spectroscopy

IR is the fastest method to verify the success of the dehydration reaction (converting the oxime/amide intermediate to the nitrile).

Functional GroupWavenumber (

)
IntensityNotes
Nitrile (C≡N) 2225 - 2240 Strong, SharpThe most diagnostic peak. Absence indicates hydrolysis to amide or incomplete reaction.
Pyrrole NH 3100 - 3250 BroadHydrogen-bonded N-H stretch.
Aromatic C=C/C=N 1580 - 1620 MediumSkeletal vibrations of the pyrimidine ring.
Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of the halogenation state. The 4-chloro derivative exhibits a specific isotopic signature essential for quality control.

Method: ESI (Electrospray Ionization), Positive Mode (

  • Molecular Formula:

    
    [2][3]
    
  • Exact Mass: 178.00

  • Observed Ions:

    • 
       (35-Cl):  m/z 178.9 / 179.0
      
    • 
       (37-Cl):  m/z 180.9 / 181.0
      

Isotope Pattern Analysis: The peak height ratio of 179 : 181 must be approximately 3:1 .

  • Deviation Warning: If the ratio is 1:1, bromine contamination is likely. If no M+2 peak exists, the chlorine has been hydrolyzed (likely to the 4-hydroxy/oxo derivative, m/z ~161).

Fragmentation Pathway (MS/MS): Under high collision energy, the molecule typically loses the nitrile group (HCN, -27 Da) or the chlorine radical.

FragmentationParentParent Ion [M+H]+m/z 179 (100%)Frag1Loss of HCN[M+H - 27]+Parent->Frag1- HCNFrag2Loss of Cl[M+H - 35/36]+Parent->Frag2- Cl

Figure 2: Common fragmentation pathways observed in ESI-MS/MS for chloro-cyanopyrrolopyrimidines.

Synthesis & Contextual Relevance

The 4-chloro-5-cyano scaffold is rarely the final product. It serves as the "electrophilic hub" for synthesizing JAK1/JAK2 inhibitors.

  • Reactivity: The C-4 chlorine is highly activated for

    
     reactions due to the electron-withdrawing nature of the pyrimidine nitrogens and the 5-cyano group.
    
  • Common Transformation: Reaction with amines (e.g., cyclopentylamine) displaces the chlorine to yield the active 4-amino drug core.

Reaction Scheme (Simplified):

4-Cl-5-CN-7-deazapurine + R-



4-(R-amino)-5-CN-7-deazapurine + HCl
References
  • ChemicalBook. (2024).[1] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Product Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.[1][2][3] Retrieved from

  • MedChemExpress. (2024).[1] Certificate of Analysis: 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. (Reference for scaffold shifts). Retrieved from

  • Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (US10738058B2). Retrieved from

The 7-Deazapurine Privilege: Targeting Kinomes with 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

[1]

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (commonly referred to as 7-deazapurine) represents a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with adenine. By replacing the N-7 nitrogen of the purine ring with a carbon atom, this scaffold retains the critical hydrogen-bonding capabilities required for ATP-competitive binding while offering distinct vectors for chemical modification at the C-5 and C-6 positions. This guide analyzes the therapeutic utility of this scaffold, focusing on its dominance in kinase inhibition—specifically Janus Kinases (JAKs), RET, and PAK4—and provides validated protocols for their synthesis and biological characterization.

Structural Basis of Efficacy: The Adenine Mimic

The efficacy of 7H-pyrrolo[2,3-d]pyrimidine derivatives stems from their ability to mimic the adenine moiety of ATP, allowing them to anchor firmly within the kinase hinge region.

Pharmacophore Mapping
  • The Hinge Binder (N-1 & C-2): The pyrimidine ring (N-1 acceptor, C-2 donor/acceptor) forms the primary hydrogen bond network with the kinase hinge residues (e.g., Glu, Leu).

  • The Solvent Front (C-4): Substituents here (often aromatic amines) project into the solvent-exposed region, determining solubility and pharmacokinetic properties.

  • The Selectivity Pocket (C-5 & C-6): Unlike purines, the pyrrole ring allows for facile electrophilic substitution at C-5 and C-6. Groups placed here can access the "gatekeeper" residues or the ribose-binding pocket, driving selectivity between homologous kinases (e.g., JAK1 vs. JAK2).

Primary Therapeutic Targets

Janus Kinases (JAKs)

The most clinically validated targets for this scaffold are the Janus Kinases.

  • Mechanism: ATP-competitive inhibition.[1]

  • Covalent Targeting: In JAK3, a unique cysteine residue (Cys909 ) allows for covalent irreversible inhibition.[2] Derivatives featuring an acrylamide "warhead" at the C-4 position can form a Michael adduct with this cysteine, achieving exquisite selectivity over JAK1/2/TYK2.

  • Clinical Example: Tofacitinib (CP-690,550) utilizes this scaffold to treat Rheumatoid Arthritis and Ulcerative Colitis.

RET Kinase (Oncology)

Rearranged during Transfection (RET) kinase fusions are oncogenic drivers in NSCLC and thyroid cancer.[3]

  • Target Profile: Wild-type RET and Gatekeeper mutants (V804M).[3]

  • SAR Insight: 7H-pyrrolo[2,3-d]pyrimidine derivatives substituted at the C-5 position with bulky aromatics can overcome steric clashes presented by the V804M mutation, a common resistance mechanism to first-generation inhibitors.

Emerging Targets: PAK4 and ITK
  • PAK4 (p21-activated kinase 4): Overexpressed in pancreatic cancer. Derivatives function as Type I inhibitors, stabilizing the active conformation but preventing ATP hydrolysis.

  • ITK (Interleukin-2-inducible T-cell kinase): Critical for T-cell signaling.[4] Covalent inhibitors based on this scaffold target Cys442 in the ATP binding pocket.

Visualizing the Signaling Blockade

The following diagram illustrates the interruption of the JAK-STAT pathway by 7H-pyrrolo[2,3-d]pyrimidine derivatives.

JAK_STAT_BlockadeLigandCytokine (IL-6, IFN)ReceptorCytokine ReceptorLigand->ReceptorBindingJAKJAK Kinase(Target)Receptor->JAKActivationSTATSTAT Protein(Inactive)JAK->STATPhosphorylation (Blocked)Inhibitor7H-pyrrolo[2,3-d]pyrimidineDerivativeInhibitor->JAKATP Competition(IC50 < 10 nM)pSTATp-STAT(Dimer)STAT->pSTATDimerizationNucleusNucleus(Gene Transcription)pSTAT->NucleusTranslocation

Figure 1: Mechanism of Action.[1][2][5] The inhibitor (black hexagon) competes with ATP at the JAK kinase domain, preventing the phosphorylation of STAT proteins and halting downstream pro-inflammatory gene transcription.

Quantitative Analysis: Structure-Activity Relationships (SAR)

The table below summarizes key SAR trends for optimizing potency and selectivity in this series.

PositionModification TypeEffect on Potency/SelectivityRepresentative Moiety
N-7 Protection / AlkylationUnsubstituted N-7 is crucial for H-bonding (Donor). Alkylation often abolishes activity unless targeting specific pockets.Free NH (Essential)
C-4 Amination (SNAr)Primary determinant of potency. Aromatic amines extend into the solvent front.Aniline, Piperidine, Acrylamide (for covalent)
C-5 Halogenation / ArylationModulates selectivity. Bulky groups here interact with the gatekeeper residue.Iodo, Phenyl, Heteroaryl
C-6 Alkyl / Aryl SubstitutionFine-tunes solubility and lipophilicity. Often left unsubstituted to avoid steric clash.Methyl, H
Comparative Potency Data (Representative)
CompoundTargetIC50 (nM)MechanismReference
Tofacitinib JAK31.0ATP-Competitive[1]
Compound 5k EGFR / Her240 / 88Multi-kinase[2]
Compound 59 RET (WT)< 10Type II Inhibitor[3]
Compound 9 ITK2.5Covalent (Cys442)[4]

Experimental Protocols

Synthesis: C-4 Diversification via SNAr

This protocol describes the introduction of the primary pharmacophore at C-4 using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the starting material.

Reagents:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Target Amine (e.g., 3-aminopiperidine) (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.0 eq)

  • Solvent: n-Butanol or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the chloropyrimidine substrate in n-Butanol (0.5 M concentration).

  • Addition: Add 2.0 eq of TEA followed by 1.2 eq of the amine.

  • Reflux: Heat the reaction mixture to 100°C–120°C under nitrogen atmosphere for 4–12 hours. Monitor consumption of starting material via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine.

  • Purification: Purify via silica gel column chromatography or recrystallization from EtOH/Water.

Validation: TR-FRET Kinase Assay

To determine the IC50, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).

Principle: Detection of a phosphorylated product using a specific antibody labeled with Terbium (Tb) and a FRET acceptor (e.g., GFP/Fluorescein) labeled substrate.

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Titration: Prepare 3-fold serial dilutions of the 7H-pyrrolo[2,3-d]pyrimidine derivative in DMSO (Top concentration typically 10 µM).

  • Incubation (Enzyme): Add 2.5 µL of inhibitor and 2.5 µL of Kinase (e.g., JAK3, 0.5 nM final) to a 384-well plate. Incubate for 15 min at RT.

  • Reaction Start: Add 5 µL of Substrate/ATP mix (ATP at Km, Substrate at 200 nM). Incubate for 60 min at RT.

  • Detection: Add 10 µL of EDTA/Tb-Antibody detection mix to stop the reaction.

  • Read: Incubate for 1 hour and read on a plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

  • Analysis: Calculate the TR-FRET ratio (520/495) and fit data to a sigmoidal dose-response equation to derive IC50.

Experimental Workflow Visualization

The following diagram outlines the iterative "Design-Make-Test" cycle required to optimize these derivatives.

Optimization_CycleDesignStructure-Based Design(Docking into ATP Pocket)SynthesisChemical Synthesis(S_NAr / Suzuki Coupling)Design->Synthesis Target CandidatesAssayIn Vitro Kinase Assay(TR-FRET / IC50)Synthesis->Assay LibraryCellCellular Validation(Western Blot / Viability)Assay->Cell Hits (<100 nM)AnalysisSAR Analysis(Selectivity/Potency)Assay->Analysis FailuresCell->Analysis Efficacy DataAnalysis->Design Refinement

Figure 2: The Optimization Cycle. A closed-loop workflow for refining 7H-pyrrolo[2,3-d]pyrimidine hits into lead candidates.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry. Link

  • Mao, J., et al. (2023). "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers." Molecules. Link

  • Wang, L., et al. (2021).[6] "Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Tan, X., et al. (2019). "Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk)." Bioorganic & Medicinal Chemistry. Link

  • Metwally, K., et al. (2021).[6] "Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry. Link

The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Technical Deep Dive into Anticancer Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (often referred to as 7-deazapurine) represents a "privileged structure" in medicinal chemistry.[1] As a bioisostere of purine (adenine), it possesses an intrinsic affinity for the ATP-binding pockets of kinases, making it a cornerstone in the development of targeted anticancer therapeutics.[2] Unlike traditional purines, the C7 carbon substitution (replacing N7) alters the electronic distribution and hydrogen-bonding potential, often enhancing metabolic stability and selectivity. This guide dissects the structural logic, synthetic pathways, and validation protocols required to leverage this scaffold for oncology drug discovery.

Part 1: Structural Basis & Mechanism of Action

The Purine Isostere Rationale

The human kinome comprises over 500 protein kinases, most of which bind ATP in a conserved cleft between the N-terminal and C-terminal lobes. The adenine ring of ATP forms critical hydrogen bonds with the "hinge region" of the kinase.[2][3]

The 7H-pyrrolo[2,3-d]pyrimidine scaffold mimics this adenine core but with a crucial modification:

  • N7

    
     C7 Substitution:  This removes a potential hydrogen bond acceptor (N7 in purine) and introduces a vector (C7) for hydrophobic interactions or solubilizing groups without disrupting the core planarity.
    
  • N1 and N3: These nitrogens typically engage in hydrogen bonding with the kinase hinge backbone (e.g., Leu, Met residues).

Visualization: Scaffold Numbering & ATP Comparison

The following diagram illustrates the numbering scheme and the structural relationship between the scaffold and Adenine.

Scaffold_Structure Adenine Adenine (Natural Ligand) N7 = H-bond Acceptor Scaffold 7H-pyrrolo[2,3-d]pyrimidine (7-Deazapurine) C7 = Vector for SAR Adenine->Scaffold Bioisosteric Replacement (N7 -> C7) Binding Kinase Hinge Region (ATP Pocket) Adenine->Binding Competes with Scaffold->Binding High Affinity Binding (Donor/Acceptor Pair)

Figure 1: Structural relationship between Adenine and the 7H-pyrrolo[2,3-d]pyrimidine scaffold, highlighting the bioisosteric replacement.

Part 2: Structure-Activity Relationship (SAR)[4]

The optimization of this scaffold relies on specific substitution patterns.

PositionRole in Kinase BindingCommon ModificationsMechanistic Impact
C4 Primary Pharmacophore Anilines, Benzylamines, HeterocyclesForms the core interaction with the hinge region. Bulky groups here can target the "gatekeeper" residue.
C5 Selectivity Vector Halogens (F, Cl), Alkyl, ArylProjects into the hydrophobic pocket (back of the cleft). Halogenation often increases potency via halogen bonding or lipophilicity.
C6 Solubility/Stability Amides, Esters, Solubilizing tailsOften a solvent-exposed region. Ideal for appending morpholine/piperazine tails to improve ADME properties.
N7 H-Bond Donor Unsubstituted (H), Alkyl, protecting groupsThe NH is often critical for H-bonding to the hinge (e.g., Glu residues). Alkylation here can drastically alter binding mode or serve as a prodrug strategy.
C2 Auxiliary Binding H, NH2Mimics the C2 of Adenosine. NH2 can provide an additional H-bond donor (as in CDK inhibitors).

Part 3: Chemistry & Synthesis Protocols[1][5]

Retrosynthetic Analysis

The most robust route to functionalized pyrrolo[2,3-d]pyrimidines involves the nucleophilic aromatic substitution (


)  of a 4-chloro intermediate, followed by functionalization at C5/C6 via electrophilic substitution or cross-coupling.
Workflow Diagram

Synthesis_Workflow Start Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Step1 Step 1: N7 Protection (SEM, Tosyl, BOM) Start->Step1 Step2 Step 2: C4 Substitution (SnAr) Reagent: R-NH2, Heat/Base Step1->Step2 Step3 Step 3: C5 Halogenation Reagent: NIS or NBS Step2->Step3 Optional: If C5 mod needed Final Final Inhibitor Step2->Final If only C4 mod needed Step4 Step 4: Cross-Coupling (Suzuki/Sonogashira) Reagent: Boronic Acid, Pd catalyst Step3->Step4 Step5 Step 5: Deprotection Reagent: TFA or TBAF Step4->Step5 Step5->Final

Figure 2: General synthetic workflow for generating C4/C5-substituted 7H-pyrrolo[2,3-d]pyrimidine libraries.

Protocol: Synthesis of 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Objective: To introduce an aromatic amine at the C4 position (Hinge binder).

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Isopropanol (solvent) or n-Butanol

  • Catalytic HCl (optional, to activate the pyrimidine)

Procedure:

  • Dissolution: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (153 mg, 1 mmol) in 5 mL of isopropanol in a round-bottom flask.

  • Addition: Add the substituted aniline (1.1 mmol).

  • Reflux: Heat the mixture to reflux (80-85°C) with stirring. Monitor by TLC (System: DCM/MeOH 95:5). Reaction typically completes in 4–12 hours.

  • Precipitation: Upon cooling to room temperature, the product often precipitates as the hydrochloride salt.

  • Filtration: Filter the precipitate and wash with cold isopropanol and diethyl ether.

  • Neutralization (Optional): If the free base is required, suspend the solid in water, adjust pH to 8–9 with saturated

    
    , and extract with Ethyl Acetate.
    
  • Yield Verification: Dry organic layer over

    
    , concentrate, and verify via 
    
    
    
    -NMR (DMSO-
    
    
    ). Look for the disappearance of the C4-Cl signal and appearance of aniline aromatic protons.

Part 4: Key Targets & Clinical Relevance

The scaffold has demonstrated potent inhibition against several oncogenic drivers.[4][5][6]

Case Study: CDK4/6 Inhibition (Ribociclib)

Ribociclib (Kisqali) utilizes the 7H-pyrrolo[2,3-d]pyrimidine core.

  • Mechanism: It competitively binds to the ATP pocket of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

  • Structural Feature: The C2-amine and C4-substituent create a specific geometry that fits the CDK pocket, preventing the phosphorylation of the Retinoblastoma (Rb) protein, thereby arresting the cell cycle in G1 phase.

Other Notable Targets
  • JAK Family: Tofacitinib (C4-substituted) targets JAK3/1. While primarily anti-inflammatory, JAK inhibition is relevant in hematological malignancies.

  • EGFR/VEGFR: C5/C6 substituted derivatives have shown nanomolar potency against EGFR mutants (T790M) and VEGFR2, inhibiting angiogenesis.

  • PAK4: Recent studies show C4-substituted derivatives inhibit p21-activated kinase 4 (PAK4), a target involved in cytoskeletal reorganization and metastasis.

Part 5: Experimental Validation Protocols

Protocol: In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the


 of synthesized compounds against a specific kinase (e.g., EGFR or CDK4).

Reagents:

  • Kinase Enzyme (recombinant)

  • Substrate (peptide/protein)[7][8]

  • ATP (Ultra-pure)

  • Test Compounds (dissolved in DMSO)[9]

  • ADP-Glo™ Reagent (Promega)

Procedure:

  • Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Addition: Add 4

    
    L of compound (serial dilutions) to a 384-well plate.
    
  • Enzyme Reaction: Add 4

    
    L of Kinase/Substrate mix. Incubate for 10 min at RT.
    
  • ATP Start: Add 2

    
    L of ATP (at 
    
    
    
    concentration). Incubate for 60 min at RT.
  • Termination: Add 10

    
    L of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.
    
  • Detection: Add 20

    
    L of Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Luciferase light). Incubate 30 min.
  • Readout: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Compound]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Protocol: Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in cancer cell lines (e.g., MDA-MB-231).

Procedure:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with gradient concentrations of the pyrrolo[2,3-d]pyrimidine derivative (0.1

    
    M – 100 
    
    
    
    M) for 72h. Include DMSO control.
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.
    
  • Solubilization: Remove supernatant carefully. Add 150

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Shake plate for 10 min. Measure absorbance at 570 nm.

  • Calculation: % Viability = (

    
     / 
    
    
    
    ) × 100.

Part 6: Future Perspectives

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is evolving beyond simple ATP competition:

  • Covalent Inhibitors: Targeting non-catalytic cysteines (e.g., Cys797 in EGFR) by appending acrylamides to the C4 or C6 position.

  • PROTACs: Using the scaffold as the "warhead" to recruit E3 ligases for targeted protein degradation.

References

  • Synthesis and evaluation of novel 7H-pyrrolo-[2,3-d]pyrimidine derivatives as potential anticancer agents. Source: Future Medicinal Chemistry (2019). URL:[Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. Source: Molecules (2023).[4][6] URL:[Link]

  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors. Source: European Journal of Medicinal Chemistry (2019).[10] URL:[Link]

  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Source: Current Medicinal Chemistry (2022). URL:[Link]

  • Ribociclib (Kisqali): Clinical Pharmacokinetics and Drug Interactions. Source: Clinical Pharmacokinetics (2018). URL:[Link]

Sources

Technical Whitepaper: Antiviral Potency and Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7H-pyrrolo[2,3-d]pyrimidine compounds, focusing on their utility as broad-spectrum antiviral agents. It synthesizes structural rationale, mechanistic pathways, and experimental protocols for researchers in medicinal chemistry and virology.

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a privileged class of nucleoside analogs that have transcended their initial identification as antibiotics (e.g., Tubercidin) to become critical antiviral candidates. By replacing the N7 nitrogen of the purine ring with a carbon atom, these compounds resist glycosidic bond cleavage by nucleoside phosphorylases and offer a unique vector for chemical modification at the C7 position. This guide details the mechanism of action (MOA) of key derivatives like Galidesivir (BCX4430) and 7-deaza-2'-C-methyladenosine , elucidating their role as non-obligate RNA chain terminators targeting viral RNA-dependent RNA polymerase (RdRp).

Structural Rationale & Chemical Basis

The biological supremacy of the 7H-pyrrolo[2,3-d]pyrimidine scaffold stems from its isosteric relationship with adenosine.

  • N7

    
     C7 Substitution:  This modification increases the electron density of the pyrrole ring, enhancing base stacking interactions within the viral RNA polymerase active site. Crucially, it renders the 
    
    
    
    -glycosidic bond highly resistant to cleavage by endogenous nucleoside phosphorylases, significantly improving metabolic stability compared to natural purines.
  • C7 Functionalization: The C7 position allows for the introduction of halogens (F, Cl), nitriles, or ethynyl groups. These substituents can project into the major groove of the viral RNA-enzyme complex, creating steric blocks or specific electrostatic interactions that dictate viral selectivity over host polymerases.

Mechanism of Action (MOA)

The primary antiviral mechanism is nucleoside triphosphate-mediated chain termination . These compounds act as prodrugs. Upon passive diffusion or transporter-mediated entry into the host cell, they undergo sequential phosphorylation by host kinases.

The Activation Cascade
  • Phosphorylation: The nucleoside analog is phosphorylated to the monophosphate (MP) by cellular nucleoside kinases (e.g., adenosine kinase). This is often the rate-limiting step.

  • Triphosphate Formation: Subsequent phosphorylation by nucleotide kinases yields the active triphosphate (TP) metabolite.

  • RdRp Inhibition: The TP analog competes with natural ATP for the active site of the viral RdRp (e.g., nsp12 in SARS-CoV-2).

  • Incorporation & Termination: Once incorporated into the nascent viral RNA strand, the analog induces a conformational change or steric clash (often due to 2' or 3' modifications) that prevents the translocation of the enzyme, causing premature cessation of viral replication.[1]

MOA Visualization

The following diagram illustrates the intracellular activation and inhibition pathway of Galidesivir-type analogs.

MOA_Pathway Prodrug 7-Deaza Nucleoside (Extracellular) CellEntry Cellular Uptake (Transporters/Diffusion) Prodrug->CellEntry MP Nucleoside-MP (Monophosphate) CellEntry->MP Host Kinases (Rate Limiting) TP Active Triphosphate (Nucleoside-TP) MP->TP Nucleotide Kinases RdRp Viral RdRp Complex (Target) TP->RdRp Competes with ATP Incorp Incorporation into Viral RNA RdRp->Incorp Term Chain Termination (Replication Halted) Incorp->Term Steric Hindrance (Non-obligate)

Caption: Intracellular activation cascade of 7-deazapurine nucleosides leading to viral RdRp inhibition.

Structure-Activity Relationship (SAR)

The optimization of this scaffold relies on balancing antiviral potency with cytotoxicity (selectivity index).

Table 1: Comparative SAR of Key 7H-Pyrrolo[2,3-d]pyrimidine Analogs

CompoundC7 SubstituentSugar ModificationTarget Virus(es)Key Feature
Tubercidin HNone (Ribose)Broad (Toxic)Parent scaffold; high cytotoxicity due to host mitochondrial RNA Pol inhibition.
Toyocamycin CN (Cyano)None (Ribose)HCMV, HSVAntibiotic; C7-cyano enhances glycosidic stability.
Galidesivir (BCX4430) HImmino-C-nucleosideEbola, Zika, SARS-CoV-2Broad-spectrum; N-substitution in sugar ring improves selectivity.
7-Deaza-2'-C-methyladenosine H2'-C-methylHCV, Dengue2'-methyl group blocks viral exonuclease excision (proofreading).
GS-5734 (Remdesivir) *(Related 1'-CN)1'-cyanoSARS-CoV-2, EbolaNote: Pyrrolo[2,1-f]triazine core, but shares mechanistic logic.

Critical Insight: The introduction of a 2'-C-methyl group on the sugar moiety is a decisive factor in evading viral proofreading mechanisms (exonucleases), which is particularly relevant for coronaviruses.

Experimental Methodologies

Synthesis Protocol: 4-Amino-7-(2'-C-methyl-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the synthesis of a 7-deazaadenosine analog via nucleobase glycosylation.

Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, 1,2,3,5-tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose, BSA (N,O-Bis(trimethylsilyl)acetamide), TMSOTf, Methanolic Ammonia.

  • Silylation: Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in dry acetonitrile. Add BSA (2.5 eq) and stir at RT for 30 min under Argon to generate the silylated base.

  • Glycosylation: Add 1,2,3,5-tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose (1.0 eq) to the mixture. Cool to 0°C. Add TMSOTf (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc. Dry organic layer over Na2SO4 and concentrate.[2] Purify intermediate via silica gel chromatography.[2]

  • Amination & Deprotection: Dissolve the protected nucleoside in saturated methanolic ammonia. Heat in a sealed pressure vessel at 85°C for 12-24 hours. This step simultaneously displaces the C4-chloro group with an amino group and removes the benzoyl protecting groups.

  • Purification: Evaporate solvent. Recrystallize from water/ethanol to yield the final 7-deazaadenosine analog.

Antiviral Efficacy Assay (SARS-CoV-2 RdRp)

Objective: Quantify the IC50 of the triphosphate metabolite against the viral polymerase.

  • Enzyme Prep: Express and purify recombinant SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8).

  • Reaction Mix: Buffer (20 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM MgCl2), RNA template (Poly-U or heteropolymeric primer/template), and NTPs (500 µM ATP/GTP/UTP/CTP).

  • Inhibitor Addition: Add serial dilutions of the Triphosphate form of the test compound (Note: The nucleoside prodrug is inactive in cell-free assays).

  • Incubation: Incubate at 30°C for 60 mins.

  • Detection: Measure RNA synthesis via incorporation of radiolabeled [α-32P]GTP or using a fluorescence-based intercalation dye (e.g., PicoGreen).

  • Analysis: Plot % Activity vs. Log[Concentration] to determine IC50.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Evaluation Step1 Coupling: Silylated Base + Sugar Step2 Amination/Deprotection (NH3/MeOH, 85°C) Step1->Step2 Step3 Purified Nucleoside Analog Step2->Step3 Assay1 Cell-Based Assay (Vero E6 Cells) Step3->Assay1 Prodrug Form Assay2 Enzymatic Assay (RdRp Inhibition) Step3->Assay2 Requires TP Conversion Readout1 EC50 Determination (Viral Titer Reduction) Assay1->Readout1 Readout2 IC50 Determination (Polymerase Stalling) Assay2->Readout2

Caption: Integrated workflow for synthesis and dual-stream biological validation.

References

  • Galidesivir (BCX4430): A Broad-Spectrum Nucleoside Analogue. Journal of Medicinal Chemistry.

  • Synthesis and Antiviral Activity of 7-Deaza-adenosine Analogs. Antiviral Research.

  • Mechanism of Action of Remdesivir and Related Nucleoside Analogs. Journal of Biological Chemistry.

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines as Zika Virus Inhibitors. European Journal of Medicinal Chemistry.

  • Structural Basis for Inhibition of SARS-CoV-2 Polymerase by Nucleotide Analogs. Science.

Sources

Technical Guide: Antibacterial Properties of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 7-Deazapurine Advantage

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a critical pharmacophore in the campaign against antimicrobial resistance (AMR). Structurally mimicking natural purines (adenine and guanine), this scaffold offers a versatile platform for competitive inhibition of ATP-dependent enzymes. Unlike traditional quinolones or


-lactams, 7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit a dual-targeting capability—primarily inhibiting DNA Gyrase (GyrB subunit)  and Dihydrofolate Reductase (DHFR) —which significantly lowers the frequency of resistance development.

This technical guide synthesizes recent Structure-Activity Relationship (SAR) data, details validated synthesis protocols, and provides a rigorous experimental framework for evaluating these derivatives against high-priority pathogens like Staphylococcus aureus (MRSA) and Escherichia coli.

Mechanism of Action (MOA)

The therapeutic efficacy of 7H-pyrrolo[2,3-d]pyrimidine derivatives stems from their ability to masquerade as ATP or folate substrates.

DNA Gyrase Inhibition (GyrB Targeting)

Bacterial DNA gyrase is an


 heterotetramer essential for introducing negative supercoils into DNA during replication.
  • Target Site: The ATPase domain of the GyrB subunit.

  • Mechanism: The pyrrolo[2,3-d]pyrimidine core occupies the adenine-binding pocket. The N-1 and N-3 nitrogens form hydrogen bonds with key aspartate residues (e.g., Asp73 in E. coli), while the C-4 substituent extends into the solvent-exposed region, blocking ATP hydrolysis. This locks the enzyme in a "clamp-closed" conformation, halting DNA replication.

Dihydrofolate Reductase (DHFR) Inhibition[1][2][3]
  • Target Site: The folate-binding cleft.

  • Mechanism: Derivatives substituted at the C-2 and C-4 positions mimic the pteridine ring of folate. They bind to DHFR with higher affinity than the natural substrate, depleting the pool of tetrahydrofolate required for thymidylate synthesis, leading to "thymineless death."

Visualization: Dual-Target Mechanism

MOA_Pathway Compound 7H-pyrrolo[2,3-d]pyrimidine Derivative Target_GyrB Target 1: DNA Gyrase (GyrB) (ATP Binding Pocket) Compound->Target_GyrB Competitive Binding (Kd < 10 nM) Target_DHFR Target 2: DHFR (Folate Binding Cleft) Compound->Target_DHFR Structural Mimicry Effect_GyrB Inhibition of ATP Hydrolysis (Supercoiling Arrest) Target_GyrB->Effect_GyrB Locking 'Clamp' Conformation Effect_DHFR Depletion of Tetrahydrofolate (dTMP Synthesis Block) Target_DHFR->Effect_DHFR Substrate Displacement Outcome Bacteriostasis / Bactericidal Effect Effect_GyrB->Outcome DNA Replication Halt Effect_DHFR->Outcome Metabolic Collapse

Figure 1: Dual-targeting mechanism of action showing parallel inhibition of GyrB and DHFR pathways leading to bacterial cell death.

Chemical Basis & Structure-Activity Relationship (SAR)

To optimize antibacterial potency, modifications are strategically introduced at the C-4, C-5, and C-6 positions.

PositionModification StrategyImpact on Activity
N-7 Benzyl or Alkyl groupsModulates lipophilicity (LogP) for membrane permeation. Bulky groups may reduce potency due to steric clash in the ATP pocket.
C-4 Amino / Hydrazine / ArylCritical for H-bonding. A primary amine or substituted hydrazine at C-4 often mimics the exocyclic amine of adenine, essential for GyrB affinity.
C-5 Halogen (Br, I) or ArylHalogenation increases hydrophobic interaction within the enzyme hydrophobic pocket. C-5 arylation can enhance selectivity against human kinases.
C-6 Phenyl / ThiopheneIntroduction of a phenyl or thiophene ring extends the scaffold into the ribose-binding region of the active site, significantly lowering MIC values.

Experimental Workflows

Synthesis Protocol: The "Build-Test" Cycle

Objective: Synthesize 4-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives via nucleophilic aromatic substitution (


).

Reagents:

  • Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine[1]

  • Nucleophile: Substituted benzylamine or hydrazine

  • Solvent: n-Butanol or DMF

  • Base:

    
     or DIPEA
    

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in n-butanol (10 mL/g).

  • Nucleophile Addition: Add the amine nucleophile (1.2 equiv) and

    
     (2.0 equiv).
    
  • Reflux: Heat the mixture to reflux (

    
    ) under 
    
    
    
    atmosphere for 6–12 hours. Monitor consumption of starting material via TLC (Mobile phase: DCM/MeOH 9:1).
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove unreacted amine.
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography if necessary. Verify structure via

    
    -NMR and LC-MS.
    
Visualization: Synthesis Logic

Synthesis_Flow Start Start: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Step1 Nucleophilic Substitution (SnAr) Reagent: R-NH2 / n-BuOH / Reflux Start->Step1 Check TLC Monitoring (DCM:MeOH 9:1) Step1->Check Check->Step1 Incomplete Product 4-Amino-Substituted Derivative (Solid Precipitate) Check->Product Complete Conversion Purify Recrystallization (EtOH) or Column Chromatography Product->Purify

Figure 2: Synthetic route for generating C-4 substituted library candidates via SnAr mechanism.

Biological Evaluation: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Guidelines (Broth Microdilution).

  • Inoculum Preparation: Cultivate bacteria (S. aureus ATCC 29213, E. coli ATCC 25922) on Mueller-Hinton Agar (MHA) for 24h. Suspend colonies in saline to reach

    
     McFarland turbidity (
    
    
    
    CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Plate Setup: Use 96-well polystyrene plates. Dispense 100

    
    L of CAMHB containing serial 2-fold dilutions of the test compound (Range: 
    
    
    
    
    
    g/mL). DMSO concentration must remain
    
    
    .
  • Inoculation: Add 100

    
    L of the diluted bacterial suspension to each well (Final volume: 200 
    
    
    
    L; Final inoculum:
    
    
    CFU/mL).
  • Controls:

    • Positive Control:[2][3] Ciprofloxacin or Ampicillin.

    • Growth Control: Bacteria + Solvent (no drug).

    • Sterility Control: Media only.

  • Incubation:

    
     for 16–20 hours (aerobic).
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm with Resazurin dye (blue to pink indicates growth) if turbidity is ambiguous.

Data Analysis & Efficacy Benchmarks

The following table summarizes the antibacterial efficacy of key 7H-pyrrolo[2,3-d]pyrimidine derivatives reported in recent literature. Note the potency against Gram-positive strains.[4]

Table 1: Comparative Antibacterial Activity (MIC values in


g/mL) 
Compound IDR4 SubstituentR5/R6 SubstituentS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)
Ref 3b 4-Cl-phenylaminoH0.31 >64>64
Ref 7e 3-F-benzylamino6-Phenyl0.31 320.62
Ref 12 Cyclopropylamino5-Br2.016N/A
Ampicillin (Control)-0.624.0N/A
Fluconazole (Control)-N/AN/A1.5

Data Source: Synthesized from recent medicinal chemistry literature (see References).

Key Insight: Compounds with hydrophobic aromatic substitutions at C-4 (e.g., Ref 3b) often outperform standard antibiotics like Ampicillin against S. aureus, likely due to enhanced hydrophobic packing in the GyrB pocket. Activity against Gram-negatives (E. coli) is generally lower due to the efflux pump systems; however, 6-phenyl modifications (Ref 7e) improve broad-spectrum potential.

Future Outlook & Challenges

Resistance Mitigation

While dual-targeting reduces resistance, efflux pump overexpression in Gram-negative bacteria remains a hurdle. Future design should focus on "efflux-evading" pharmacophores , such as zwitterionic side chains at N-7, which have shown reduced affinity for AcrAB-TolC pumps.

Pharmacokinetics (PK)

Many derivatives suffer from low aqueous solubility. Incorporating solubilizing groups (e.g., morpholine or piperazine tails) at the C-4 position is a proven strategy to improve oral bioavailability without compromising GyrB binding affinity.

Visualization: Development Pipeline

Pipeline_Logic Problem Challenge: Gram-Negative Efflux Solution Design Strategy: Zwitterionic N-7 Tails Dual GyrB/DHFR Targeting Problem->Solution Medicinal Chemistry Optimization Goal Next-Gen Lead: High Solubility + Low Efflux Solution->Goal PK/PD Validation

Figure 3: Strategic roadmap for overcoming current limitations in Gram-negative efficacy.

References

  • Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives. PubMed. Available at: [Link]

  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Available at: [Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus. NIH. Available at: [Link]

  • Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. PNAS. Available at: [Link]

  • Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity. NIH. Available at: [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. PubMed Central. Available at: [Link]

Sources

Technical Guide: Anti-inflammatory Applications of 7H-pyrrolo[2,3-d]pyrimidine Structures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents one of the most successful bioisosteres in modern medicinal chemistry, serving as the structural backbone for the "JAKinib" (Janus Kinase inhibitor) class of anti-inflammatory therapeutics. Unlike its parent purine, the 7-deazapurine core lacks the N7 nitrogen, altering its hydrogen bond donor/acceptor profile and metabolic stability while retaining critical ATP-mimetic properties.

This guide provides a technical deep-dive into the application of this scaffold for inhibiting the JAK-STAT signaling pathway. It moves beyond basic theory to address practical challenges in synthesis, Structure-Activity Relationship (SAR) optimization, and assay validation.

Structural Basis & SAR: The ATP Mimic

The efficacy of 7H-pyrrolo[2,3-d]pyrimidines stems from their ability to function as Type I ATP-competitive inhibitors . They bind within the catalytic cleft of the kinase domain, specifically interacting with the "hinge region" connecting the N- and C-terminal lobes.

The Deazapurine Advantage

While purines are the natural substrate for kinases (as part of ATP), 7-deazapurines offer distinct medicinal chemistry advantages:

  • Hinge Binding: The N1 and C6-amino groups (in adenosine numbering) typically form a bidentate hydrogen bond network with the kinase hinge residues (e.g., Glu966 and Leu932 in JAK3).

  • Metabolic Stability: Removal of the N7 nitrogen eliminates the glycosidic bond potential found in nucleosides, reducing susceptibility to purine nucleoside phosphorylases.

  • Vector Exploration: The C7 position (now a carbon) allows for substitution vectors that can probe the "solvent front" or "selectivity pocket" without disrupting the core aromaticity as drastically as N-alkylation might.

Critical SAR Zones
  • C4-Position (Head Group): This is the primary vector for diversity. Introduction of chiral cycloalkylamines (e.g., the piperidine ring in Tofacitinib) at this position dictates solubility and fits into the ribose-binding pocket.

  • N7-Position (Pyrrole Nitrogen): Often left unsubstituted to act as a hydrogen bond donor, or protected during synthesis.

Mechanism of Action: JAK-STAT Pathway

The primary application of this scaffold is the inhibition of Janus Kinases (JAK1, JAK2, JAK3, TYK2).[1][2] These kinases mediate signaling for cytokines (IL-2, IL-6, IFN-γ) involved in autoimmune pathology.

Signaling Cascade Visualization

The following diagram illustrates the signal transduction blockade. The inhibitor prevents the trans-phosphorylation of the JAK pair, thereby halting STAT recruitment.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (IL-6, IFN) Receptor Cytokine Receptor (Transmembrane) Cytokine->Receptor Binding JAK JAK Kinase Pair (Phosphorylated) Receptor->JAK Recruitment STAT_Inactive STAT (Monomer) JAK->STAT_Inactive Fails to Phosphorylate Inhibitor 7H-pyrrolo[2,3-d]pyrimidine (ATP-Competitive Blockade) Inhibitor->JAK Inhibits ATP Binding STAT_Active pSTAT (Dimer) STAT_Inactive->STAT_Active Blocked Nucleus Nucleus (Gene Transcription) STAT_Active->Nucleus Translocation

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] The inhibitor binds the JAK ATP pocket, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

Synthetic Methodology

The synthesis of high-value intermediates like Tofacitinib typically proceeds via a nucleophilic aromatic substitution (


) on a chlorinated scaffold. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is the "workhorse" intermediate.
Validated Synthetic Route

The following workflow describes the conversion of the 4-chloro core to a bioactive inhibitor. The use of a tosyl protecting group at N7 is crucial to direct regioselectivity and improve solubility during the substitution step.

Synthesis_Workflow SM 4-Chloro-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine Step1 Step 1: SnAr Reaction (Water/K2CO3, Reflux) SM->Step1 Amine Chiral Amine (e.g., 3-aminopiperidine) Amine->Step1 Intermed Protected Intermediate Step1->Intermed Step2 Step 2: Deprotection (NaOH/MeOH, Hydrolysis) Intermed->Step2 Product Final Inhibitor (Free Base) Step2->Product

Figure 2: Synthetic route for C4-substituted 7-deazapurines.[8] The tosyl group directs chemistry and is removed in the final step.

Protocol: Coupling (Step 1)
  • Reagents: 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Chiral Amine (1.5 eq),

    
     (2.0 eq).
    
  • Solvent: Water or 1,4-Dioxane (Green chemistry preference: Water).

  • Procedure:

    • Suspend the chlorinated scaffold in water.

    • Add the amine and base.

    • Reflux (

      
      ) for 10–12 hours. The tosyl group makes the C4 position highly electrophilic, facilitating the attack.
      
    • Self-Validation: Monitor by HPLC. The starting material (Rt ~ 5.2 min) should disappear, replaced by the more polar product (Rt ~ 3.8 min).

Preclinical Validation Protocols

Trustworthy data requires orthogonal assay systems: a biochemical assay to determine


 and a cellular assay to verify membrane permeability and target engagement.
Biochemical Assay: ADP-Glo Kinase Assay

We utilize the ADP-Glo™ system (Promega) because it is less prone to interference from fluorescent compounds than FRET-based assays.

Table 1: Optimized Assay Conditions (JAK1/JAK3)

ParameterConditionRationale
Enzyme Conc. 1–5 ng/wellEnsures linear velocity (initial rate conditions).
ATP Conc.

(

app)
Testing at

ensures competitive inhibitors are detected accurately.
Substrate Poly(Glu, Tyr) 4:1Generic tyrosine kinase substrate; high efficiency.
Incubation 60 min @ RTSufficient time for signal generation without enzyme degradation.
Detection LuminescenceHigh dynamic range; Z' factor typically > 0.7.

Protocol Steps:

  • Kinase Reaction: Mix Kinase + Substrate + ATP + Inhibitor in 384-well plate (

    
     total).
    
  • Depletion: Add

    
     ADP-Glo Reagent. Incubate 40 min. (Stops kinase, consumes unreacted ATP).[6]
    
  • Detection: Add

    
     Kinase Detection Reagent.[9] Incubate 30 min. (Converts ADP 
    
    
    
    ATP
    
    
    Light).
  • Read: Measure Luminescence. Signal is directly proportional to kinase activity.

Cellular Assay: Human Whole Blood pSTAT Profiling

To validate anti-inflammatory potential, we measure the inhibition of cytokine-induced STAT phosphorylation.

  • System: Human Whole Blood or PBMCs.[3]

  • Stimulus: IL-6 (activates JAK1/2

    
     pSTAT3) or IL-2 (activates JAK1/3 
    
    
    
    pSTAT5).
  • Readout: Phosflow (Flow Cytometry).

  • Critical Control: Use a pan-JAK inhibitor (e.g., Staurosporine or high-dose Tofacitinib) to define 100% inhibition.

Data Presentation & Clinical Landscape

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has yielded multiple FDA-approved drugs. The table below compares their selectivity profiles, highlighting how subtle structural changes affect JAK isoform specificity.

Table 2: Comparative Potency (


) of Scaffold Derivatives 
Drug NameScaffold CoreJAK1 (nM)JAK2 (nM)JAK3 (nM)Clinical Indication
Tofacitinib 7H-pyrrolo[2,3-d]pyrimidine3.24.11.6RA, UC, Psoriatic Arthritis
Baricitinib 7H-pyrrolo[2,3-d]pyrimidine5.95.7>400RA, Alopecia Areata
Ruxolitinib *Pyrrolo[2,3-d]pyrimidine (fused)3.32.8428Myelofibrosis

*Note: Ruxolitinib contains a pyrazole ring fused to the pyrimidine, but shares the deazapurine pharmacophore logic.

Interpretation: Tofacitinib acts as a JAK1/3 inhibitor (blocking the


-chain cytokine family), while Baricitinib is JAK1/2 selective. This selectivity is crucial for safety; sparing JAK2 helps avoid anemia (EPO signaling) and neutropenia.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection." Journal of Medicinal Chemistry.

  • O'Shea, J. J., et al. (2013). "JAKs and STATs in immunity, immunodeficiency, and cancer." The New England Journal of Medicine.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Traves, P. G., et al. (2021). "JAK inhibitors in the treatment of autoimmune diseases."[1][6] Frontiers in Pharmacology.

  • Vertex AI Search Results. (2026). "Tofacitinib synthesis and 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine applications.

Sources

Methodological & Application

Application Note: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the robust synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile , a critical scaffold for JAK inhibitors (e.g., Tofacitinib, Ruxolitinib) and nucleoside analogs.

While the target specified is the 5-carbonitrile derivative, the protocol focuses on the 4-chloro variant.[1] This is the industry-standard "versatile intermediate" because the C4-chlorine atom is required for subsequent SNAr reactions to install pharmacophores (amines, ethers). If the completely unsubstituted core is required, a dechlorination step is included.

Executive Summary

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a bioisostere of purine, offering improved metabolic stability and unique hydrogen-bonding profiles.[2] The introduction of a nitrile group at the C5 position significantly alters the electronic properties of the ring, often enhancing potency in kinase inhibition assays.

This guide presents a modular synthesis starting from commercially available pyrimidine precursors. It prioritizes the Vilsmeier-Haack/Cyclization route for core formation, followed by Regioselective Iodination/Cyanation . This pathway is selected for its scalability, reproducibility, and avoidance of unstable intermediates common in direct cyclization methods.

Key Advantages of This Protocol
  • Starting Material Availability: Utilizes inexpensive 4,6-dihydroxypyrimidine.

  • Regiocontrol: Stepwise functionalization ensures the nitrile is installed exclusively at C5.

  • Scalability: Avoids high-pressure hydrogenation and uses standard laboratory glassware.

Retrosynthetic Analysis

The logical disconnection reveals that the pyrrole ring is best constructed onto the pre-existing pyrimidine ring (Strategy A), followed by C5 functionalization (Strategy B).

Retrosynthesis Target Target: 4-Chloro-7H-pyrrolo[2,3-d] pyrimidine-5-carbonitrile Intermediate1 Intermediate A: 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Target->Intermediate1 Pd-Cat. Cyanation (Zn(CN)2) Core Core Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate1->Core Regioselective Iodination (NIS) Precursor Starting Material: 4,6-Dihydroxypyrimidine Core->Precursor Vilsmeier-Haack & Cyclization with Aminoacetaldehyde

Figure 1: Retrosynthetic strategy isolating the pyrimidine precursor and sequential functionalization.

Safety & Pre-requisites

  • Phosphorus Oxychloride (POCl3): Highly corrosive and reacts violently with water. Quench carefully at low temperatures.

  • Zinc Cyanide (Zn(CN)2): Highly toxic. Liberates HCN gas upon contact with acid. All cyanation reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

  • Thionyl Chloride (SOCl2): Releases HCl and SO2 gases; use a scrubbing system.

Module 1: Synthesis of the Core Scaffold

Objective: Transform 4,6-dihydroxypyrimidine into 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 1.1: Vilsmeier-Haack Formylation/Chlorination

This "one-pot" operation installs the C5-aldehyde and converts the hydroxyls to chlorides.

  • Reagents: 4,6-Dihydroxypyrimidine, POCl3, DMF (anhydrous).

  • Protocol:

    • Charge a round-bottom flask with POCl3 (10.0 equiv) and cool to 0°C.

    • Add DMF (3.5 equiv) dropwise (exothermic). Stir for 30 min to form the Vilsmeier salt.

    • Add 4,6-Dihydroxypyrimidine (1.0 equiv) portion-wise.

    • Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitoring by TLC (Hexane/EtOAc) should show consumption of starting material.

    • Workup (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Extract with Ethyl Acetate (3x).

    • Wash organic layer with sat. NaHCO3 and brine. Dry over MgSO4 and concentrate.

    • Product: 4,6-Dichloro-5-pyrimidinecarbaldehyde. (Yield: 60-75%).

Step 1.2: Ring Closure to Pyrrolo[2,3-d]pyrimidine
  • Reagents: 4,6-Dichloro-5-pyrimidinecarbaldehyde, Aminoacetaldehyde dimethyl acetal, Ammonia/Ethanol.

  • Protocol:

    • Dissolve the aldehyde from Step 1.1 in Ethanol.

    • Add Aminoacetaldehyde dimethyl acetal (1.1 equiv) and Triethylamine (1.2 equiv). Stir at RT for 2 h to form the imine/amine intermediate.

    • Add aqueous Ammonia (or 7N NH3 in MeOH) to facilitate the SNAr displacement of the C4-chloride and subsequent cyclization.

    • Heat to 60°C for 2 hours.

    • Acidify with aqueous HCl (to pH ~1) to deprotect the acetal and force cyclization (deprotection-cyclization cascade).

    • Neutralize with NaOH to precipitate the product.

    • Product: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][3][4][5][6][7]

    • Purification: Recrystallization from MeOH/Water.

Module 2: Installation of the 5-Cyano Group

Objective: Functionalize the C5 position. Direct cyanation is difficult; iodination followed by palladium-catalyzed substitution is the industry standard for high purity.

Step 2.1: Regioselective Iodination

The pyrrolo[2,3-d]pyrimidine ring is electron-rich at C5, allowing facile electrophilic aromatic substitution.

  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, N-Iodosuccinimide (NIS), DMF.[4]

  • Protocol:

    • Dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in DMF (0.5 M concentration).

    • Cool to 0°C.

    • Add NIS (1.1 equiv) portion-wise.

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Pour into water. Add 10% aqueous Sodium Thiosulfate (Na2S2O3) to remove excess iodine (color changes from brown to white/yellow).

    • Isolation: Filter the precipitate. Wash with cold water.

    • Product: 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.[4][6] (Yield: >85%).

Step 2.2: Palladium-Catalyzed Cyanation (Rosenmund-von Braun variant)

This step replaces the C5-Iodine with a Nitrile.

  • Reagents: 5-Iodo intermediate, Zn(CN)2, Pd(dppf)Cl2, DMF, Nitrogen atmosphere.

  • Protocol:

    • In a pressure vial or round-bottom flask, dissolve 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in anhydrous DMF (degassed).

    • Add Zn(CN)2 (0.6 equiv - Note: 0.5 equiv supplies 1.0 equiv of CN, slight excess is standard).

    • Add catalyst Pd(dppf)Cl2 (0.05 equiv) and Zn dust (0.1 equiv, activates the catalyst).

    • Degas: Purge with Nitrogen or Argon for 10 minutes.

    • Heat to 100–120°C for 3–5 hours.

    • Workup: Cool to RT. Dilute with EtOAc. Wash with 2M Ammonium Hydroxide (to complex zinc/copper salts) and brine.

    • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Target Product: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.

Analytical Data Summary

CompoundExpected 1H NMR (DMSO-d6)MS (ESI) m/z
4,6-Dichloro-5-pyrimidinecarbaldehyde δ 10.3 (s, 1H, CHO), 8.8 (s, 1H, H2)176.9 [M+H]+
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine δ 12.6 (br s, 1H, NH), 8.6 (s, 1H, H2), 7.6 (d, 1H, H6), 6.6 (d, 1H, H5)154.0 [M+H]+
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine δ 12.9 (br s, 1H, NH), 8.6 (s, 1H, H2), 7.9 (s, 1H, H6)279.9 [M+H]+
Target: 4-Chloro-5-carbonitrile δ 13.5 (br s, 1H, NH), 8.7 (s, 1H, H2), 8.5 (s, 1H, H6)179.0 [M+H]+

Experimental Workflow Diagram

Workflow cluster_0 Module 1: Core Synthesis cluster_1 Module 2: Functionalization Step1 Vilsmeier-Haack (POCl3/DMF) Step2 Cyclization (Aminoacetaldehyde) Step1->Step2 Intermediate: 4,6-Dichloro-5-CHO Step3 Iodination (NIS/DMF) Step2->Step3 Core: 4-Cl-Pyrrolo Step4 Pd-Cyanation (Zn(CN)2 / Pd(dppf)Cl2) Step3->Step4 5-Iodo Intermediate End 4-Cl-5-CN-Pyrrolo pyrimidine Step4->End Start 4,6-Dihydroxy pyrimidine Start->Step1

Figure 2: Step-by-step experimental workflow from pyrimidine precursor to final target.

Troubleshooting & Optimization

Regioselectivity Issues
  • Problem: Iodination occurring at C6 or N7?

  • Solution: Ensure the reaction is kept at 0°C during NIS addition. The C5 position is significantly more nucleophilic than C6. Protecting the N7 (e.g., with SEM or Tosyl) can improve yield but adds deprotection steps. This protocol assumes unprotected N7, which works well for NIS iodination.

Cyanation Stalling
  • Problem: Reaction turns black (Pd precipitation) and conversion stops.

  • Solution: This usually indicates oxygen poisoning. Ensure rigorous degassing. The addition of polymethylhydrosiloxane (PMHS) or Zinc dust is crucial to keep the Pd species active (Pd(0)).

Alternative Route (Metal-Free)

If avoiding Palladium is required (e.g., strict heavy metal limits), use the Oxime Dehydration method:

  • React the Core (Module 1 product) with Vilsmeier reagent again to get 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde .

  • React with Hydroxylamine hydrochloride to form the oxime.

  • Dehydrate with SOCl2 or Acetic Anhydride to yield the nitrile. Note: This route is longer (3 steps vs 2 steps from Core) but cheaper.

References

  • Preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.Google Patents. (Method utilizing formamidine and ethyl cyanoacetate precursors).
  • Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. National Institutes of Health (PMC). (Discusses Negishi coupling and functionalization of deazapurines). Available at: [Link]

Sources

Advanced Synthetic Architectures for 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: 7-Deazapurine Scaffold Construction and Functionalization

Executive Summary: The Bioisostere Advantage

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a cornerstone in modern medicinal chemistry, serving as a privileged bioisostere for the purine core found in ATP. By replacing the N7 nitrogen of purine with a carbon, this scaffold alters hydrogen bonding potentials and electronic distribution while maintaining the critical geometry required for ATP-competitive inhibition. This modification is central to the efficacy of Janus Kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib .

This guide details three distinct synthetic architectures for accessing these derivatives, prioritizing regioselectivity and process scalability.

Strategic Route Selection

The choice of synthetic route depends entirely on the desired substitution pattern.

Decision Matrix: Route Selection
  • Target: C4-Amino derivatives (e.g., Tofacitinib).[1]

    • Route: Nucleophilic Aromatic Substitution (

      
      ) on 4-chloropyrrolo[2,3-d]pyrimidine.
      
  • Target: C5/C6-Substituted derivatives (Library Generation).

    • Route: Sonogashira Cross-Coupling/Cyclization Annulation.

  • Target: Fully substituted core (C2, C4, C5, C6).

    • Route: De Novo Cyclocondensation (Traube Synthesis).

RouteSelection Target Target Molecule Sub_C4 C4-Functionalization (e.g., JAK Inhibitors) Target->Sub_C4 Sub_C56 C5/C6-Functionalization (Diverse Libraries) Target->Sub_C56 Sub_Core Complex Core Modifications Target->Sub_Core Route_SNAr Route A: SNAr Displacement (Start: 4-Cl-7-deazapurine) Sub_C4->Route_SNAr High Yield Route_Sono Route B: Sonogashira Annulation (Start: 5-Halopyrimidines) Sub_C56->Route_Sono Modular Route_Traube Route C: Cyclocondensation (Start: Alpha-halo ketones) Sub_Core->Route_Traube Flexible

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target substitution.

Protocol A: The "Process Route" (C4-Functionalization)

This route is the industry standard for manufacturing JAK inhibitors. It relies on the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Critical Challenge: Regioselective N-Alkylation

The pyrrolo[2,3-d]pyrimidine ring possesses an acidic proton at N7 (


). Alkylation can occur at N7 (desired) or N1 (undesired).
  • Mechanism: Under basic conditions, the N7-anion is the thermodynamic product. However, steric bulk at C4 can influence the ratio.

  • Solution: Use of "soft" bases (Cs2CO3) or Phase Transfer Catalysis (PTC) to promote N7 selectivity.

Detailed Protocol: Synthesis of Tofacitinib Intermediate

Objective: Coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a chiral amine.

Reagents:

  • Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Nucleophile: (3R,4R)-1-benzyl-4-methylpiperidin-3-amine (1.1 equiv)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: Water/Isopropanol (1:1 v/v) or n-Butanol (Process preferred)

Step-by-Step Methodology:

  • Charge: To a reactor equipped with a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the solvent system.

  • Activation: Add

    
    . Stir at ambient temperature for 15 minutes.
    
  • Addition: Add the chiral amine nucleophile slowly to control exotherm.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Checkpoint: Monitor by HPLC. The reaction is complete when the starting chloride is < 0.5%. Typical time: 12-16 hours.

  • Workup (Critical for Purity):

    • Cool to

      
      . The product often precipitates directly from aqueous alcohol mixtures.
      
    • Filter the solids.

    • Wash: Wash the cake with water (2x) to remove inorganic salts, then cold isopropanol (1x) to remove unreacted amine.

  • Drying: Vacuum dry at

    
    .
    

Data Specification: Typical Yields

Reaction Step Reagent System Typical Yield Purity (HPLC)

|


 Coupling | Water/IPA, Reflux | 85-92% | >98% |
| N7-Protection (Tosylation) | TsCl, NaOH, Acetone | 90-95% | >99% |
| Debenzylation | Pd(OH)2/C, H2, MeOH | 88-94% | >99% |[2][3]

Protocol B: The "Library Route" (Sonogashira Annulation)

For generating diversity at the C5 and C6 positions, the "Pyrimidine-First" approach is superior. This involves a tandem Sonogashira coupling followed by cyclization.

Mechanism[4][5][6]
  • Coupling: Pd-catalyzed coupling of a terminal alkyne to 5-iodo-4-aminopyrimidine.

  • Cyclization: The adjacent amino group attacks the alkyne (5-endo-dig or 6-endo-dig followed by rearrangement) to close the pyrrole ring.

Detailed Protocol: One-Pot Synthesis

Objective: Synthesis of 6-substituted-7-deazapurines from 5-iodocytosine derivatives.

Reagents:

  • Substrate: 4-amino-5-iodopyrimidine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (10 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inerting: Flame-dry a Schlenk flask and purge with Argon (3 cycles). Oxygen inhibits the Pd cycle and promotes homocoupling of alkynes (Glaser coupling).

  • Dissolution: Add the pyrimidine substrate, CuI, and

    
     to the flask. Add degassed DMF via syringe.
    
  • Initiation: Add

    
     and the terminal alkyne.
    
  • Heating: Heat to

    
    .
    
    • Note: If the cyclization is slow, add a stronger base (KOtBu) after the coupling is complete (monitored by TLC) to force ring closure.

  • Quench: Dilute with EtOAc and wash with

    
     (aq) to chelate copper (blue aqueous layer indicates copper removal).
    
  • Purification: Flash column chromatography (MeOH/DCM gradient).

SonogashiraWorkflow Start 5-Iodo-4-aminopyrimidine Intermediate Alkynyl Pyrimidine (Intermediate) Start->Intermediate Cross-Coupling (80°C) Reagents Pd(PPh3)4, CuI, Et3N Terminal Alkyne Reagents->Intermediate Cyclization Intramolecular Cyclization (Base Mediated) Intermediate->Cyclization In-situ Product 6-Substituted-7-deazapurine Cyclization->Product

Figure 2: One-pot tandem Sonogashira coupling and cyclization workflow.

Application Note: Troubleshooting N-Alkylation

A common failure mode in 7-deazapurine synthesis is poor regioselectivity during N-alkylation.

The Problem: The N1 nitrogen (pyrimidine ring) and N7 nitrogen (pyrrole ring) compete for the electrophile.

  • N7: More acidic (

    
    ), forms the anion.
    
  • N1: More nucleophilic in the neutral state.

The Solution Protocol:

  • Use the Anion: Always deprotonate N7 fully before adding the alkyl halide. Use NaH in DMF at

    
    .
    
    • Observation: Evolution of

      
       gas must cease before electrophile addition.
      
  • Hard vs. Soft: For "hard" electrophiles (e.g., SEM-Cl, MOM-Cl), N7 selectivity is high due to charge control.

  • Transient Protection: If N1 alkylation persists, protect the exocyclic amine (at C4) with a bulky group (e.g., Boc or Pivaloyl) to sterically shield N1.

References

  • Pfizer Inc. "Process for the preparation of Tofacitinib and intermediates thereof."[4] World Intellectual Property Organization, WO2021084556A1. Link

  • Seela, F., & Peng, X. (2006).[5] "Progress in 7-deazapurine - pyrrolo[2,3-d]pyrimidine - ribonucleoside synthesis." Current Topics in Medicinal Chemistry, 6(9), 867-892.[5] Link

  • Thorand, S., & Krause, N. (1998). "Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling)." The Journal of Organic Chemistry, 63(23), 8551-8553. Link

  • Mao, L., et al. (2023). "The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4." Molecules, 28(1). Link

  • Bonde, N., et al. (2014). "An Improved and Efficient Process for the Preparation of Tofacitinib Citrate." Organic Process Research & Development, 18(12), 1714–1720. Link

Sources

Suzuki-Miyaura coupling for C-5 functionalization of pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity C-5 Functionalization of Pyrrolo[2,3-d]pyrimidines via Suzuki-Miyaura Coupling

Introduction: The Strategic Scaffold

The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a cornerstone in modern medicinal chemistry, serving as the bioisostere of purine in blockbuster kinase inhibitors such as Tofacitinib (JAK inhibitor) and Vemurafenib (BRAF inhibitor). While the C-4 position is typically functionalized via nucleophilic aromatic substitution (SNAr) to interact with the ATP-binding pocket's ribose region, the C-5 position offers a critical vector for accessing the "gatekeeper" region or solvent-exposed front, modulating potency and solubility.

The Challenge: Functionalizing C-5 is synthetically non-trivial due to:

  • Competitive Reactivity: The scaffold often contains a C-4 chloride leaving group. Achieving chemoselective Cross-Coupling at C-5 (C-I or C-Br) without disturbing the C-4 reactive site requires precise catalyst control.

  • Catalyst Poisoning: The nitrogen-rich heterocycle (specifically N-7 and N-3) can coordinate strongly to Palladium, arresting the catalytic cycle.

  • Protodeboronation: Heteroaryl boronic acids required for these couplings are prone to hydrolytic cleavage under standard basic conditions.

This guide details two field-proven protocols: a Robust Method for protected substrates and an Advanced Method for unprotected (free NH) scaffolds, utilizing steric bulk to bypass catalyst deactivation.

Mechanistic Logic & Chemoselectivity

To achieve high yields, one must exploit the electronic disparity between the C-5 and C-4 positions. The C-5 position in 7-deazapurines is electron-rich (similar to C-3 in indoles), facilitating electrophilic halogenation (iodination).

Chemoselectivity Hierarchy: C-5 I > C-5 Br >> C-4 Cl

The oxidative addition of Pd(0) to the C-I bond is kinetically favored over the C-Cl bond. However, electron-rich phosphine ligands are required to facilitate this step if the ring is deactivated by electron-withdrawing protecting groups (e.g., Tosyl).

Figure 1: Catalytic Cycle & Interference Pathways

SuzukiCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate Poison N-Pd Coordination (Catalyst Arrest) Pd0->Poison Free NH / N-3 binding TransMet Transmetallation (Base Dependent) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Substrate 5-Iodo-4-chloro- pyrrolopyrimidine Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet Poison->Pd0 Reversible with Bulky Ligands (XPhos)

Caption: Catalytic cycle highlighting the chemoselective insertion at C-5 (Iodo) and the "poisoning" trap caused by nitrogen coordination, which is mitigated by bulky ligands.

Experimental Protocols

Protocol A: The "Workhorse" Method (Protected Scaffold)

Use this for maximum yield and scale-up when N-7 is protected (SEM, Boc, Tosyl).

Rationale: Protection of N-7 prevents catalyst coordination and increases solubility. The use of Pd(dppf)Cl₂ is robust against air and moisture, making it ideal for batch processing.

Reagents:

  • Substrate: 4-chloro-5-iodo-7-(p-toluenesulfonyl)pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

  • Base: 2M aq.[1] K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

  • Charge: In a reaction vial, combine the substrate, boronic acid, and Pd catalyst.

  • Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes (evacuate/refill x3).

  • Solvent: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Heat: Stir vigorously at 80–90°C for 4–12 hours. Note: Monitor by LCMS. Do not exceed 100°C to avoid hydrolysis of the C-4 chloride.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Advanced" Method (Unprotected/Free NH)

Use this for late-stage functionalization or when protection/deprotection steps are inefficient.

Rationale: Unprotected pyrrolopyrimidines act as ligands, sequestering Pd. We use XPhos Pd G2 (a precatalyst).[2] The bulky biaryl phosphine (XPhos) creates a steric shell around the Pd, preventing the N-7/N-3 atoms of the substrate from binding, while facilitating oxidative addition.

Reagents:

  • Substrate: 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%) (Alternative: Pd(OAc)₂ + XPhos)

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous or 0.5M aq.

  • Solvent: n-Butanol/Water (4:1) or THF/Water (10:1)

Step-by-Step:

  • Pre-mix: If using Pd(OAc)₂/XPhos, stir them in solvent for 10 mins at 50°C to generate the active species. If using G2 precatalyst, add directly.

  • Charge: Add substrate, boronic acid, and base.

  • Degas: Sparge the solvent mixture with Argon for 10 minutes. Oxygen is detrimental to the active monomeric Pd species.

  • Reaction: Heat at 100°C for 2–6 hours. The higher temperature is tolerated due to the stability of the XPhos-Pd complex.

  • Quench: Cool to RT. Filter through a Celite pad to remove Pd black.

  • Isolation: The product often precipitates upon cooling or adding water (if using BuOH). Filter or extract.

Optimization & Troubleshooting Data

The following table summarizes the impact of ligand and base choices on the coupling of 5-iodo-4-chloropyrrolopyrimidine with phenylboronic acid.

VariableConditionYield (%)Observation
Ligand PPh₃ (Standard)45%Significant starting material remaining; catalyst poisoning.
dppf (Bidentate) 88% Excellent for protected substrates; robust.
XPhos (Bulky) 92% Best for unprotected (Free NH) substrates.
Base Na₂CO₃60%Slow reaction; incomplete conversion.
K₂CO₃ 85% Standard balance of rate vs. stability.
Cs₂CO₃75%Faster, but increased protodeboronation of boronic acid.
Solvent DMF50%High homocoupling of boronic acid observed.
Dioxane/H₂O 90% Optimal solubility and phase transfer.
Workflow Logic Diagram

Workflow Start Substrate Selection CheckProt Is N-7 Protected? Start->CheckProt PathA Protocol A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C CheckProt->PathA Yes (Tos, SEM) PathB Protocol B: XPhos Pd G2, K3PO4 BuOH/H2O, 100°C CheckProt->PathB No (Free NH) Monitor LCMS Check (2 hrs) PathA->Monitor PathB->Monitor Decision Conversion > 90%? Monitor->Decision Workup Workup & Isolation Decision->Workup Yes Trouble Add more Boronic Acid (Protodeboronation occurred) Decision->Trouble No Trouble->Monitor

Caption: Decision matrix for selecting the appropriate Suzuki coupling protocol based on substrate protection status.

Critical Troubleshooting (FAQ)

  • Problem: Dehalogenation (Reduction of C-I to C-H).

    • Cause: Hydride source present (often from alcohol solvents) or overheating.

    • Solution: Switch to strictly anhydrous THF or Dioxane. Ensure Argon purge is thorough. Lower temperature by 10°C.

  • Problem: Homocoupling of Boronic Acid (Ar-Ar).

    • Cause: Oxygen leak or excess oxidant.

    • Solution: Rigorous degassing. Add the base after degassing. Use a slight excess of the halide if the boronic acid is precious.

  • Problem: C-4 Substitution (Loss of Cl).

    • Cause: Reaction temperature too high or use of nucleophilic solvent (e.g., MeOH).

    • Solution: Keep T < 100°C. Use non-nucleophilic bases (Carbonate/Phosphate) rather than Hydroxide/Alkoxide.

References

  • Mechanistic Studies on 7-Azaindole Coupling: Billingsley, K., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link]

  • Regioselectivity in Pyrrolopyrimidines: Dodonova, J., & Tumkevicius, S. (2012).[3] Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds. [Link]

  • Application in Kinase Inhibitor Synthesis (CSF1R): Harrer, S., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Journal of Medicinal Chemistry. [Link]

  • General Review of C-H and C-X Functionalization: Schneeweis, R., et al. (2021). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. The Journal of Organic Chemistry. [Link]

Sources

Application Note: 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (commonly known as 7-deazapurine ) is a "privileged structure" in medicinal chemistry due to its isosteric relationship with adenine, the core component of ATP. This structural mimicry allows derivatives to bind competitively to the ATP-binding pocket of protein kinases.

The specific derivative 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile represents a high-value scaffold for three critical reasons:

  • Electronic Tuning: The electron-withdrawing nitrile (cyano) group at the C5 position significantly alters the electron density of the heteroaromatic ring system. This modulation lowers the pKa of the N7-proton, potentially strengthening hydrogen bond interactions with specific residues in the kinase hinge region.

  • Metabolic Stability: Unlike C5-halogenated analogs (which can be metabolic soft spots for oxidative dehalogenation), the nitrile group is generally robust against metabolic degradation.

  • Steric Fit: The linear geometry of the nitrile group allows it to probe the "gatekeeper" region or the solvent-exposed front of the ATP pocket without introducing the steric clash often seen with bulky phenyl or alkyl groups.

Key Therapeutic Targets

This scaffold is foundational in the development of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Ruxolitinib analogs) and has emerging applications in targeting Bruton's Tyrosine Kinase (BTK) and Focal Adhesion Kinase (FAK).

Chemical Synthesis Protocols

We present two validated routes for accessing the 5-carbonitrile scaffold. Method A is preferred for large-scale preparation from acyclic precursors, while Method B is used for late-stage functionalization of the pyrrolopyrimidine core.

Method A: The "Oxime Dehydration" Route (High Purity)

This method avoids transition metal catalysts, reducing the risk of heavy metal contamination in biological assays.

Precursor: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.[1]

Step-by-Step Protocol:

  • Oxime Formation:

    • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq) in Ethanol (0.2 M).

    • Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq).

    • Reflux at 80°C for 2–4 hours. Monitor by TLC/LCMS.

    • Workup: Cool to RT. Remove solvent in vacuo. Resuspend in water, filter the precipitate, and dry to obtain the oxime intermediate.

  • Dehydration to Nitrile:

    • Suspend the oxime (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Cool to 0°C under N₂ atmosphere.

    • Add Thionyl Chloride (SOCl₂) (5.0 eq) dropwise. Caution: Gas evolution.

    • Stir at RT overnight.

    • Workup: Concentrate to remove excess SOCl₂. Quench residue with saturated NaHCO₃ (adjust pH to ~4–5). Filter the resulting solid.[1]

    • Purification: Recrystallize from MeOH/Water or flash chromatography (EtOAc/Hexane).

Method B: Pd-Catalyzed Cyanation (Direct Functionalization)

Best for library generation when starting from the 5-iodo derivative.

  • Reagents: 5-iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Zn(CN)₂, Pd(dppf)Cl₂, DMF.

  • Conditions: Heat at 120°C for 4 hours (Microwave or sealed tube).

  • Note: Requires rigorous removal of Palladium (using scavenger resins like SiliaMetS®) before biological testing to avoid false positives in kinase assays.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_0 Route A: Metal-Free (Preferred) Start Start: 4-chloro-7H-pyrrolo [2,3-d]pyrimidine Formylation Vilsmeier-Haack (POCl3/DMF) Start->Formylation Iodination NIS (Iodination) Start->Iodination Aldehyde Intermediate: 5-Carbaldehyde Formylation->Aldehyde Oxime NH2OH·HCl (Oxime Formation) Aldehyde->Oxime Dehydration SOCl2 (Dehydration) Oxime->Dehydration TargetA Target: 5-Carbonitrile Dehydration->TargetA Iodide Intermediate: 5-Iodide Iodination->Iodide Cyanation Zn(CN)2 / Pd(0) (Cyanation) Iodide->Cyanation Cyanation->TargetA

Caption: Comparison of De Novo (Route A) vs. Direct Functionalization (Route B) pathways.

Biological Evaluation: Kinase Assay Protocol

To validate the inhibitory potential of the scaffold, we utilize the ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the ADP formed from a kinase reaction, providing a direct measure of enzyme activity.

Experimental Logic

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is an ATP-competitive inhibitor.[2] Therefore, the IC₅₀ value is dependent on the ATP concentration used in the assay.

  • Critical Requirement: Assays must be run at K_m(app) for ATP to ensure data comparability across different kinase panels.

Step-by-Step Protocol

1. Reagent Preparation:

  • 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Poly(Glu, Tyr) 4:1 (for Tyrosine kinases) or specific peptide substrate.

  • Compound Plate: Prepare 3-fold serial dilutions of the 5-CN scaffold derivative in 100% DMSO.

2. Enzyme Reaction (384-well plate):

  • Add 2 µL of Kinase (e.g., JAK2, 0.2 ng/µL) to wells.

  • Add 1 µL of Compound (or DMSO control). Incubate for 10 min at RT (allows compound to bind the active site).

  • Add 2 µL of ATP/Substrate mix (at K_m concentrations).

  • Incubation: 60 minutes at RT.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP).

  • Incubation: 40 minutes at RT.

  • Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase -> Light).

  • Incubation: 30 minutes at RT.

4. Data Analysis:

  • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Calculate % Inhibition:

    
    
    
  • Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC₅₀.

Visualization: Assay Mechanism

ADPGloMechanism Step1 Step 1: Kinase Reaction ATP + Substrate -> ADP + P-Substrate Step2 Step 2: ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Stop Rxn Inhibitor Scaffold Binding (Competes with ATP) Inhibitor->Step1 Inhibits Step3 Step 3: Detection Reagent (ADP -> ATP -> Luciferase -> Light) Step2->Step3 Convert ADP Readout Luminescence Output (Proportional to Kinase Activity) Step3->Readout

Caption: ADP-Glo assay principle. The scaffold inhibits Step 1, reducing the final luminescent signal.

Structural Biology & Docking

Understanding the binding mode is essential for optimizing the R-groups attached to the scaffold.

Binding Mode Hypothesis

Based on crystal structures of related JAK inhibitors (e.g., Tofacitinib bound to JAK3, PDB: 3LXK):

  • Hinge Region: The pyrrole N-H (N7) acts as a hydrogen bond donor to the hinge region backbone (e.g., Glu903 in JAK2). The pyrimidine N (N1) acts as a hydrogen bond acceptor from the backbone NH (e.g., Leu905 in JAK2).

  • The 5-Carbonitrile Role:

    • The C5-CN group points toward the solvent interface or the "P-loop."

    • In JAK3, specific arginine residues (Arg911) can interact with the nitrile nitrogen, providing isoform selectivity over JAK1/2.

  • The C4-Position: This is the primary vector for diversity. Substitution with an amine or ether allows the molecule to extend into the hydrophobic pocket.

Data Summary: Selectivity Profile (Representative Data)
Compound VariantJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity Note
5-H (Unsubstituted) 121510Pan-JAK Inhibitor
5-CN (Nitrile) 8122 5x Selectivity for JAK3
5-Cl (Chloro) 10108No significant selectivity

Note: The 5-CN group often enhances potency against JAK3 due to specific electrostatic interactions in the catalytic cleft unique to that isoform.

References

  • Kudolo, M., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors.[3] Bioorganic Chemistry.[3][4]

  • Forster, M., et al. (2018). Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors. Journal of Medicinal Chemistry.

  • ChemicalBook. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 24391-41-1) Synthesis and Properties.

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[5][6] (Foundational text on pyrrolopyrimidine binding modes).

Sources

Application Note: Rational Design and Synthesis of FAK Inhibitors Using the 7H-pyrrolo[2,3-d]pyrimidine Scaffold

[1][2]

Abstract & Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical node in the signal transduction pathways regulating cellular adhesion, migration, and survival. Overexpression of FAK is frequently observed in invasive tumors, making it a high-priority target for blocking metastasis.

This guide details the rational design and synthesis of Type I ATP-competitive FAK inhibitors utilizing the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold. This heterocycle serves as a privileged bioisostere of adenine, offering a robust template for engaging the kinase hinge region while allowing versatile substitution vectors to probe the specificity pocket and solvent-exposed regions.

Rational Drug Design: The Scaffold Strategy

Pharmacophore Mapping

The design of FAK inhibitors using the 7H-pyrrolo[2,3-d]pyrimidine core relies on mimicking the binding mode of ATP. The scaffold binds to the hinge region of the kinase domain (specifically residues near Cys502 in FAK).

  • The Hinge Binder (Core): The N1 nitrogen and the exocyclic amine at C4 form a donor-acceptor hydrogen bond pair with the backbone carbonyl and amide nitrogen of the hinge residue.

  • The Specificity Element (R-Groups): Substituents on the C4-aniline ring are critical for targeting the hydrophobic back pocket (gatekeeper residue Met499) to achieve selectivity over homologous kinases like Pyk2.

  • Solubilizing Group: The C5, C6, or the "tail" of the C4-aniline often incorporates solubilizing moieties (e.g., morpholine, piperazine) that extend into the solvent front.

Signaling Pathway Context

Inhibiting FAK disrupts the phosphorylation of Tyr397 (the autophosphorylation site), preventing the recruitment of Src and downstream effectors.

FAK_PathwayIntegrinIntegrin / ECMFAK_InactiveFAK (Inactive)Integrin->FAK_Inactive ActivationFAK_pY397pFAK (Y397)(Autophosphorylation)FAK_Inactive->FAK_pY397 AutophosphorylationSrcSrc Family KinasesFAK_pY397->Src Recruitment (SH2)p130Casp130Cas / PaxillinSrc->p130Cas PhosphorylationPI3KPI3K / AktSrc->PI3K Survival SignalMAPKRas / MAPKp130Cas->MAPK ProliferationOutcomeCell Migration &Survival (Metastasis)PI3K->OutcomeMAPK->Outcome

Figure 1: FAK Signaling Cascade. Inhibition of FAK prevents Y397 phosphorylation, severing the link between Integrins and downstream survival pathways.

Chemical Synthesis Protocol

The synthesis of 4-substituted-7H-pyrrolo[2,3-d]pyrimidines generally proceeds via a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis
  • Target: 4-(substituted-amino)-7H-pyrrolo[2,3-d]pyrimidine.[1]

  • Key Intermediate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (commercially available or synthesized from ethyl 2-cyanoacetate).

  • Key Reaction: Displacement of the C4-chloride by an aniline or amine.

Step-by-Step Synthesis Workflow
Step 1: Protection of N7 (Optional but Recommended)

Direct substitution can be performed, but protecting the N7 position often improves yields and solubility during purification.

  • Reagents: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), NaH.

  • Protocol:

    • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF at 0°C.

    • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

    • Add SEM-Cl (1.1 eq) dropwise.

    • Warm to RT and stir for 2 hours.

    • Quench with water, extract with EtOAc.[1]

    • Yield Check: Expect >85% yield. Product is an oil.

Step 2:

Displacement (The Coupling)

This step introduces the specificity element (the amine).

  • Reagents: N7-protected-chloride (from Step 1), Substituted Aniline (1.2 eq), n-Butanol (solvent), DIPEA (base).

  • Protocol:

    • Suspend the chloride and the aniline in n-Butanol (0.5 M concentration).

    • Add DIPEA (2.0 eq).

    • Heat to reflux (100–110°C) for 12–16 hours.

    • Monitor by TLC/LC-MS. The chloride peak should disappear.

    • Cool to RT. The product often precipitates.[2] If not, concentrate and purify via flash chromatography (Hexane/EtOAc).

Step 3: Deprotection

Removing the SEM group to liberate the active pharmacophore.

  • Reagents: TFA (Trifluoroacetic acid), DCM, Ethylenediamine (scavenger).

  • Protocol:

    • Dissolve intermediate in DCM/TFA (2:1). Stir at RT for 2 hours (removes SEM to form hydroxymethyl intermediate).

    • Concentrate to dryness.

    • Redissolve in MeOH and add excess Ethylenediamine (or aqueous ammonia). Stir for 1 hour to remove the hydroxymethyl group.

    • Purify via Reverse Phase HPLC.

Synthesis_FlowStart4-chloro-7H-pyrrolo[2,3-d]pyrimidineStep1Step 1: Protection(SEM-Cl, NaH, DMF)Start->Step1Intermediate1N7-SEM ProtectedChlorideStep1->Intermediate1Step2Step 2: SnAr Coupling(R-NH2, n-BuOH, Heat)Intermediate1->Step2Intermediate2FunctionalizedCoreStep2->Intermediate2Step3Step 3: Deprotection(TFA; then NH3)Intermediate2->Step3FinalFinal FAK InhibitorStep3->Final

Figure 2: Synthetic route for 4-amino-substituted 7H-pyrrolo[2,3-d]pyrimidines.

Biological Validation Protocols

Once synthesized, the compounds must be validated for potency (IC50) and mechanism of action.

Biochemical Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation of a peptide substrate.[3] It is preferred over radiometric assays for its sensitivity and safety.

Materials:

  • Recombinant FAK (human, catalytic domain).

  • Substrate: Poly(Glu, Tyr) 4:1.[3]

  • ATP (Ultrapure).[4]

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).[4][5]

Protocol:

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Compound (diluted in DMSO, <1% final DMSO).

    • 2 µL FAK Enzyme (approx. 2-5 ng/well).

    • Incubate 10 min at RT.

  • Start Reaction: Add 1 µL Substrate/ATP mix (ATP concentration should be at

    
    , typically 10-50 µM for FAK).
    
  • Incubation: Incubate at RT for 60 minutes.

  • ADP Generation: Add 5 µL ADP-Glo™ Reagent .[5][6] Incubate 40 min (Depletes unconsumed ATP).

  • Detection: Add 10 µL Kinase Detection Reagent . Incubate 30 min (Converts ADP to ATP -> Luciferase signal).

  • Read: Measure Luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor] to determine IC50.

Cellular Assay: Western Blotting for pFAK(Y397)

Objective: Confirm the inhibitor enters the cell and hits the target. Cell Lines: U87MG (Glioblastoma) or MDA-MB-231 (Breast Cancer) – both express high levels of FAK.

Protocol:

  • Seed cells in 6-well plates (

    
     cells/well).
    
  • Treat with inhibitor (0.1, 1.0, 10 µM) for 4–6 hours.

  • Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Vanadate/Fluoride).

  • Perform SDS-PAGE and transfer to nitrocellulose.

  • Primary Antibodies: Anti-pFAK (Y397) and Anti-Total FAK.

  • Result: Effective inhibitors will show a dose-dependent disappearance of the pFAK band while Total FAK remains constant.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 2 (Coupling) Steric hindrance of anilineSwitch solvent to NMP or DMA; increase Temp to 140°C (microwave).
Incomplete Deprotection SEM group stabilityEnsure Step 3 includes the basic workup (ethylenediamine/ammonia) to cleave the hemiaminal intermediate.
High IC50 (Low Potency) Poor Hinge BindingVerify N1 is unsubstituted. Check if R-group is too bulky for the gatekeeper (Met499).
Off-Target Toxicity Inhibition of CDK or Aurora7H-pyrrolo[2,3-d]pyrimidines are promiscuous. Optimize the C4-aniline ring for FAK-specific hydrophobic interactions.

References

  • Design and Synthesis (Primary Source): Shi, Y., et al. "Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.

  • Scaffold Versatility: Traxler, P., et al. "Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors." Journal of Medicinal Chemistry, 2013. (Review of the scaffold utility in kinases). (Representative DOI for class)

  • Assay Protocol (ADP-Glo): Promega Corporation.[3][4][5] "ADP-Glo™ Kinase Assay Technical Manual."

  • FAK Biology & Structure: Lietha, D., et al. "Structural basis for the autoinhibition of focal adhesion kinase." Cell, 2007.

  • Synthesis of 4-chloro-intermediate: Davoll, J. "Pyrrolo[2,3-d]pyrimidines."[7] Journal of the Chemical Society, 1960.

Development of MPS1 inhibitors for triple-negative breast cancer

Author: BenchChem Technical Support Team. Date: February 2026

Development and Validation of MPS1 (TTK) Inhibitors[1]

Executive Summary

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to the lack of targeted therapies (ER-/PR-/HER2-) and high metastatic potential. A defining hallmark of TNBC is Chromosomal Instability (CIN) . While CIN drives tumor heterogeneity, it also creates a unique dependency on the Spindle Assembly Checkpoint (SAC) to survive mitosis.

This guide details the development workflow for inhibitors of MPS1 (Monopolar Spindle 1 kinase, also known as TTK) .[1] By inhibiting MPS1, we disable the SAC, forcing TNBC cells with unaligned chromosomes to exit mitosis prematurely. This results in severe aneuploidy and subsequent mitotic catastrophe—a strategy known as "induced lethality."

Target Validation & Mechanism of Action

The Spindle Assembly Checkpoint (SAC) is a surveillance mechanism that halts the cell cycle at the metaphase-anaphase transition until all kinetochores are properly attached to spindle microtubules.[2][3][4] MPS1 is the master regulator of this checkpoint.

  • Normal Physiology: MPS1 phosphorylates Knl1 at the kinetochore, recruiting Bub1/BubR1/Mad1/Mad2 to form the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing premature segregation.

  • Therapeutic Hypothesis: TNBC cells are often highly aneuploid and rely heavily on a robust SAC to manage their complex genomes. MPS1 inhibition overrides this safety brake. The cells exit mitosis without proper segregation, leading to gross chromosomal aberrations that are incompatible with life.

Diagram 1: The MPS1 Signaling Node & Induced Lethality

This diagram illustrates how MPS1 inhibition disrupts the MCC, releasing the APC/C to trigger premature anaphase.

SAC_Pathway cluster_kinetochore Kinetochore Complex Knl1 Knl1 Scaffold Bub_Complex Bub1 / BubR1 / Mad1 Knl1->Bub_Complex Recruits MPS1 MPS1 (TTK) Target Kinase MPS1->Knl1 Phosphorylates MELT repeats MCC MCC Complex (Mad2-Cdc20) Bub_Complex->MCC Assembles APC APC/C (E3 Ligase) MCC->APC Inhibits Arrest Mitotic Arrest (Repair/Survival) APC->Arrest Inhibited State Catastrophe Mitotic Catastrophe (Cell Death) APC->Catastrophe Premature Anaphase Inhibitor Small Molecule MPS1 Inhibitor Inhibitor->MPS1 Blocks Activity Inhibitor->APC Indirect Activation (Checkpoint Bypass)

Caption: MPS1 inhibition prevents MCC formation, releasing APC/C to trigger premature anaphase and subsequent death.

Compound Profiling: Leading Chemistries

Several chemotypes have been developed. The table below summarizes key clinical and preclinical assets.

Table 1: Comparative Profile of Key MPS1 Inhibitors

CompoundDeveloperIC50 (Biochem)Binding ModeClinical StatusKey Feature
CFI-402257 Treadwell1.7 nMATP-competitivePhase 1/2Orally bioavailable; Fast Track designation.
BAY 1217389 Bayer0.63 nMATP-competitivePhase 1 (Discontinued)High potency; dose-limiting neutropenia observed.
NMS-P715 Nerviano~180 nMATP-competitivePreclinicalEarly generation; moderate selectivity.
BOS-172722 Boston Pharm~10 nMATP-competitivePhase 1High selectivity; long residence time.
Experimental Protocols
Protocol 1: Biochemical Kinase Screening (ADP-Glo™)

Objective: Determine the IC50 of novel compounds against recombinant TTK.

Scientific Rationale: MPS1 autophosphorylation is critical for its activity. Pre-incubation with ATP primes the enzyme, ensuring we measure inhibition of the active state, which better mimics the cellular context.

Materials:

  • Recombinant Human TTK (MPS1), GST-tagged (SignalChem or BPS Bioscience).

  • Substrate: Myelin Basic Protein (MBP) or synthetic peptide (e.g., bio-Knl1).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

Procedure:

  • Enzyme Priming: Dilute TTK to 2x concentration (e.g., 4 nM) in Assay Buffer supplemented with 10 µM ATP. Incubate for 30 min at RT to allow autophosphorylation.

  • Compound Addition: Dispense 2.5 µL of 4x compound (serially diluted in 1% DMSO) into a white 384-well plate.

  • Reaction Initiation: Add 2.5 µL of Primed TTK. Incubate 10 min. Add 5 µL of Substrate/ATP mix (Final: 20 µM ATP, 0.2 mg/mL MBP).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Measurement: Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min. Read luminescence.

Validation Criteria: Z' factor > 0.7; Signal-to-Background > 10.

Protocol 2: The "SAC Override" Assay

Objective: Confirm that the inhibitor kills cells by bypassing the checkpoint, not by general toxicity.

Scientific Rationale: Nocodazole disrupts microtubules, normally triggering a robust SAC arrest. A functional MPS1 inhibitor will force cells to exit this arrest (mitotic slippage) despite the microtubule damage.

Workflow Diagram:

Screening_Workflow Step1 Seed TNBC Cells (MDA-MB-231) Step2 Arrest with Nocodazole (100 ng/mL) Step1->Step2 16 hrs Step3 Treat with MPS1 Inhibitor Step2->Step3 Add at t=0 Step4 Measure Mitotic Index (pH3+ or DNA Content) Step3->Step4 2-4 hrs

Caption: Workflow to assess the ability of a compound to override Nocodazole-induced arrest.

Procedure:

  • Seeding: Seed MDA-MB-231 cells (TNBC) at 200,000 cells/well in 6-well plates.

  • Arrest: Treat with Nocodazole (100 ng/mL) for 16 hours. Cells will accumulate in rounded mitotic phase.

  • Override Treatment: Add the MPS1 inhibitor (at 5x IC50) directly to the Nocodazole media. Do not wash.

  • Timecourse: Harvest cells at 0, 2, 4, and 6 hours post-addition.

  • Analysis (Flow Cytometry):

    • Fix in 70% Ethanol.

    • Stain with Propidium Iodide (PI) for DNA content and Anti-Phospho-Histone H3 (Ser10) antibody (mitotic marker).

  • Interpretation:

    • Vehicle + Nocodazole: High pH3 levels (sustained arrest).

    • Inhibitor + Nocodazole: Rapid decrease in pH3 levels within 2-4 hours (checkpoint override).

Protocol 3: In Vivo Efficacy (TNBC Xenograft)[5][6]

Scientific Rationale: TNBC models like MDA-MB-231 are aggressive.[7] Efficacy must be balanced against toxicity (gut/neutropenia) which is common with anti-mitotics.

  • Model: Female NSG or Athymic Nude mice (6-8 weeks).

  • Implantation: Inject

    
     MDA-MB-231 cells (suspended 1:1 in Matrigel) into the mammary fat pad.
    
  • Randomization: When tumors reach 100-150 mm³ (approx. 2 weeks).

  • Dosing Regimen (Example for CFI-402257):

    • Vehicle: Oral Gavage (PO), QD.

    • Treatment: 5 mg/kg or 6 mg/kg, PO, QD (Schedule: 5 days on / 2 days off to manage toxicity).

  • Endpoints:

    • Tumor Volume (caliper measurement 2x/week).

    • Body Weight (critical toxicity marker; >15% loss requires holiday).

    • Pharmacodynamic Marker: Harvest tumors at end-point. IHC for Phospho-Histone H3 (should be low/aberrant) and Micronuclei formation (sign of mitotic catastrophe).

References
  • Mps1 inhibitors in clinical trials. ResearchGate. [Link]

  • Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor. PNAS. [Link]

  • FDA Grants Fast Track Designation to CFI-402257 for ER+/HER2– Breast Cancer. OncLive. [Link]

  • Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry. [Link][8]

  • A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel. Clinical Cancer Research. [Link]

  • TTK (MPS-1) Kinase Assay Kit Protocol. BPS Bioscience. [Link]

Sources

Application Note: Selective JAK3 Inhibition in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the development and validation of JAK3-selective inhibitors for Rheumatoid Arthritis (RA). It moves beyond basic definitions to provide actionable protocols, mechanistic insights, and experimental strategies to prove selectivity.

Target: Janus Kinase 3 (JAK3) | Modality: Small Molecule (Covalent/Reversible) | Therapeutic Area: Autoimmune/Inflammation[1][2][3][4][5]

Introduction: The Case for JAK3 Selectivity

First-generation JAK inhibitors (e.g., Tofacitinib) are "pan-JAK" or JAK1/3 inhibitors.[3] While effective in RA, their inhibition of JAK2 is linked to dose-limiting cytopenias (anemia via EPO blockade; neutropenia via GM-CSF blockade).

The JAK3 Advantage: JAK3 is unique among the Janus Kinase family (JAK1, JAK2, TYK2) because its expression is largely restricted to hematopoietic cells, and it associates exclusively with the common gamma chain (


)  cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21).
  • Hypothesis: Selective JAK3 inhibition blocks T-cell and NK-cell proliferation (driven by

    
     cytokines) while sparing the broad anti-inflammatory/homeostatic functions driven by JAK1/JAK2 (e.g., IL-6, IFN
    
    
    
    , EPO).
  • The Structural Key: JAK3 possesses a unique cysteine residue (Cys909 ) in the ATP-binding pocket (Gatekeeper+7 position).[6] Other JAK isoforms possess a Serine at this position.[7] This allows for the design of covalent irreversible inhibitors (e.g., Ritlecitinib) that achieve >10,000-fold selectivity by forming a thioether bond with Cys909.

Mechanism of Action & Signaling Architecture

Understanding the receptor pairing is critical for designing the correct cellular assays. JAK3 does not function alone; it obligate heterodimerizes with JAK1.

Figure 1: The JAK3 Signaling Architecture

This diagram illustrates the specific cytokine receptor pairings. Note that JAK3 is always paired with JAK1 in the


 family.

JAK_Signaling cluster_gamma Target: Common Gamma Chain (γc) Family cluster_gp130 Selectivity Control: gp130 & EPO Families Cytokines_Gamma IL-2, IL-4, IL-7, IL-15, IL-21 Receptor_Gamma Receptor Complex (γc + α/β subunits) Cytokines_Gamma->Receptor_Gamma JAK_Pair_Gamma JAK3 / JAK1 (Heterodimer) Receptor_Gamma->JAK_Pair_Gamma STAT_Gamma STAT5 / STAT3 (Phosphorylation) JAK_Pair_Gamma->STAT_Gamma Cytokines_Off IL-6 (gp130) | EPO (EpoR) Receptor_Off Receptor Complex (gp130 or Homodimer) Cytokines_Off->Receptor_Off JAK_Pair_Off JAK1/JAK2/TYK2 | JAK2/JAK2 Receptor_Off->JAK_Pair_Off STAT_Off STAT3 | STAT5 JAK_Pair_Off->STAT_Off Inhibitor Selective JAK3 Inhibitor (e.g., Ritlecitinib) Inhibitor->JAK_Pair_Gamma Blocks JAK3 (Cys909) Inhibitor->JAK_Pair_Off NO EFFECT (Sparing JAK1/2)

Caption: JAK3 signaling is restricted to the


 family (blue). Selective inhibitors must spare the gp130/EPO pathways (red) to avoid broad toxicity.

Experimental Protocols: Validating Selectivity

To prove a compound is a JAK3-selective inhibitor for RA, you must demonstrate potency against the target and lack of potency against closely related isoforms in a cellular context.

Protocol A: The "Functional Selectivity" Cellular Panel

Objective: Determine the cellular


 of the inhibitor against JAK3-dependent vs. JAK1/JAK2-dependent pathways.
Cell System:  Human Whole Blood (hWB) or Peripheral Blood Mononuclear Cells (PBMCs). Note: hWB is preferred for RA translation as it accounts for protein binding.
Experimental Design Matrix
Assay ArmStimulus (Cytokine)Receptor PairJAK PairReadout (Phospho-Flow)Purpose
Target (JAK3) IL-2 (10 ng/mL)IL-2R

/

/

JAK1 / JAK3 pSTAT5 (Y694)Measures efficacy.
Control 1 (JAK1) IL-6 (10 ng/mL)gp130 / IL-6R

JAK1 / JAK2 / TYK2 pSTAT3 (Y705)Measures JAK1 selectivity.
Control 2 (JAK2) GM-CSF or EPO GM-CSFR / EpoRJAK2 / JAK2 pSTAT5 (Y694)Measures JAK2 selectivity (Safety).
Step-by-Step Workflow (PBMC Phosflow)
  • Cell Preparation:

    • Thaw cryopreserved human PBMCs in warm RPMI-1640 + 10% FBS.

    • Rest cells for 2 hours at 37°C to reduce basal phosphorylation levels.

    • Aliquot

      
       cells/well in a 96-well V-bottom plate.
      
  • Inhibitor Treatment:

    • Prepare 10-point serial dilution of the Test Inhibitor (e.g., 10

      
      M to 0.1 nM) in DMSO.
      
    • Add inhibitor to cells (Final DMSO concentration < 0.5%).

    • Critical Step: Incubate for 1 hour at 37°C. For covalent inhibitors, this pre-incubation allows the irreversible bond to form.

  • Cytokine Stimulation:

    • Add cytokine mix (IL-2, IL-6, or EPO) at

      
       concentrations.
      
    • Incubate for 15 minutes exactly at 37°C. (Signaling is rapid; longer times induce negative feedback loops like SOCS).

  • Fixation & Permeabilization:

    • Immediately add pre-warmed BD Phosflow™ Fix Buffer I (or 4% PFA) directly to wells. Incubate 10 min at 37°C.

    • Centrifuge (300 x g, 5 min), aspirate supernatant.

    • Permeabilize with ice-cold Perm Buffer III (Methanol-based) for 30 min on ice. Methanol is required for nuclear STAT epitopes.

  • Staining & Acquisition:

    • Wash cells 2x with Stain Buffer (PBS + 1% BSA).

    • Stain with fluorochrome-conjugated antibodies:

      • Anti-CD3 or Anti-CD4 (to gate T-cells).

      • Anti-pSTAT5 (Alexa Fluor 647) or Anti-pSTAT3 (PE).

    • Acquire on Flow Cytometer (e.g., BD LSRFortessa or Cytek Aurora).

  • Analysis:

    • Gate on Lymphocytes

      
       Singlets 
      
      
      
      CD4+ T-cells.
    • Calculate Median Fluorescence Intensity (MFI) of pSTAT.

    • Plot MFI vs. Log[Inhibitor] to derive

      
      .
      
Protocol B: Biochemical Covalent Binding Assessment

Objective: Confirm the inhibitor engages JAK3 irreversibly (Cys909 targeting). Method: "Jump Dilution" or Washout Assay using TR-FRET (LanthaScreen).

  • Incubation: Incubate Recombinant JAK3 enzyme (5 nM) with the inhibitor at

    
     for 1 hour.
    
  • Dilution: Dilute the mixture 100-fold into a reaction buffer containing ATP and Substrate.

    • If Reversible: The inhibitor dissociates, and enzymatic activity recovers.

    • If Irreversible: The enzyme remains inhibited despite dilution; no activity is observed.

  • Readout: Measure phosphorylation of the substrate via TR-FRET emission ratio (665 nm / 615 nm).

Data Interpretation & Troubleshooting

Selectivity Ratios

A successful JAK3 selective candidate for RA should exhibit the following profile:

ParameterTarget ValueRationale
JAK3 Potency (Biochem)

nM
High affinity is required for covalent bonding kinetics.[7]
Cellular IL-2 Potency

nM
Potent blockade of T-cell expansion.
JAK1 Selectivity > 20-foldIL-6 (JAK1) inhibition drives efficacy but also infection risk.
JAK2 Selectivity > 100-foldCritical. Avoids anemia (EPO) and neutropenia (GM-CSF).
Common Pitfalls
  • The "JAK1 Problem": Since IL-2 signaling uses a JAK1/JAK3 heterodimer, a pure JAK3 inhibitor might show a "floor" effect or incomplete inhibition if JAK1 activity is high enough to compensate in artificial overexpression systems. However, in primary T-cells, JAK3 blockade is usually sufficient to abrogate signaling.

  • ATP Concentration: In biochemical assays, use ATP concentrations near the

    
     of the kinase (approx 5-10 
    
    
    
    M for JAK3) to detect ATP-competitive inhibitors. For covalent inhibitors, potency is time-dependent (
    
    
    ), so report incubation times clearly.

References

  • Thorarensen, A., et al. (2017). "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans." Journal of Medicinal Chemistry. Link

  • Telliez, J.B., et al. (2016). "Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition." ACS Chemical Biology. Link

  • Changelian, P.S., et al. (2013). "The specificity of JAK3 kinase inhibitors." Blood. Link

  • Genovese, M.C., et al. (2016).[8] "Decernotinib in patients with rheumatoid arthritis: results from a phase IIb, randomized, double-blind, placebo-controlled, dose-ranging study." Arthritis & Rheumatology. Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Link

Sources

Application Note: Development and Evaluation of 7H-Pyrrolo[2,3-d]pyrimidine-based PAK4 Inhibitors

[1][2]

Executive Summary

p21-activated kinase 4 (PAK4) is a serine/threonine kinase overexpressed in pancreatic, gastric, and triple-negative breast cancers. Unlike Group I PAKs, PAK4 is constitutively active and functions as a critical node driving cytoskeletal reorganization, cell migration, and immune evasion. Despite its validation as an oncogenic target, developing selective PAK4 inhibitors has been historically challenging due to the high conservation of the kinase domain.

This Application Note details the development and biological evaluation of inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. This "privileged structure" acts as a bioisostere of the adenine ring of ATP, enabling high-affinity binding to the PAK4 hinge region. We provide a comprehensive guide for researchers to synthesize, screen, and validate these inhibitors using industry-standard protocols.

Mechanism of Action & Signaling Pathway[1][3][4]

PAK4 operates downstream of the Rho GTPase Cdc42. While it does not require Cdc42 binding for basal kinase activity, this interaction relocalizes PAK4 to the leading edge of the cell.

Key Signaling Axes:

  • Cytoskeleton Dynamics: PAK4 phosphorylates LIM Kinase 1 (LIMK1) , which in turn phosphorylates and inactivates Cofilin . Inactivated Cofilin cannot depolymerize F-actin, leading to actin filament stabilization required for filopodia formation and invasion.

  • Wnt Signaling: PAK4 phosphorylates

    
    -catenin  at Ser675, stabilizing it and promoting its nuclear translocation, which drives the transcription of proliferation genes (e.g., c-Myc, Cyclin D1).
    
  • Immune Evasion: PAK4 activity correlates with T-cell exclusion in the tumor microenvironment (TME).[1]

Visualization: PAK4 Signaling Network

PAK4_Pathwaycluster_cytoskeletonCytoskeletal Remodelingcluster_wntWnt/Survival SignalingCdc42Cdc42 (GTP)PAK4PAK4(Kinase Domain)Cdc42->PAK4 Localization/ActivationLIMK1LIMK1PAK4->LIMK1 PhosphorylationBetaCateninβ-Catenin(p-Ser675)PAK4->BetaCatenin StabilizationCofilinCofilinLIMK1->Cofilin Phosphorylation (Inactivation)ActinF-Actin Polymerization(Filopodia)Cofilin->Actin StabilizationTranscriptionGene Transcription(c-Myc, Cyclin D1)BetaCatenin->Transcription Nuclear Translocation

Figure 1: The PAK4 signaling cascade.[2] PAK4 links Rho GTPase signaling to cytoskeletal dynamics (via LIMK1/Cofilin) and cell survival (via

Chemical Biology: The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold[1]

The 7H-pyrrolo[2,3-d]pyrimidine core is chosen for its ability to form critical hydrogen bonds with the kinase hinge region (specifically Glu396 and Leu398 in PAK4).

Structure-Activity Relationship (SAR) Guidelines

To optimize this scaffold for PAK4 selectivity over other kinases (e.g., PAK1), consider the following substitution patterns:

PositionModification StrategyFunction
N-7 Unsubstituted (NH)Essential for H-bond donor interaction with the hinge region (Glu396).
C-4 Aromatic/Cyclic AminesOccupies the hydrophobic pocket; determines potency. Bulky groups here can improve selectivity.
C-5/C-6 Halogen or small alkylModulates electronic properties and fills the "gatekeeper" region.
R-Group Solubilizing tails (e.g., piperazine)Improves pharmacokinetic (PK) properties and solubility in aqueous media.

Representative Lead Compounds:

  • PF-3758309: The archetype inhibitor.[3] Potent (Ki = 18.7 nM) but failed in clinic due to poor PK.

  • Compound 5n/17 (Recent Literature): Newer derivatives featuring optimized C-4 substituents showing IC50 values <10 nM with improved oral bioavailability.

Experimental Protocols

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of the inhibitor against recombinant PAK4 kinase domain.

Reagents:

  • Recombinant Human PAK4 (active, residues 291-591).

  • Substrate: PAKtide (RRRLSFAEPG) or MBP (Myelin Basic Protein).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Procedure:

  • Preparation: Dilute PAK4 enzyme to 2 ng/µL in Assay Buffer.

  • Compound Addition: Dispense 1 µL of inhibitor (serial dilution in DMSO) into a 384-well white plate.

  • Enzyme Reaction: Add 2 µL of PAK4 enzyme solution. Incubate for 10 min at RT to allow compound binding.

  • Substrate Initiation: Add 2 µL of ATP/Substrate mix (Final conc: 10 µM ATP, 0.2 µg/µL Substrate).

    • Note: ATP concentration should be close to the Km(app) of PAK4 (~10-20 µM) to ensure competitive inhibition kinetics.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Normalize data to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit to a sigmoidal dose-response curve.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of PAK4 signaling inside cancer cells (e.g., PANC-1 or A549).

Critical Markers:

  • p-PAK4 (Ser474): Autophosphorylation site. Caution: High basal levels make this difficult to modulate in short timeframes.

  • p-Cofilin (Ser3): The most robust readout for PAK4 inhibition. Inhibitors should decrease p-Cofilin levels.

  • p-LIMK1 (Thr508): Direct substrate of PAK4. Levels should decrease.

Procedure:

  • Seeding: Seed cells (3 x 10^5/well) in 6-well plates. Allow attachment overnight.

  • Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce background signaling.

  • Treatment: Treat with inhibitor (0.1, 1, 5, 10 µM) for 4–24 hours. Include a DMSO control.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Na3VO4, NaF) .

  • Blotting:

    • Load 30 µg protein/lane.

    • Primary Antibodies: Anti-p-Cofilin (Ser3) [1:1000], Anti-PAK4 [1:1000], Anti-GAPDH (Loading Control).

    • Success Criteria: A dose-dependent reduction in p-Cofilin signals without a change in Total Cofilin.

Protocol C: Functional Metastasis Assay (Transwell Invasion)

Objective: Evaluate the drug's ability to block cancer cell invasion, a key PAK4 phenotype.

Procedure:

  • Preparation: Coat the upper chamber of Transwell inserts (8 µm pore size) with Matrigel (diluted 1:8 in cold serum-free medium). Polymerize at 37°C for 2 hours.

  • Cell Treatment: Pre-treat cells with the inhibitor (at IC20 concentration to avoid killing cells) for 24 hours.

  • Seeding: Resuspend cells in serum-free media containing the inhibitor. Seed 5 x 10^4 cells into the upper chamber.

  • Chemoattractant: Add medium containing 10% FBS to the lower chamber.

  • Incubation: Incubate for 24 hours at 37°C.

  • Fixation & Staining:

    • Scrub non-invading cells from the top surface with a cotton swab.

    • Fix invading cells (bottom surface) with 4% Paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet (20 min).

  • Quantification: Image 5 random fields per insert. Count cells using ImageJ.

Experimental Workflow & Quality Control

To ensure data integrity, follow this validation hierarchy. Do not proceed to in vivo models until cellular target engagement is confirmed.

WorkflowSynthesis1. Synthesis(7H-pyrrolo[2,3-d]pyrimidine)Biochem2. Biochem Screen(ADP-Glo)Pass: IC50 < 100 nMSynthesis->BiochemCellViability3. Cell Viability(CCK-8/MTS)Pass: Selectivity Index > 10Biochem->CellViability Hit SelectionWestern4. Target Engagement(p-Cofilin/p-LIMK1)CellViability->Western Mechanistic CheckFunctional5. Functional Assay(Transwell Invasion)Western->Functional Validation

Figure 2: Step-by-step validation workflow for PAK4 inhibitors.

Troubleshooting & Optimization

  • Solubility: 7H-pyrrolo[2,3-d]pyrimidine derivatives are planar and often suffer from poor aqueous solubility.

    • Solution: Always prepare 10 mM stocks in 100% DMSO. For cell assays, ensure final DMSO concentration is <0.5%. If precipitation occurs in media, verify the compound's LogP and consider adding a solubilizing group (e.g., morpholine) at the solvent-exposed region (R-group).

  • Selectivity (PAK1 vs. PAK4):

    • PAK1 and PAK4 kinase domains are similar. If your compound inhibits PAK1 (Group I), you may see cardiovascular toxicity.

    • Check: Run a counter-screen against PAK1. A selectivity ratio (IC50_PAK1 / IC50_PAK4) of >50 is desirable.

  • Western Blot Signal:

    • p-PAK4 antibodies can be non-specific. Always validate the antibody using PAK4 siRNA knockdown lysates before trusting the inhibitor data.

References

  • Murray, B. W., et al. (2010). "Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth."[1][4] Proceedings of the National Academy of Sciences, 107(20), 9446–9451.[4] Link[1][4]

  • Ha, B. H., et al. (2015). "Type II p21-activated kinases (PAKs) are regulated by an autoinhibitory pseudosubstrate." Proceedings of the National Academy of Sciences, 112(45), 13856-13861. Link

  • Wang, J., et al. (2022).[5] "Discovery of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and selective PAK4 inhibitors for the treatment of acute myeloid leukemia." European Journal of Medicinal Chemistry, 243, 114764. Link

  • He, H., et al. (2023).[6] "The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation." Molecules, 28(1), 384. Link

  • Shao, Y., et al. (2022).[1] "Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents." Frontiers in Pharmacology, 13, 972661. Link

Optimization and Validation of In Vitro Kinase Assays for 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold and the Strategy

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a privileged structure in kinase inhibitor discovery, serving as the core for approved therapeutics like Ruxolitinib, Tofacitinib, and Baricitinib.[1] Its structural homology to the adenine ring of ATP allows these derivatives to function predominantly as Type I ATP-competitive inhibitors . They anchor into the kinase hinge region via critical hydrogen bonds—typically involving the N1 and N7 positions (or C7 substituents) interacting with backbone residues such as Glu396 and Leu398 (in PAK4) or Cys666 (in CSF1R).[1]

Because these compounds compete directly with ATP, the sensitivity and accuracy of your in vitro assay depend critically on the ATP concentration relative to the enzyme’s Michaelis constant (


).[1] A protocol that fails to account for the ATP/

ratio will generate IC

values that are artifacts of experimental conditions rather than true measures of potency (

).[1]

This guide details a self-validating protocol using a luminescent ADP-detection platform (e.g., ADP-Glo™), optimized specifically for the hydrophobic and competitive nature of pyrrolo[2,3-d]pyrimidine derivatives.[1]

Experimental Design Strategy (The "Why" and "How")

The ATP-Competitive Paradigm

For 7H-pyrrolo[2,3-d]pyrimidine derivatives, the apparent potency (IC


) shifts linearly with ATP concentration.[1] To screen for potent binders, you must run the assay at or below the 

for ATP.[1]
  • If [ATP] >>

    
    :  The high concentration of ATP outcompetes the inhibitor, artificially inflating the IC
    
    
    
    (making the compound appear less potent).[1]
  • If [ATP] <<

    
    :  The assay becomes hypersensitive but may yield unstable signals due to substrate depletion.[1]
    
  • Optimal Window: [ATP] =

    
    .[1] This balances signal stability with sensitivity and allows direct conversion of IC
    
    
    
    to
    
    
    using the Cheng-Prusoff equation.[1]
Mechanism of Action Visualization

The following diagram illustrates the competitive binding mode that dictates our assay design.

MOA Kinase Kinase Active Site (Hinge Region) Complex_Active Phosphorylation (Signal ON) Kinase->Complex_Active + Substrate Complex_Blocked Inhibition (Signal OFF) Kinase->Complex_Blocked + Inhibitor ATP ATP (Natural Substrate) ATP->Kinase Binds (Km) Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Kinase Competes (Ki) ADP ADP Complex_Active->ADP Product

Figure 1: Mechanism of Action.[1] The pyrrolo[2,3-d]pyrimidine scaffold competes with ATP for the hinge region binding pocket.[1]

Materials and Reagents

  • Kinase Enzyme: Recombinant kinase of interest (e.g., JAK1, PAK4, BTK).[1]

  • Substrate: Peptide or protein substrate specific to the kinase (e.g., Poly(Glu, Tyr) 4:1 for tyrosine kinases).[1]

  • ATP: Ultra-pure ATP (10 mM stock).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.[1] Note: DTT is critical to prevent oxidation of the kinase but must be fresh.[1]
  • Detection System: ADP-Glo™ Kinase Assay (Promega) or equivalent (measures ADP generation).

  • Inhibitor Stock: 7H-pyrrolo[2,3-d]pyrimidine derivatives dissolved in 100% DMSO at 10 mM.

  • Plate: 384-well low-volume white polystyrene plates (e.g., Corning 4513).

Pre-Assay Validation (Self-Validating Steps)

Before testing compounds, you must establish the "Linearity Window."[1] Skipping this results in invalid data.

Step 1: Enzyme Titration (Linearity Check)[1]
  • Prepare a serial dilution of the kinase (e.g., 0 nM to 50 nM) in Assay Buffer.[1]

  • Add saturating ATP (e.g., 50

    
    M) and Substrate (e.g., 0.2 mg/mL).
    
  • Incubate for 60 minutes at room temperature (RT).

  • Result: Plot Luminescence (RLU) vs. Enzyme Concentration.

  • Decision: Select an enzyme concentration that falls on the linear portion of the curve (typically yielding signal-to-background > 10).[1]

Step 2: ATP Determination
  • Use the fixed enzyme concentration from Step 1.[1]

  • Titrate ATP (e.g., 1

    
    M to 1000 
    
    
    
    M) with fixed Substrate.[1]
  • Run the reaction for 60 minutes.

  • Fit the data to the Michaelis-Menten equation.[1]

  • Critical Output: The resulting

    
     value is your target [ATP] for the inhibition assay.[1][2]
    

Detailed Protocol: Inhibitor IC Determination

Compound Preparation

7H-pyrrolo[2,3-d]pyrimidine derivatives are often lipophilic. Proper DMSO handling is essential to prevent precipitation.[1]

  • Stock Solution: Dissolve compounds to 10 mM in 100% DMSO. Vortex and sonicate if necessary to ensure complete solubilization.

  • Serial Dilution (Intermediate Plate):

    • Prepare a 3-fold serial dilution series in 100% DMSO in a 96-well plate (e.g., 10 mM down to 0.5

      
      M).
      
    • Dilution Step: Transfer 1

      
      L of compound to 24 
      
      
      
      L of Assay Buffer (4% DMSO final). This "Intermediate Plate" prevents "crashing out" when adding directly to the enzyme.[1]
Kinase Reaction (384-well format)

Total Reaction Volume: 10


L
  • Add Inhibitor: Dispense 2.5

    
    L of diluted compound from the Intermediate Plate into the 384-well assay plate.
    
    • Final DMSO concentration will be 1%.

    • Include "No Compound" (DMSO only) and "No Enzyme" controls.

  • Add Enzyme: Add 2.5

    
    L of Kinase (2x concentration).[1]
    
    • Pre-incubation: Incubate for 10–15 minutes at RT. This allows the inhibitor to access the active site before ATP competition begins.[1]

  • Start Reaction: Add 5

    
    L of ATP/Substrate Mix (2x concentration).[1]
    
    • [ATP] should be 2x the desired final concentration (which is

      
      ).[1]
      
  • Incubation: Cover plate and incubate at RT for 60 minutes.

Detection (ADP-Glo Protocol)

This step terminates the kinase reaction and generates a luminescent signal proportional to ADP produced.[1]

  • Stop Reaction: Add 10

    
    L of ADP-Glo™ Reagent .[1]
    
    • Incubate for 40 minutes at RT.

    • Mechanism:[3] Stops kinase activity and depletes unconsumed ATP.[1][4][5]

  • Convert & Detect: Add 20

    
    L of Kinase Detection Reagent .
    
    • Incubate for 30 minutes at RT.

    • Mechanism:[3] Converts ADP back to ATP and drives the Luciferase/Luciferin reaction.[1][4][5][6]

  • Read: Measure Luminescence (RLU) on a plate reader (0.5–1.0 second integration time).

Workflow Visualization

AssayWorkflow Prep 1. Compound Prep (DMSO Serial Dilution) PreInc 2. Pre-Incubation (Enzyme + Inhibitor, 15 min) Prep->PreInc Reaction 3. Kinase Reaction (+ ATP/Substrate, 60 min) PreInc->Reaction Stop 4. Stop & Deplete (+ ADP-Glo Reagent, 40 min) Reaction->Stop Detect 5. Detection (+ Kinase Detection Rgt, 30 min) Stop->Detect Read 6. Data Acquisition (Luminometer) Detect->Read

Figure 2: Step-by-step workflow for the ADP-Glo kinase assay.

Data Analysis and Validation

Calculation of % Inhibition

Normalize the Raw Luminescence Units (RLU) using your controls:



IC Determination

Fit the % Inhibition data to a sigmoidal dose-response equation (variable slope).

Calculation (The Gold Standard)

Since 7H-pyrrolo[2,3-d]pyrimidines are ATP-competitive, report the inhibition constant (


) using the Cheng-Prusoff equation  to allow comparison across different assay conditions:

[1]
  • Validation Check: If you ran the assay at

    
    , then 
    
    
    
    .[1]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
High Background Signal Incomplete ATP depletionExtend ADP-Glo Reagent incubation to 60 min. Ensure [ATP] < 1 mM.
Low Signal Window Enzyme concentration too lowRe-run Enzyme Titration (Step 4.1). Increase enzyme conc.[1]
Compound Precipitation High lipophilicity of scaffoldUse "Intermediate Plate" method (Step 5.1).[1] Do not exceed 1% final DMSO.[1]
Flat Dose-Response [ATP] >>

Re-determine

and lower ATP concentration to match it.
Variable Replicates Pipetting error or evaporationUse low-binding tips; seal plates tightly during incubation.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1][7] Biochemical Pharmacology. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

  • Wang, J., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.[1][8] International Journal of Molecular Sciences. Link[1]

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors.[1] Pharmacology & Therapeutics.[1] Link

  • Lafleur, K., et al. (2009). Optimization of an In Vitro Kinase Assay to Identify Inhibitors of the LRRK2 Kinase.[1] SLAS Discovery. Link[1]

Sources

Application Note: Cell-Based Evaluation of Pyrrolopyrimidine Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolopyrimidine Scaffold

Pyrrolopyrimidines (specifically 7H-pyrrolo[2,3-d]pyrimidines) are recognized in medicinal chemistry as "privileged scaffolds" due to their structural isomorphism with purines (adenine).[1] This structural mimicry allows them to function as potent ATP-competitive kinase inhibitors . By occupying the ATP-binding pocket of oncogenic kinases (e.g., JAK, Src, EGFR, CDK), they prevent substrate phosphorylation, thereby blocking downstream signaling pathways essential for tumor proliferation and survival.

This guide outlines a validated workflow to transition novel pyrrolopyrimidine derivatives from chemical synthesis to biological validation.

Mechanistic Logic
  • Input: Pyrrolopyrimidine analog.

  • Target: ATP-binding hinge region of the kinase.[1]

  • Effect: Steric blockade of ATP

    
     Inhibition of Phosphorylation 
    
    
    
    Apoptosis/Arrest.

MoA cluster_0 Kinase Active Site ATP ATP (Natural Ligand) Kinase Oncogenic Kinase (e.g., JAK/Src) ATP->Kinase Binds Substrate Protein Substrate ATP->Substrate Transfers PO4 Inhibitor Pyrrolopyrimidine (Inhibitor) Inhibitor->Kinase Competes (High Affinity) Kinase->Substrate Catalysis blocked by Inhibitor Phospho Phosphorylated Substrate Substrate->Phospho Normal State Apoptosis Apoptosis / Growth Arrest Substrate->Apoptosis Inhibited State Signal Tumor Growth Signal Phospho->Signal Normal State

Figure 1: Mechanism of Action. Pyrrolopyrimidines compete with ATP for the kinase active site, preventing substrate phosphorylation.

Module A: Cytotoxicity Screening (MTT/MTS Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of the compound. Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes reduce the tetrazolium dye (MTT) to insoluble formazan (purple).[2][3]

Critical Considerations for Pyrrolopyrimidines
  • Solubility: Pyrrolopyrimidines are often hydrophobic. Incomplete solubilization in culture media causes micro-precipitation, leading to false "cytotoxicity" readings (physical stress on cells) or false absorbance spikes (crystals scattering light).

  • Chemical Interference: Ensure the derivative does not possess intrinsic reduction potential that reduces MTT in a cell-free system.

Protocol
  • Preparation of Stock: Dissolve pyrrolopyrimidine derivative in 100% DMSO to create a 10 mM stock. Vortex and sonicate if necessary.[3]

  • Cell Seeding: Seed tumor cells (e.g., HeLa, MCF-7) in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate for 24 hours to allow attachment.

    • Control: Include "Media Only" (Blank) and "DMSO Vehicle" (0.1% final concentration).

  • Treatment: Prepare serial dilutions (e.g., 0.1 µM to 100 µM). Add 100 µL of 2X drug solution to wells.

    • Note: Final DMSO concentration must remain <0.5% in all wells to avoid vehicle toxicity.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours.

  • Solubilization: Carefully aspirate media (for adherent cells) or add solubilization buffer (for suspension). Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability:



Plot Log[Concentration] vs. % Viability to derive IC50.

Module B: Phenotypic Characterization (Apoptosis)

Objective: Distinguish between necrotic toxicity and programmed cell death (apoptosis), which is the desired mechanism for kinase inhibitors. Method: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry.[4] Principle:

  • Annexin V: Binds exposed Phosphatidylserine (PS) on the outer leaflet of the plasma membrane (early apoptosis).

  • PI: Intercalates DNA but cannot penetrate live cells (necrosis/late apoptosis).

Protocol
  • Treatment: Seed cells in 6-well plates (

    
     cells/well). Treat with the pyrrolopyrimidine at IC50 and 2xIC50 concentrations for 24 hours.
    
  • Harvesting: Collect media (contains floating dead cells) and trypsinize adherent cells. Combine into one tube.

    • Crucial Step: Do not over-trypsinize, as this can damage membranes and cause false PI positivity.

  • Washing: Wash cells 2x with cold PBS.[5] Resuspend in 1X Annexin-binding buffer at

    
     cells/mL.
    
  • Staining: Transfer 100 µL of suspension to a tube. Add 5 µL Annexin V-FITC and 5 µL PI.[4]

  • Incubation: Incubate 15 min at RT in the dark.

  • Analysis: Add 400 µL binding buffer and analyze via Flow Cytometry (FITC channel for Annexin, PE/Texas Red channel for PI).

Gating Strategy:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism for kinase inhibitors).

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q1 (Annexin-/PI+): Necrosis (Undesirable non-specific toxicity).

Module C: Target Validation (Western Blot)

Objective: Confirm the pyrrolopyrimidine inhibits the phosphorylation of its specific kinase target (e.g., JAK2, Src, EGFR). Logic: If the compound works via the proposed MoA, total protein levels of the kinase may remain constant, but the phosphorylated fraction must decrease.

Protocol
  • Starvation (Optional but Recommended): Serum-starve cells for 6–12 hours to reduce basal phosphorylation noise.

  • Treatment: Treat cells with compound for 2–6 hours.[2]

    • Stimulation:[2] If the kinase requires activation (e.g., EGFR), add the ligand (e.g., EGF) 15 mins before lysis.

  • Lysis: Lyse cells in RIPA buffer supplemented with Protease and Phosphatase Inhibitors (Sodium Orthovanadate, NaF). Phosphatase inhibition is non-negotiable.

  • Blotting: Run SDS-PAGE and transfer to PVDF membrane.

  • Antibody Probing:

    • Set 1: Anti-Phospho-Kinase (e.g., p-Tyr1068 EGFR).

    • Set 2: Anti-Total-Kinase (e.g., Total EGFR).

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Quantification: Normalize Phospho-signal to Total-signal. A potent pyrrolopyrimidine should show a dose-dependent reduction in the Phospho/Total ratio.

Experimental Workflow Summary

Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_valid Phase 3: Validation Synthesis Pyrrolopyrimidine Synthesis QC QC: Purity & Solubility (DMSO Stock) Synthesis->QC MTT MTT Assay (Viability IC50) QC->MTT Dilution Select Select Potent Hits (IC50 < 10 µM) MTT->Select Data Analysis Flow Flow Cytometry (Apoptosis vs Necrosis) Select->Flow Phenotype Western Western Blot (Target Phosphorylation) Select->Western Mechanism

Figure 2: Integrated experimental workflow for validating pyrrolopyrimidine anticancer agents.

References

  • Muthu, M. et al. (2023).[6] The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4. National Institutes of Health (NIH).[7]

  • Abcam Protocols. (n.d.). MTT assay protocol for cell viability. Abcam.

  • Thermo Fisher Scientific. (n.d.). Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.

  • EuroMAbNet. (2019). Antibody validation for Western blot. EuroMAbNet.

Sources

Application Note: Preclinical Evaluation of 7H-pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitors

[1][2][3][4]

Executive Summary & Scaffold Significance

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (also known as 7-deazapurine) represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for a class of potent ATP-competitive kinase inhibitors. This scaffold mimics the adenine ring of ATP, allowing for high-affinity binding to the hinge region of kinases.

Prominent FDA-approved drugs based on this scaffold include Ruxolitinib (Jakafi), Tofacitinib (Xeljanz), Baricitinib (Olumiant), and Oclacitinib (Apoquel). Consequently, preclinical evaluation of new derivatives almost invariably focuses on the JAK-STAT signaling pathway , although applications extend to BTK , FAK , and PAK4 inhibition.

This guide outlines the critical path for evaluating these compounds in vivo, moving from formulation challenges to pharmacokinetic (PK) validation, pharmacodynamic (PD) proof-of-mechanism, and disease-specific efficacy models.

Formulation & Pharmacokinetics (PK)

The Solubility Challenge

7H-pyrrolo[2,3-d]pyrimidine derivatives are planar, aromatic heterocycles. While this planarity aids kinase binding, it often results in high crystal lattice energy and poor aqueous solubility (Class II or IV in BCS). Failure to optimize formulation early leads to erratic bioavailability and false negatives in efficacy models.

Recommended Vehicle Systems

For early-stage rodent studies, avoid 100% DMSO. Use the following tiered approach:

TierVehicle CompositionApplication
1 (Ideal) 0.5% Methylcellulose (MC) + 0.2% Tween 80 in WaterOral gavage (PO) suspensions. Standard for Tofacitinib/Ruxolitinib.
2 (Solubility) 20% PEG 400 + 10% Solutol HS 15 + 70% WaterFor compounds requiring co-solvents.
3 (IV Dosing) 10% DMSO + 40% PEG 400 + 50% SalineIntravenous (IV) bolus. Must be clear solution.
4 (Advanced) 20% Captisol® (Sulfobutyl ether beta-cyclodextrin) in WaterFor pH-dependent solubility issues; highly biocompatible.
Protocol: Single-Dose PK in Rats

Objective: Determine oral bioavailability (%F), Half-life (T1/2), and Cmax.

  • Species: Sprague-Dawley Rats (Male, cannulated).

  • Groups:

    • Group A: IV Bolus (1 mg/kg).

    • Group B: PO Gavage (5 or 10 mg/kg).

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS quantification.

  • Success Criteria: Bioavailability > 20% is typically required for progression to efficacy models.

Pharmacodynamics (PD): The "Quick Kill" Model

Before committing to long-term disease models, you must prove Target Engagement (TE) in vivo. For this scaffold, the IL-6 Challenge Model is the industry gold standard for demonstrating JAK pathway inhibition.

Mechanism of Action

Cytokines (IL-6) bind to receptors, activating JAK kinases, which phosphorylate STAT proteins (pSTAT3). A 7H-pyrrolo[2,3-d]pyrimidine inhibitor should block this phosphorylation.

Visualization: JAK-STAT Signaling Pathway

JAK_STAT_PathwayLigandCytokine (IL-6)ReceptorCytokine Receptor(gp130)Ligand->ReceptorBindingJAKJAK1/2/3(7H-pyrrolo target)Receptor->JAKActivationSTAT_UnphosSTAT3 (Inactive)JAK->STAT_UnphosPhosphorylationpSTATpSTAT3 (Active)STAT_Unphos->pSTATDimerizationNucleusNucleus / Gene TranscriptionpSTAT->NucleusTranslocationInhibitorDrug CandidateInhibitor->JAKInhibits

Figure 1: The JAK-STAT signaling cascade.[1] 7H-pyrrolo[2,3-d]pyrimidine drugs competitively inhibit the JAK kinase node, preventing STAT phosphorylation.

Protocol: IL-6 Challenge Assay (Mouse)
  • Animals: Balb/c mice (n=3-5 per group).

  • Dosing: Administer Test Compound (PO) at T= -1 hour or -2 hours (based on Tmax).

  • Challenge: Administer Recombinant Mouse IL-6 (10 µ g/mouse , IV) at T=0.

  • Termination: Euthanize mice at T=15 minutes post-IL-6.

  • Tissue Collection: Harvest Liver (flash frozen) or Whole Blood (lysed/fixed).

  • Readout: Western Blot or ELISA for pSTAT3 (Tyr705) vs. Total STAT3.

  • Validation: Vehicle + IL-6 group must show strong pSTAT3. Compound treated group should show dose-dependent reduction.[2]

Efficacy Model: Autoimmune (Rheumatoid Arthritis)[6][7]

The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is the regulatory standard for testing JAK inhibitors like Tofacitinib.

Protocol Overview
  • Model: DBA/1J Male mice (Susceptible MHC H-2q haplotype).

  • Induction:

    • Day 0: Intradermal injection at tail base: Bovine Type II Collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Day 21: Booster injection (Collagen in Incomplete Freund's Adjuvant).

  • Disease Onset: Clinical signs (swelling/erythema) typically appear Day 21-28.

  • Dosing Regimen:

    • Therapeutic Mode: Start dosing when clinical score reaches ~2 (established disease).

    • Prophylactic Mode: Start dosing on Day 21 (booster).

    • Frequency: BID (Twice Daily) is often required for this scaffold due to rapid clearance (T1/2 ~ 2-4 hrs).

Scoring System (0-4 Scale per paw)
ScoreObservation
0Normal.
1Erythema/swelling of one digit.
2Erythema/swelling of >1 digit or mild paw swelling.
3Erythema/swelling of the entire paw.
4Severe swelling, ankylosis (joint rigidity).
Max Score 16 per mouse (4 paws).
Data Interpretation[5][8][9][10][11][12][13]
  • Primary Endpoint: Reduction in Mean Clinical Score vs. Vehicle.

  • Secondary Endpoint: Histopathology (Synovitis, Pannus formation, Bone erosion).

  • Benchmark: Tofacitinib (10-30 mg/kg PO BID) should reduce scores by >50%.

Efficacy Model: Oncology (Xenograft)

For 7H-pyrrolo[2,3-d]pyrimidines targeting JAK2 (e.g., Ruxolitinib analogs), the HEL (Human Erythroleukemia) xenograft is the standard because HEL cells carry the JAK2 V617F mutation.

Protocol Overview
  • Cell Line: HEL 92.1.7 cells (ATCC).

  • Mice: SCID or Nude mice (Immunocompromised).

  • Inoculation: Inject

    
     cells subcutaneously in the flank (50% Matrigel).
    
  • Randomization: When tumors reach ~150-200 mm³ (approx. 10-14 days).

  • Dosing: PO, BID for 14-21 days.

  • Measurement: Caliper measurement of Tumor Volume (

    
    ).
    
  • Biomarker Check: Harvest tumors at end of study to measure pSTAT5 levels (downstream of JAK2).

Safety & Toxicity Indicators

The selectivity profile of 7H-pyrrolo[2,3-d]pyrimidines is critical. Off-target inhibition of JAK2 (if targeting JAK1/3) can lead to hematological toxicity.

  • Anemia/Neutropenia: Monitor Complete Blood Counts (CBC) weekly. JAK2 is essential for erythropoietin (EPO) signaling. Inhibition leads to reduced RBCs.

  • Lymphopenia: JAK3 inhibition affects lymphocyte development (NK/T cells).

  • Infection Risk: Monitor for opportunistic infections in long-term studies.

Experimental Workflow Visualization

WorkflowStep11. In Vitro Screening(Kinase IC50)Step22. Microsomal Stability(Metabolic Half-life)Step1->Step2Step33. PK Study (Rat)(Bioavailability > 20%)Step2->Step3Step3->Step1Fail (Reformulate)Step44. PD Model (Mouse)(IL-6 Challenge -> pSTAT)Step3->Step4PassStep55. Efficacy Model(CIA or Xenograft)Step4->Step5Pass

Figure 2: The critical path for preclinical evaluation. PK and PD (Target Engagement) are the "Gatekeepers" before expensive efficacy models.

References

  • Tofacitinib Preclinical Characterization (CIA Model)

    • Meyer, D. M., et al. (2010). "Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis.
  • Ruxolitinib Preclinical Oncology Models (JAK2 V617F)

    • Quintás-Cardama, A., et al. (2010).
  • IL-6 Challenge PD Model Protocol

    • Vaananen, T., et al. (2020). "A simple and robust in vivo method for determination of JAK inhibitor potency." Journal of Pharmacological and Toxicological Methods.
  • Scaffold Synthesis & Kinase Activity

    • Wang, H., et al. (2022).[3][4] "Synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors." Bioorganic & Medicinal Chemistry.

  • Oclacitinib (Apoquel)

    • Cosgrove, S. B., et al. (2013). "Efficacy and safety of oclacitinib for the control of pruritus and associated skin lesions in dogs with canine allergic dermatitis.

Structural Elucidation of 7H-pyrrolo[2,3-d]pyrimidine-Kinase Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The "Privileged Scaffold"

The 7H-pyrrolo[2,3-d]pyrimidine system (7-deazapurine) is a cornerstone of modern kinase inhibitor design. By mimicking the adenine ring of ATP, this scaffold forms the structural basis for blockbuster drugs like Tofacitinib (JAK inhibitor) and Acalabrutinib (BTK inhibitor).

For structural biologists, this scaffold presents unique opportunities and challenges. Its high affinity often stabilizes flexible kinase domains, yet its hydrophobic substituents can lead to precipitation during co-crystallization. This guide provides a field-proven workflow for solving these complexes, moving from biophysical validation to high-resolution refinement.

Molecular Rationale & Binding Mode

Before initiating crystallization, it is critical to understand the pharmacophore. The pyrrolo[2,3-d]pyrimidine core functions primarily as a Hinge Binder .

  • Adenine Mimicry: The N1 and N7 positions (purine numbering) or the equivalent positions in the deaza-scaffold typically accept and donate hydrogen bonds to the kinase hinge region backbone.

  • Selectivity Vectors: Substituents at the C3 (pyrrole) and C4 (pyrimidine) positions project into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper region), determining selectivity (e.g., JAK3 vs. JAK1).

Pre-Crystallization Validation: Thermal Shift Assay (TSA)

Objective: Do not waste protein on non-binders. Use TSA (Differential Scanning Fluorimetry) to validate ligand binding and identify the most stabilizing buffer conditions.

Protocol 1: High-Throughput TSA Screening

Reagents:

  • Purified Kinase Domain (>90% purity).

  • SYPRO Orange Dye (5000x stock).

  • Ligand Stock (10 mM in 100% DMSO).

  • Buffer Screen (varying pH 6.0–8.5, NaCl 150–500 mM).

Step-by-Step Methodology:

  • Preparation: Dilute protein to 2–5 µM in the test buffer.

  • Dye Addition: Add SYPRO Orange to a final concentration of 5x.

  • Ligand Addition: Add the pyrrolopyrimidine ligand to a final concentration of 20–50 µM (approx. 10x molar excess).

    • Critical Control: Ensure final DMSO concentration is <2% (v/v). Include a "DMSO-only" control to establish the baseline

      
      .
      
  • Execution: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine (e.g., Roche LightCycler or equivalent).

  • Analysis: Calculate

    
    .
    
    • Success Criterion: A

      
       indicates significant binding and stabilization. For high-affinity pyrrolopyrimidines (nM 
      
      
      
      ), expect
      
      
      of 5–12°C.

Crystallization Strategy: Co-Crystallization

While soaking is possible, co-crystallization is recommended for pyrrolopyrimidines. These ligands often induce significant conformational changes (e.g., "breathing" of the P-loop or shifts in the DFG motif) that the rigid lattice of an apo-crystal cannot accommodate without cracking.

Protocol 2: Complex Formation & Screening

Objective: Generate diffraction-quality crystals of the Kinase-Ligand complex.

Step-by-Step Methodology:

  • Protein Concentration: Concentrate the kinase to 8–12 mg/mL.

    • Note: If the protein aggregates, lower to 5 mg/mL.

  • Ligand Incubation:

    • Add ligand (from 100 mM DMSO stock) to the protein solution.

    • Target Ratio: 1:1.2 to 1:3 (Protein:Ligand).

    • DMSO Limit: Keep final DMSO < 5%. If precipitation occurs, spin down at 13,000 x g for 10 mins.

    • Incubation: Incubate on ice for 30–60 minutes.

  • Screening: Set up hanging drop or sitting drop vapor diffusion plates.

    • Mix Ratio: 1:1 (1 µL Complex + 1 µL Reservoir).

    • Temperature: Screen at both 4°C and 20°C. Kinase mobility is highly temperature-dependent.

Recommended Screen Conditions for Kinases:

Parameter Range/Component Rationale
Precipitant PEG 3350 (15-25%) or PEG 4000 Standard for globular proteins.
Salt Ammonium Sulfate (0.1 - 0.3 M) Enhances hydrophobic interactions (ligand binding).
Buffer pH Bis-Tris (pH 6.5) or Tris (pH 8.0) Covers the physiological active/inactive transition.

| Additives | TCEP (1-2 mM) | Prevents cysteine oxidation in the active site. |

Workflow Visualization

The following diagram outlines the critical path from purification to structural solution.

KinaseCrystallography Purification Protein Purification (>95% Purity) TSA TSA Validation (Determine Tm Shift) Purification->TSA QC Check Complex Complex Formation (1:3 Protein:Ligand) TSA->Complex ΔTm > 2°C Cryst Vapor Diffusion Screening Complex->Cryst <5% DMSO Optimization Hit Optimization (Seeding/Additives) Cryst->Optimization Low Res Hits DataCollection X-Ray Diffraction & Data Processing Cryst->DataCollection High Res Hits Optimization->DataCollection

Figure 1: Integrated workflow for crystallizing kinase-inhibitor complexes. Note the critical TSA checkpoint to validate ligand binding prior to crystallization trials.

Structural Analysis & Refinement

Once data is collected (aim for < 2.5 Å), determining the binding mode is the primary goal.

Key Interaction Checkpoints

When refining the structure (using Phenix or Refmac), verify the following interactions characteristic of 7H-pyrrolo[2,3-d]pyrimidines:

  • Hinge Hydrogen Bonds:

    • Acceptor: The N7 (or N-3 in pyrimidine numbering) accepts an H-bond from the backbone NH of the hinge residue (e.g., Glu903 in JAK3).

    • Donor: The N1 (pyrrole NH) donates an H-bond to the backbone Carbonyl of the hinge residue (e.g., Leu905 in JAK3).

  • Gatekeeper Residue: Check for steric clashes or hydrophobic contacts with the "Gatekeeper" residue (Met, Thr, or Phe). Large C4-substituents often exploit small gatekeepers (e.g., Threonine) to gain selectivity.

  • Catalytic Lysine: Ensure the salt bridge between the Catalytic Lysine and the

    
    C-helix Glutamate is intact (active conformation) or disrupted (inactive), depending on the inhibitor design.
    

BindingMode Ligand 7H-pyrrolo[2,3-d] pyrimidine Inhibitor Hinge_CO Hinge Backbone CO (H-Bond Acceptor) Ligand->Hinge_CO H-Bond from N1 Gatekeeper Gatekeeper Residue (Selectivity Filter) Ligand->Gatekeeper Hydrophobic Contact Cat_Lys Catalytic Lysine (Cation-Pi / VdW) Ligand->Cat_Lys VdW Interaction Hinge_NH Hinge Backbone NH (H-Bond Donor) Hinge_NH->Ligand H-Bond to N7/N3

Figure 2: Schematic of the canonical binding mode. The scaffold anchors to the hinge region via a donor-acceptor pair, while substituents probe the gatekeeper and catalytic lysine regions.

Troubleshooting Common Pitfalls

IssueProbable CauseCorrective Action
Heavy Precipitation Ligand insolubility or DMSO shock.Reduce ligand excess to 1.2x. Switch solvent to 100% DMSO or use a co-solvent like 1,4-Dioxane (if compatible).
No Electron Density Ligand occupancy is low.Increase ligand concentration during co-crystallization or perform a "soak" of the co-crystals with fresh ligand (1 mM) 2 hours before freezing.
Twinning / Disorder Flexible loops (Activation loop).Dehydrate crystals using PEG 400 or glycerol. Construct a deletion mutant of the flexible loop if not essential for binding.

References

  • Changelian, P. S., et al. (2003). Prevention of Organ Allograft Rejection by a Specific Janus Kinase 3 Inhibitor. Science, 302(5646), 875–878.

  • Chrencik, J. E., et al. (2010). Structural and thermodynamic characterization of the TYK2 and JAK3 kinase domains in complex with CP-690550 (Tofacitinib) and CMP-6. Journal of Molecular Biology, 400(3), 413-433.

  • Molina, D. M., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87.

  • Capdeville, R., et al. (2002). Glivec (STI571, Imatinib), a Rationally Developed, Targeted Anticancer Drug. Nature Reviews Drug Discovery, 1, 493–502.

  • PDB Entry 3JXW : Crystal structure of JAK3 in complex with CP-690550 (Tofacitinib).

Troubleshooting & Optimization

Technical Support Center: 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Priority: HIGH (Critical Path for Bioassay) Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]

Executive Summary: The "Brick Dust" Paradox

Welcome to the technical support hub for the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold. You are likely here because your 5-carbonitrile derivative shows excellent kinase potency (likely JAK or PAK4 inhibition) but suffers from poor aqueous solubility.

The Root Cause: The 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile core is a "privileged scaffold" for ATP-competitive inhibition, but it presents a solubility paradox.[1] The nitrile group (CN) at position 5 increases polarity, yet it also enhances molecular planarity and dipole-dipole stacking interactions.[1] This results in high crystal lattice energy (high melting point), making the solid difficult to dissolve despite the polar functionality.

This guide provides a tiered troubleshooting approach: Molecular Design (Tier 1) , Solid State Engineering (Tier 2) , and Formulation Rescue (Tier 3) .[1]

Tier 1: Molecular Design (The "Source Code" Fix)

User Issue: "My analog has a melting point >250°C and is insoluble in everything except pure DMSO."

Diagnosis: Your compound suffers from "Flatland Syndrome." The planar aromatic core promotes strong


 stacking.
Troubleshooting Guide
SymptomProbable CauseRecommended Structural Modification
High Melting Point (>200°C) Strong Crystal Lattice EnergyEscape from Flatland: Introduce

hybridized centers at the C4-amino position or N7. Rigid, non-planar rings (e.g., bicyclo[1.1.1]pentane or spiro-cycles) disrupt packing.[1]
High LogP (>4.0) Lipophilicity-driven insolubilityLower LogD: Introduce solvent-exposed polar groups (morpholine, piperazine, oxetane) at the solvent front (usually the group attached to C4).[1]
Poor Dissolution Rate Particle Size / Surface AreaPro-drug Strategy: If N7 is unsubstituted, consider a soluble phosphate prodrug (e.g., fosphenytoin approach) or N-methyloyl prodrugs to transiently mask the H-bond donor.[1]
The Science: Why This Works

The General Solubility Equation (GSE) dictates that solubility (


) is inversely related to the melting point (

) and lipophilicity (

):

By introducing

character (e.g., the methyl-piperidinyl group in Tofacitinib ), you lower the melting point by disrupting the crystal lattice, which has a more profound effect on solubility than simply lowering LogP [1][2].[1]

Tier 2: Solid State Engineering (The "Hardware" Fix)

User Issue: "I cannot change the structure because it is my lead candidate. How do I make it dissolve?"

Diagnosis: You are relying on the free base form. The 7H-pyrrolo[2,3-d]pyrimidine core has specific pKa limitations that dictate salt selection.

Critical pKa Data
  • N1 (Pyrimidine): Basic, pKa

    
     4.5 – 5.2 (Accepts proton).[1]
    
  • N7 (Pyrrole): Weakly Acidic, pKa

    
     (Donates proton).[1]
    
  • 5-CN Group: Electron-withdrawing, slightly lowers the basicity of N1.

Decision Logic:

  • Do NOT attempt to make a base salt (e.g., Sodium salt) at N7 unless you are in strictly non-aqueous conditions; it will hydrolyze immediately in water.[1]

  • DO target N1 or a basic side-chain amine for acid addition salts.

Protocol: Miniaturized Salt Screen

Objective: Identify a counter-ion that disrupts the crystal lattice.

  • Preparation: Dissolve 5 mg of free base in THF/Methanol (1:1) at 50°C.

  • Acid Addition: Add 1.05 equivalents of the following acids (in separate vials):

    • Group A (Strong, for weak bases): Methanesulfonic acid, Hydrochloric acid.[1]

    • Group B (Moderate, for basic side chains):Citric acid , Tartaric acid, Fumaric acid.[1]

  • Crystallization: Cool slowly to RT. If no solid forms, add anti-solvent (MTBE or Heptane).[1]

  • Validation: Analyze precipitate by PLM (Polarized Light Microscopy) for birefringence (crystallinity) and DSC for melting point.

Expert Insight: Tofacitinib utilizes a Citrate salt.[2][3][4][5] The citrate counter-ion provides a bulky, 3D structure that prevents the planar pyrrolopyrimidine cores from stacking too tightly, significantly improving dissolution rates compared to the HCl salt [3][4].

Tier 3: Formulation & Assay Prep (The "Interface" Fix)

User Issue: "The compound crashes out when I dilute my DMSO stock into the cell culture media."

Diagnosis: Kinetic solubility failure. The rapid change in dielectric constant from DMSO (


) to Water (

) causes immediate nucleation.[1]
Visual Workflow: Solubility Optimization Logic

SolubilityLogic Start Issue: Compound Precipitates CheckStruct Can structure be modified? Start->CheckStruct ModYes Yes: Molecular Design CheckStruct->ModYes ModNo No: Lead Candidate Locked CheckStruct->ModNo ActionSp3 Increase sp3 fraction (Break Planarity) ModYes->ActionSp3 ActionPolar Add Solubilizing Tail (Morpholine/Piperazine) ModYes->ActionPolar CheckBasic Does it have a basic side chain (pKa > 7)? ModNo->CheckBasic BasicYes Yes CheckBasic->BasicYes BasicNo No (Only Core N1) CheckBasic->BasicNo SaltWeak Screen Weak Acids (Citrate, Tartrate) BasicYes->SaltWeak SaltStrong Screen Strong Acids (Mesylate, HCl) BasicNo->SaltStrong Formulation Formulation Rescue SaltWeak->Formulation SaltStrong->Formulation CycDex Use Cyclodextrin (HP-β-CD) Formulation->CycDex CoSolv Use Co-solvents (PEG400 / PG) Formulation->CoSolv

Figure 1: Decision matrix for optimizing pyrrolopyrimidine solubility. Green nodes indicate primary solutions; yellow nodes indicate secondary rescue strategies.

Protocol: Kinetic Solubility Assay (High Throughput)

Scope: Determine the concentration at which your compound precipitates from DMSO into buffer.

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

  • Dilution Series: In a 96-well plate, spike DMSO stock into PBS (pH 7.4) to final concentrations of 1, 5, 10, 50, and 100

    
    .[1] Ensure final DMSO concentration is constant (e.g., 1%).[1]
    
  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 0.45

    
     filter plate (or centrifuge at 3000g for 10 min).
    
  • Quantification: Analyze supernatant via UV-Vis (254 nm) or LC-MS. Compare peak area to a standard curve.

Troubleshooting the Assay:

  • Q: My compound sticks to the plastic plate.

    • A: This is common for hydrophobic nitriles. Use non-binding surface (NBS) plates or glass-coated wells.

  • Q: The results vary wildly.

    • A: Check your pipetting speed. Rapid addition of DMSO to buffer causes local supersaturation. Use a liquid handler or mix immediately upon addition.

FAQs: Specific Scenarios

Q1: Can I use the nitrile group for solubility? No. The nitrile (-CN) is a hydrogen bond acceptor but is too weak to protonate. However, it is metabolically robust.[1] Do not attempt to hydrolyze it to an amide/acid to improve solubility unless you are willing to lose the specific kinase selectivity it likely confers.

Q2: Why is Citrate the "Magic Bullet" for this scaffold? As seen with Tofacitinib, citrate often forms a 1:1 salt where the carboxylic acid groups hydrogen bond with the N1 and the side chain amines. Crucially, the citrate molecule is bulky and prevents the flat pyrrolopyrimidine rings from stacking like plates (pi-stacking), which is the primary cause of insolubility in this class [3][5].

Q3: I see a "Gel" formation when adding water. What is this? This is likely a hydrate or a mesophase formation. The 5-carbonitrile group can coordinate water.

  • Fix: Switch to Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    . Prepare a 20% (w/v) solution of HP-
    
    
    -CD in water. Dissolve your compound in a small volume of DMSO/PEG400, then slowly add the Cyclodextrin solution. The hydrophobic cavity of the CD will encapsulate the aromatic core, preventing the "gel" aggregation.

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Flanagan, M. E., et al. (2010).[1] Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. Link[1]

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1][6] Trends in salt selection. Journal of Pharmaceutical Sciences. Link

  • Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Sources

Overcoming synthetic challenges in pyrrolopyrimidine chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket ID: PYR-SYN-2024

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold

Welcome to the technical support hub for pyrrolopyrimidine synthesis. This scaffold, a 7-deazapurine bioisostere, is the structural core of major kinase inhibitors like Tofacitinib , Ruxolitinib , and Baricitinib .

While chemically potent, this system presents distinct synthetic hurdles:

  • Ambident Nucleophilicity: Competition between

    
     and 
    
    
    
    alkylation.
  • Electron Deficiency: The pyrimidine ring deactivates the system toward oxidative addition in cross-couplings.

  • Hydrolytic Instability: The C4-chloro position is prone to hydrolysis, yielding the thermodynamically stable "pyrrolo-pyrimidinone" dead-end.

This guide provides modular troubleshooting for these specific failure modes.

Module 1: Regioselective N-Alkylation ( vs. )

The Issue: You are attempting to alkylate the pyrrole nitrogen (


) but are observing significant 

alkylation or mixtures.
Diagnostic Logic

The pyrrolo[2,3-d]pyrimidine anion is an ambident nucleophile.

  • 
     (Pyrrole-like):  The kinetic and thermodynamic preference in most neutral/basic conditions due to preserving aromaticity in the pyrimidine ring.
    
  • 
     (Pyrimidine-like):  Becomes competitive if the electrophile is small/hard or if the 
    
    
    
    position is sterically hindered.
Troubleshooting Protocol
VariableRecommendationMechanistic Rationale
Base Cesium Carbonate (

)
or NaH

provides the "Ceasium Effect," stabilizing the diffuse anion and favoring the softer

nucleophile. NaH ensures irreversible deprotonation.
Solvent DMF or NMP Polar aprotic solvents dissociate the ion pair, increasing the nucleophilicity of the anion.
Temperature 0°C

RT
Higher temperatures favor the thermodynamic product (

), but excessive heat can degrade the electrophile.
Protecting Groups SEM or Tos If direct alkylation fails, install a Sem (2-(Trimethylsilyl)ethoxymethyl) group at

first. It is highly regioselective for

.
Visual Workflow: Alkylation Decision Tree

N_Alkylation_Logic Start Start: N-Alkylation of Pyrrolo[2,3-d]pyrimidine Type Is the Electrophile Sterically Hindered? Start->Type BaseChoice Use NaH in DMF (Thermodynamic Control) Type->BaseChoice No (Primary Halide) PhaseTransfer Use KOH + TDA-1 (Phase Transfer) Type->PhaseTransfer Yes (Secondary/Tertiary) Result Check N7:N1 Ratio via NOESY NMR BaseChoice->Result PhaseTransfer->Result

Figure 1: Decision matrix for optimizing regioselectivity during N-alkylation steps.

Module 2: The "4-Chloro" Problem (Cross-Coupling Failures)

The Issue: Suzuki or Buchwald-Hartwig coupling on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine fails, yielding starting material or the hydrolyzed 4-hydroxy byproduct.

Root Cause Analysis
  • Electronic Deactivation: The pyrimidine ring is electron-deficient, making the C-Cl bond strong and oxidative addition by Pd(0) sluggish.

  • The Water Paradox: Suzuki couplings require water for boronic acid activation, but water rapidly hydrolyzes the C4-Cl bond to the C4-OH (lactam) under basic conditions.

Optimization Matrix
ParameterStandard Condition (Fail)Optimized Condition (Pass)
Catalyst


+ XPhos
or

Ligand TriphenylphosphineBulky, Electron-Rich Phosphines (e.g., XPhos, BrettPhos) facilitate oxidative addition on electron-poor rings.
Base

(aq)

(anhydrous)
or

Solvent DMF/Water1,4-Dioxane or n-Butanol (Minimizes hydrolysis)
Step-by-Step Protocol: Hydrolysis-Free Suzuki Coupling

Reference: Adapted from Tofacitinib process chemistry [1].

  • Degassing: Charge 4-chloropyrrolo[2,3-d]pyrimidine (1.0 eq), Boronic Acid (1.2 eq), and

    
     (2.0 eq) into the flask. Cycle Vacuum/Nitrogen 3 times. Crucial:  Oxygen poisons the electron-rich ligands needed here.
    
  • Solvent: Add degassed 1,4-Dioxane/Water (10:1 ratio). Note: Keep water content minimal—just enough to solubilize the base, not enough to drive hydrolysis.

  • Catalyst: Add

    
     (0.05 eq) last under positive nitrogen flow.
    
  • Reaction: Heat to 90°C. Monitor by HPLC.

    • Checkpoint: If hydrolysis product (>5%) appears, switch to anhydrous conditions using

      
       as the base activator.
      

Module 3: Constructing the Core (Cyclization Troubleshooting)

The Issue: Low yields during the condensation of ethyl-2-cyano-4,4-diethoxybutanoate with amidines to form the bicyclic core.

Mechanism & Fixes

The synthesis typically involves the condensation of an


-aminoketone (or equivalent) with an activated nitrile or ester.
  • Problem: Incomplete cyclization or formation of open-chain intermediates.

  • Solution: This reaction is pH-sensitive.

    • Acidity: If using acetals, ensure sufficient acid catalysis (e.g., HCl) to deprotect the aldehyde/ketone in situ.

    • Buffering: Use Sodium Acetate (NaOAc) to buffer the reaction if using amine salts (like formamidine acetate).

Visual Workflow: De Novo Synthesis

Core_Synthesis Input1 Ethyl-2-cyano- 4,4-diethoxybutanoate Step1 Condensation (NaOEt/EtOH) Input1->Step1 Input2 Amidine (e.g., Formamidine) Input2->Step1 Intermed Open Chain Intermediate Step1->Intermed Low Temp Step2 Cyclization (Acidic Workup) Intermed->Step2 Reflux Product Pyrrolo[2,3-d] pyrimidine Core Step2->Product

Figure 2: Workflow for the de novo construction of the pyrrolopyrimidine scaffold.

FAQ: Common Anomalies

Q: My product is stuck in the aqueous layer during workup. How do I extract it? A: Pyrrolopyrimidines are amphoteric and polar.

  • Do not use simple Diethyl Ether.

  • Do use DCM:Isopropanol (3:1) or n-Butanol for extraction.

  • Tip: Saturate the aqueous layer with NaCl (salting out) to force the organic product into the organic phase.

Q: I see a "M+16" peak in LCMS during the reaction. What is it? A: This is likely the N-Oxide .[1]

  • Cause: If you are using peracids (mCPBA) or even vigorous stirring in air with certain ligands, the pyrimidine nitrogens can oxidize.

  • Fix: Add a mild reducing agent like

    
     or simply ensure strict inert atmosphere.
    

Q: The 4-Chloro group isn't reacting, but the catalyst is active (turned black). A: You likely have catalyst poisoning by the free N7-H. The acidic proton on the pyrrole ring can coordinate to Pd.

  • Fix: Protect N7 (e.g., with Boc, Tosyl, or SEM) before attempting the cross-coupling at C4. This is a mandatory step for difficult couplings [2].

References

  • Pfizer Inc. "Process for the preparation of Tofacitinib and intermediates thereof."[2] World Intellectual Property Organization, WO2021084556A1. Link

  • Tumkevicius, S., & Dodonova, J. "Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions."[3] Chemistry of Heterocyclic Compounds, 2012.[3] Link

  • Mao, J., et al. "An Efficient Method for Synthesis of Tofacitinib Citrate."[4] Journal of Heterocyclic Chemistry, 2016.[4] Link

  • Venkatesan, A.M., et al. "Bis(pyrrolopyrimidine) inhibitors of JAK3." Bioorganic & Medicinal Chemistry Letters, 2010. Link

Sources

Technical Support Center: 7H-Pyrrolo[2,3-d]pyrimidine Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Topic: Side Reaction Management & Troubleshooting

Introduction: The Deazapurine Challenge

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in kinase inhibitor design (e.g., Tofacitinib, Ruxolitinib). Its bioisosteric relationship to adenine allows it to bind effectively to the ATP-binding hinge region of kinases. However, its synthesis is plagued by the "ambident nucleophile" problem and sensitivity to oxidative conditions during cross-coupling.

This guide provides a root-cause analysis and troubleshooting workflows for the three most critical failure modes: Regioselective N-Alkylation , Palladium-Catalyzed Cross-Coupling , and Nucleophilic Aromatic Substitution (SNAr) .

Module 1: Regiochemical Control (N-Alkylation)

The Issue: The pyrrolo[2,3-d]pyrimidine ring contains multiple nucleophilic nitrogens. While N7 (the pyrrole nitrogen) is the most acidic (pKa ~13), kinetic control or steric hindrance often leads to unwanted N1-alkylation or N3-quaternization.

Mechanism & Causality

The pyrrole anion is an ambident nucleophile. Under thermodynamic control, alkylation occurs at the most stable position (N7). However, under kinetic conditions or with "hard" electrophiles, the lone pair availability at N1 (pyrimidine ring) competes, leading to mixtures that are difficult to separate.

Troubleshooting Protocol: N7 vs. N1 Selectivity
VariableRecommendationScientific Rationale
Base NaH (60%) or Cs₂CO₃ NaH ensures irreversible deprotonation, pushing the equilibrium to the thermodynamic anion (N7). Weak bases (K₂CO₃) often leave residual N-H, allowing kinetic N1 attack.
Solvent DMF or DMSO Polar aprotic solvents dissociate the cation-anion pair, increasing the nucleophilicity of the N7 anion. THF often results in tighter ion pairs, favoring N1.
Temperature 0°C

RT
Start cold to control exotherm, but warm to RT to allow thermodynamic equilibration to the N7-product.
Protecting Group SEM or Tosyl SEM (2-(Trimethylsilyl)ethoxymethyl) directs to N7 via chelation control and steric bulk. Tosyl protects N7 but can be labile under strong basic hydrolysis.
Diagnostic Workflow (DOT Visualization)

N_Alkylation_Logic Start Issue: N-Alkylation Selectivity Check_Ratio Analyze Crude NMR (N7 vs N1 ratio) Start->Check_Ratio Ratio_Bad High N1 Product (Kinetic Control) Check_Ratio->Ratio_Bad N1 > 10% Ratio_Good High N7 Product (Thermodynamic) Check_Ratio->Ratio_Good N1 < 5% Base_Check Check Base Strength Ratio_Bad->Base_Check Switch_NaH Switch to NaH/DMF Heat to 60°C post-addition Base_Check->Switch_NaH Using K2CO3? Sterics Electrophile Sterics? Base_Check->Sterics Using NaH? Protect Install SEM group first, then alkylate Sterics->Protect Bulky Electrophile

Figure 1: Decision tree for optimizing N7-regioselectivity during alkylation events.

Module 2: Palladium-Catalyzed Cross-Coupling (Sonogashira)

The Issue: Coupling alkynes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine often fails due to "Glaser" homocoupling of the alkyne or catalyst poisoning by the free N7-H.

Critical Failure Modes
  • Glaser Coupling: The alkyne dimerizes instead of coupling to the heterocycle. This is caused by the presence of O₂ and excess Copper (Cu).

  • Catalyst Sequestration: The free N7-H is acidic; it can deprotonate and coordinate to Pd(II), shutting down the catalytic cycle. Always protect N7 before coupling.

  • Hydrolysis: The C4-Cl bond is liable to hydrolysis by trace water in basic conditions, yielding the inactive 4-hydroxy derivative.

Optimized Protocol: Copper-Free Sonogashira

Use this when standard Pd/Cu conditions yield >20% homocoupling.

  • Substrate: N7-Protected 4-chloropyrrolo[2,3-d]pyrimidine (e.g., N7-Tosyl or N7-SEM).

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).

  • Base/Solvent: Triethylamine (TEA) / Acetonitrile (1:3 ratio).

  • Additive: None (Avoid CuI).

  • Procedure:

    • Step 1: Charge solid reagents.

    • Step 2: Crucial – Perform 3 cycles of Freeze-Pump-Thaw degassing. Sparging with N₂ is often insufficient for this scaffold.

    • Step 3: Heat to 80°C. Monitor by HPLC (254 nm).

Troubleshooting Flowchart

Sonogashira_Debug Start Issue: Sonogashira Failure Obs Observation? Start->Obs Black Reaction turns black immediately Obs->Black NoRxn No Reaction (SM Recovery) Obs->NoRxn Dimer Alkyne Dimer (Glaser Product) Obs->Dimer Soln1 Pd Colloids forming. Check Ligand/Pd ratio. Add excess PPh3. Black->Soln1 Soln2 Oxidative Addition failed. Switch to Pd(dppf)Cl2. Increase Temp to 90°C. NoRxn->Soln2 Soln3 Oxygen Leak. Remove CuI (use Cu-free). Freeze-Pump-Thaw x3. Dimer->Soln3

Figure 2: Troubleshooting logic for Sonogashira coupling on the pyrrolopyrimidine core.

Module 3: SNAr Functionalization (C4-Substitution)

The Issue: Displacement of the C4-chloride with amines (e.g., in Tofacitinib synthesis) is often sluggish due to the electron-rich nature of the pyrrole ring, which donates density into the pyrimidine ring, deactivating it toward nucleophilic attack.

Process Optimization Data
ConditionConversion (4h)Side Product (Hydrolysis)Notes
Ethanol / Reflux 40%High (~15%)Protophilic solvent promotes hydrolysis.
Water / 100°C 100%Low (<5%)Surprising Effect: Water forces hydrophobic collapse (On-Water effect), accelerating the reaction despite potential hydrolysis risks.
n-Butanol / DIPEA 95%MinimalStandard process condition. High boiling point allows necessary thermal energy.
Guidance for "Stalled" Reactions

If the SNAr reaction stalls at 60-70% conversion:

  • Do NOT add more amine immediately.

  • Check pH: As HCl is generated, the amine nucleophile becomes protonated (ammonium salt) and inactive.

  • Action: Add 1.5 eq of a non-nucleophilic base (e.g., DBU or DIPEA) to scavenge the proton and regenerate the free amine nucleophile.

References

  • Pfizer Process Chemistry (Tofacitinib): "An Improved and Efficient Process for the Preparation of Tofacitinib Citrate."[1] Organic Process Research & Development. Describes the critical SNAr and deprotection steps.

  • Regioselectivity Mechanisms: "Regioselective alkylation of pyrrolo[2,3-d]pyrimidines." Journal of Organic Chemistry. Details the N7 vs N1 thermodynamic control.

  • Sonogashira Optimization: "Sonogashira coupling of 4-chloropyrrolo[2,3-d]pyrimidines." Tetrahedron Letters. Discusses the Copper-free modifications required for this scaffold.

  • General Scaffold Review: "7-Deazapurine (pyrrolo[2,3-d]pyrimidine) as a privileged scaffold." Medicinal Research Reviews. Comprehensive overview of reactivity and biological relevance.

Sources

Purification techniques for 7H-pyrrolo[2,3-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 7H-pyrrolo[2,3-d]pyrimidine Analogs

Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation, Separation, and Polishing of Deazapurine Scaffolds[1]

Introduction: The Deazapurine Challenge

You are likely working with this scaffold because you are developing kinase inhibitors (e.g., JAK, RET, or CSF1R inhibitors like Tofacitinib or Pexidartinib).[1] The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged structure" in medicinal chemistry, but it presents unique purification hurdles:

  • Amphoteric Nature: The pyrimidine ring is basic (pKa ~4–5), while the pyrrole N-H is weakly acidic (pKa ~13).[1] This duality causes severe peak tailing in standard HPLC if pH is not controlled.

  • Regioisomerism: N-alkylation often yields mixtures of N7 (desired) and N1/N3 (undesired) isomers, which have painfully similar R_f values.[1]

  • "Oiling Out": These analogs often possess high lattice energy but form supersaturated gums rather than crystals.

This guide is structured to troubleshoot these specific failure points.

Module 1: Regioisomer Resolution (N-Alkylation)

User Query: "I performed an alkylation on the pyrrole nitrogen (N7), but I suspect I have a mixture of isomers. They co-elute on my TLC. How do I separate and identify them?"

Scientist Response: In 7H-pyrrolo[2,3-d]pyrimidine synthesis, the pyrrole nitrogen (N7) is the nucleophile.[1] However, under basic conditions, competitive alkylation can occur at the pyrimidine nitrogens or the exocyclic amine (if unprotected).[1]

Diagnostic Protocol: NMR Verification

Before purification, confirm your isomer ratio.[1]

  • 1H NMR: The N7-methyl group typically appears as a singlet around 3.7–3.8 ppm .[2] Isomers alkylated at other positions (like N1 or N3) often shift downfield (>4.0 ppm) due to the electron-deficient pyrimidine ring.

  • NOESY: Look for a correlation between the alkyl group protons and the C6-H proton of the pyrrole ring. Only the N7-isomer will show a strong NOE signal to C6-H.

Purification Workflow: Flash Chromatography

Standard EtOAc/Hexane gradients often fail here because the polarities are too similar. You must exploit the basicity difference.

  • Step 1: Column Pre-treatment. Pre-wash your silica gel column with 1% Triethylamine (TEA) in Hexane.[1] This neutralizes acidic sites on the silica that cause band broadening.

  • Step 2: The "DCM Shift". Switch to a Dichloromethane (DCM) / Methanol (MeOH) system.[1]

    • Gradient: 0% to 10% MeOH in DCM.

    • Why: The N7-isomer is generally less polar than the N1-isomer because the lone pair is part of the aromatic sextet, whereas the N1-isomer disrupts the pyrimidine aromaticity, increasing polarity.

Data Table: Typical Retention Factors (TLC)

Solvent System N7-Isomer (Desired) N1/N3-Isomer (Impurity) Resolution Status
50% EtOAc / Hexane 0.45 0.42 Poor
5% MeOH / DCM 0.55 0.35 Good

| 5% MeOH / DCM (+0.5% NH4OH) | 0.60 | 0.30 | Excellent |

Module 2: Overcoming "Oiling Out" (Crystallization)

User Query: "My product is >95% pure by HPLC, but it refuses to crystallize. It comes out as a sticky brown gum (oil) when I remove the solvent.[1] How do I get a solid?"

Scientist Response: This is the "metastable zone" trap. Your compound is likely trapped in a supersaturated amorphous state. You need to break the solvation shell gently.

The "Dual-Solvent Switch" Protocol

Do not rotovap to dryness. Rotovapping forces the molecules together too fast, trapping solvent and impurities (the "gum").[1]

  • Dissolution: Dissolve the gum in a minimum amount of a "good" solvent (e.g., Methanol or Ethyl Acetate ).[1]

  • Heat: Warm to 50°C.

  • Antisolvent Addition: Slowly add a "poor" solvent (e.g., n-Heptane or MTBE ) dropwise until the solution turns slightly cloudy (turbid).[1]

  • The Re-heat: Add just enough good solvent to make it clear again.

  • Controlled Cooling: Turn off the heat and let the flask sit in the oil bath as it cools to room temperature. Do not put it on ice yet.

  • Seeding: If no crystals form at 25°C, scratch the glass surface or add a seed crystal.[1]

Recommended Solvent Systems for Pyrrolo[2,3-d]pyrimidines:

  • System A (General): Ethyl Acetate (Solvent) / n-Heptane (Antisolvent).[1] Ratio 1:3.[3][4]

  • System B (Polar Analogs): Isopropanol / Water.[1] Ratio 4:1.[2][5]

  • System C (Tofacitinib-like): Acetone / Water. Ratio 5:1.[1]

Module 3: Preparative HPLC & pH Strategy

User Query: "I am seeing severe peak tailing on my Prep-HPLC. I'm using a standard Water/Acetonitrile gradient.[1] What's wrong?"

Scientist Response: The pyrrolo[2,3-d]pyrimidine scaffold contains basic nitrogens (N1, N3).[1] In neutral water (pH ~7), these nitrogens become partially protonated, interacting with residual silanols on the C18 column stationary phase.[1] This causes the "shark fin" tailing.

The pH Decision Matrix

Option 1: Acidic Modification (The Sharpener) [1]

  • Modifier: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]

  • Mechanism: Fully protonates the basic nitrogens (forming a salt in situ).[1] This prevents interaction with silanols.[1]

  • Result: Extremely sharp peaks.

  • Caveat: You will isolate the TFA salt, not the free base.[1] You must perform a free-basing workup (NaHCO3 wash) if the biological assay is sensitive to acid.

Option 2: Basic Modification (The Neutralizer)

  • Modifier: 10mM Ammonium Bicarbonate (pH ~10).

  • Mechanism: At pH 10, the pyrimidine nitrogens are fully deprotonated (neutral).[1] The molecule behaves like a simple lipophilic organic.

  • Result: Good peak shape, isolation of the free base.[1]

  • Caveat: Ensure your column (e.g., Waters XBridge or Agilent Poroshell HPH) is rated for high pH (>pH 9).[1] Standard silica C18 will dissolve.[1]

Visualizing the Workflow

Diagram 1: Purification Decision Tree

This logic flow determines the optimal method based on your crude mixture's profile.

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Check Solubility in EtOAc/Heptane Start->SolubilityCheck SolidPrecipitates Solid Precipitates? SolubilityCheck->SolidPrecipitates FilterWash Filtration & Trituration (Remove Pd/Salts) SolidPrecipitates->FilterWash Yes IsomerCheck Regioisomers Present? (TLC/NMR) SolidPrecipitates->IsomerCheck No (Oil/Gum) FilterWash->IsomerCheck FlashChrom Flash Chromatography DCM/MeOH + 1% NH4OH IsomerCheck->FlashChrom Yes (Mixture) Recryst Recrystallization (MeOH/Water or Acetone/Heptane) IsomerCheck->Recryst No (Single Spot) PrepHPLC Prep-HPLC (Basic pH 10 preferred) FlashChrom->PrepHPLC If purity < 95% Final Pure 7H-pyrrolo[2,3-d]pyrimidine Analog FlashChrom->Final If purity > 95% Recryst->Final PrepHPLC->Final

Caption: Decision matrix for selecting the optimal purification route based on physical state and isomeric purity.

Diagram 2: Regioisomer Separation Logic

Specifically for the N-alkylation challenge.

IsomerSep Mixture N7 / N1 Isomer Mix Step1 TLC Screening (DCM/MeOH 95:5) Mixture->Step1 Decision Delta Rf > 0.1? Step1->Decision Flash Flash Column Silica (Pre-wash Et3N) Decision->Flash Yes HPLC Reverse Phase HPLC (C18, 0.1% TFA) Decision->HPLC No (Difficult Sep) Analysis 1H NMR / NOESY (Confirm N7-Me @ ~3.7ppm) Flash->Analysis HPLC->Analysis

Caption: Workflow for resolving difficult N-alkylation regioisomers.

Module 4: Metal Scavenging (Palladium Removal)

User Query: "I used Pd(dppf)Cl2 for a Suzuki coupling at C4. My product is dark/grey, and I'm failing the heavy metal limits. Column chromatography didn't clean it."

Scientist Response: Pyrrolo[2,3-d]pyrimidines are excellent ligands for metals (acting like "claws").[1] Standard silica columns often fail to strip the palladium because the product binds the metal tighter than the silica does.

Protocol: The Thiol Scavenger

  • Dissolve: Dissolve crude product in THF or DCM.

  • Add Scavenger: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (approx. 3-5 equivalents relative to the Pd catalyst used).

  • Stir: Heat to 40°C and stir for 4 hours.

  • Filter: Pass through a pad of Celite. The Pd-Thiol complex will remain on the filter; your product will pass through.

  • Verify: The filtrate should be clear/yellow, not grey/brown.[1]

References

  • Pfizer Inc. (2017).[1] Process for the preparation of tofacitinib and intermediates thereof. US Patent 9,670,160.[1][6] Link

  • Tumkevicius, S., & Dodonova, J. (2012).[1][7] Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds. Link[1]

  • Kuduk, S. D., et al. (2023).[1] Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Journal of Medicinal Chemistry. Link[1]

  • Guidechem. Synthesis and properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Link

Sources

Optimizing reaction conditions for C-N cross-coupling on pyrrolopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This centralized support unit is designed to assist medicinal chemists in overcoming the specific challenges associated with Palladium-catalyzed C-N cross-coupling on the pyrrolo[2,3-d]pyrimidine (7-azaindole) scaffold. This heterocycle is a "privileged structure" in kinase inhibitor discovery (e.g., Tofacitinib, Ruxolitinib) but presents unique synthetic hurdles due to its electron-deficient nature and competing coordination sites.

Module 1: The Diagnostic Framework

Before starting your screen, locate your specific scenario in the decision matrix below. This workflow prioritizes the "unprotected" N7-H pathway, as this is the most common bottleneck in synthesis.

OptimizationWorkflow Start START: Substrate Analysis ProtectionCheck Is N7-H Protected? (SEM, Boc, Tosyl, Benzyl) Start->ProtectionCheck Protected Protected (N7-PG) ProtectionCheck->Protected Yes Unprotected Unprotected (N7-H) ProtectionCheck->Unprotected No StandardCond Standard Buchwald Conditions Base: NaOtBu or Cs2CO3 Ligand: XPhos or BrettPhos Protected->StandardCond BaseSelection Base Selection Critical Requires LiHMDS (Soluble Base) Unprotected->BaseSelection AmineType Amine Nucleophile Type? BaseSelection->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary LigandPri Ligand: BrettPhos Pd Source: G3/G4 Precatalyst Primary->LigandPri LigandSec Ligand: RuPhos Pd Source: G3/G4 Precatalyst Secondary->LigandSec

Figure 1: Decision matrix for selecting initial reaction conditions based on substrate protection status and amine class.

Module 2: Critical Parameter Optimization

The "N7-H" Problem (Catalyst Poisoning)

The Issue: The pyrrole nitrogen (N7) in pyrrolopyrimidines is acidic (


). In standard conditions using weak bases (e.g., 

), the N7-H is in equilibrium. The neutral species can coordinate to Palladium via N7 or N1, forming a resting state that halts the catalytic cycle (poisoning). The Solution: Use LiHMDS (Lithium bis(trimethylsilyl)amide).
  • Mechanism: LiHMDS instantly and quantitatively deprotonates N7. The resulting pyrrolide anion is electron-rich but sterically bulky and forms a tight ion pair with Lithium, preventing it from binding irreversibly to the Palladium center. This allows the Pd to engage in the oxidative addition at the C-Cl bond [1].

Ligand Selection: The Dialkylbiaryl Advantage

For this scaffold, monodentate phosphines (PPh3) or bidentate ligands (BINAP) often fail due to slow oxidative addition into the electron-deficient pyrimidine ring. You must use bulky, electron-rich Buchwald ligands.

LigandOptimized ApplicationWhy?
BrettPhos Primary Amines (Anilines, Alkyl amines)Prevents

-hydride elimination; large bite angle facilitates reductive elimination of bulky products.
RuPhos Secondary Amines (Piperazines, Morpholines)Exceptional for secondary amines; prevents steric congestion at the metal center during amine binding.
XPhos General Purpose (Protected substrates)Highly active, but less effective than BrettPhos for primary amines on this specific scaffold.
tBuBrettPhos Low Temp / Labile Groups Allows coupling at lower temperatures (

) if the substrate is thermally unstable.
Palladium Source

Stop using


 or 

+ Ligand for optimization. Recommendation: Use G3 or G4 Palladacycle Precatalysts (e.g., BrettPhos Pd G4).
  • Reasoning: These ensure a precise 1:1 Pd:Ligand ratio and rapid activation at room temperature, eliminating induction periods caused by incomplete reduction of Pd(II) to Pd(0) [2].

Module 3: Troubleshooting Specific Failure Modes

Q1: My reaction reaches 30-50% conversion and then stops completely. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst Deactivation (Poisoning) or Product Inhibition.

  • Fix:

    • Switch base to LiHMDS (1M in THF) if substrate is unprotected.

    • If using LiHMDS already, the product (often a chelating aminopyrimidine) might be binding Pd. Increase temperature to

      
       to promote ligand exchange.
      
    • Switch to tBuBrettPhos Pd G3 ; the bulkier ligand shell resists coordination from the product.

Q2: I see significant hydrodehalogenation (C-Cl


 C-H) instead of coupling. 
  • Diagnosis:

    
    -Hydride elimination from the amine or solvent is outcompeting reductive elimination.
    
  • Fix:

    • Solvent: Avoid alcohols (MeOH, iPrOH). Switch to anhydrous 1,4-Dioxane or Toluene .

    • Ligand: Switch to BrettPhos .[1][2] It is specifically designed to accelerate reductive elimination over

      
      -hydride elimination.
      

Q3: The reaction works for 4-chloropyrrolopyrimidine but fails for 2-chloropyrrolopyrimidine.

  • Diagnosis: Electronic Deactivation. The C2 position is less electron-deficient than C4, making oxidative addition significantly harder.

  • Fix:

    • This requires "forcing" conditions. Use Pd-PEPPSI-IPr or AdBrettPhos .

    • Increase temperature to

      
       (microwave irradiation often helps here).
      

Q4: I am getting N-arylation on the pyrrole nitrogen (N7) instead of the C4-Cl coupling.

  • Diagnosis: Base-mediated

    
     or competitive coupling.[3]
    
  • Fix:

    • This is rare with Pd-catalysis but common if the catalyst is inactive (

      
       background reaction). Ensure your catalyst is active (fresh G3/G4 precatalyst).
      
    • Use a non-nucleophilic base (Cs2CO3) and a non-polar solvent (Toluene) to suppress the solubility of the deprotonated species if not using the LiHMDS method.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Unprotected Substrate (The LiHMDS Method)

Best for: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacting with primary/secondary amines.

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with:

    • Substrate (1.0 equiv)

    • BrettPhos Pd G4 (0.02 - 0.05 equiv) [Use RuPhos Pd G4 for secondary amines]

    • Amine (1.2 - 1.5 equiv)

  • Solvent/Base: Add anhydrous THF or 1,4-Dioxane (0.1 M concentration).

  • Activation: Add LiHMDS (2.2 equiv, 1.0 M in THF) dropwise at room temperature.

    • Note: You need >2 equiv because 1 equiv deprotonates the N7-H, and the second acts as the base for the coupling.

  • Reaction: Seal and heat to 65-80°C for 2-12 hours.

  • Workup: Quench with aqueous

    
    . Extract with EtOAc.
    
Protocol B: Protected Substrate (Standard Buchwald)

Best for: N7-SEM or N7-Boc protected substrates.

  • Setup: Charge vial with:

    • Substrate (1.0 equiv)

    • XPhos Pd G3 (0.02 equiv)

    • Amine (1.2 equiv)

    • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: Add tBuOH or 1,4-Dioxane (0.2 M).

  • Reaction: Heat to 80-100°C .

    • Note: tBuOH often accelerates these reactions due to the "cocktail effect" facilitating proton transfer.

Visualizing the Catalytic Cycle & Failure Points

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd inserts into C-Cl) Pd0->OxAdd Substrate (Ar-Cl) Poison FAILURE: N7-Coordination (Resting State) Pd0->Poison Unprotected N7-H (No LiHMDS) Coordination Amine Binding & Deprotonation OxAdd->Coordination Amine + Base RedElim Reductive Elimination (Product Release) Coordination->RedElim Dehal FAILURE: Hydrodehalogenation (Beta-Hydride Elim) Coordination->Dehal Wrong Ligand or Alcohol Solvent RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of C-N coupling showing critical failure nodes (Red) where optimization interventions are required.

References

  • Buchwald, S. L., et al. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters. [Link]

  • Bruno, N. C., et al. (2013). Rapidly Activating Pd-Precatalysts for C–N Coupling. Chemical Science. [Link]

  • Beletskaya, I. P., et al. (2011). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds. [Link]

  • WuXi AppTec. (2023). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Link]

Sources

Structure-activity relationship (SAR) optimization of pyrrolopyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for medicinal chemists and drug discovery scientists working with the pyrrolo[2,3-d]pyrimidine scaffold. This privileged structure is the backbone of several FDA-approved kinase inhibitors (e.g., Tofacitinib, Baricitinib, Ruxolitinib).

This guide is structured to troubleshoot specific bottlenecks in the Design-Make-Test-Analyze (DMTA) cycle, focusing on Potency, Selectivity, ADME, and Synthesis.

Current Status: 🟢 Operational Agent: Senior Application Scientist (Medicinal Chemistry Division) Topic: SAR Optimization & Troubleshooting

📊 Quick Reference: The Scaffold Map

Before troubleshooting, verify your vector definitions against our standard SAR map. The pyrrolo[2,3-d]pyrimidine scaffold mimics the purine core of ATP, making it an ideal hinge binder.

SAR_Map Scaffold Pyrrolo[2,3-d]pyrimidine (7-deazapurine) C4 C4 Position (Hinge Binding / Primary Vector) Scaffold->C4 Critical H-bonds (Donor/Acceptor) N7 N7 Position (Solvent Exposure / Solubilizing Tail) Scaffold->N7 Ribose Pocket Mimic C5_C6 C5/C6 Positions (Hydrophobic Pocket / Selectivity) Scaffold->C5_C6 Gatekeeper Interaction C2 C2 Position (Minor Hinge / Steric Control) Scaffold->C2 Rare substitution

Figure 1: Strategic vectors for pyrrolopyrimidine optimization. The scaffold numbering follows IUPAC standards (7H-pyrrolo[2,3-d]pyrimidine).

🛠 Module 1: Potency & Binding Affinity (Hinge Region)

User Ticket #101: "My analogs have lost potency against the primary kinase target (IC50 > 1 µM). The scaffold is unsubstituted at C4. What is happening?"

Diagnosis: The pyrrolopyrimidine core alone is an insufficient hinge binder. The C4 position is the critical vector for mimicking the N1/N6 interaction of adenine in ATP. Without a donor/acceptor motif at C4, the molecule cannot anchor effectively to the kinase hinge region.

Troubleshooting Protocol:

  • Verify the C4-Substituent:

    • The Fix: Introduce an exocyclic amine or an aromatic ring capable of hydrogen bonding.

    • Mechanism: The N1 of the pyrimidine ring acts as a Hydrogen Bond Acceptor (HBA) for the hinge backbone NH. A substituent at C4 (e.g., -NHR) acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl.

    • Example: In Tofacitinib , the C4-amino group forms a critical H-bond with the hinge region of JAK3 [1].

  • Check for Steric Clashes:

    • If you have a bulky group at C4, ensure it does not clash with the "gatekeeper" residue.

    • Action: Run a docking simulation. If the gatekeeper is large (e.g., Methionine or Phenylalanine), reduce the size of the C4 linker or switch to a planar aromatic system.

User Ticket #102: "I have good enzymatic potency but poor cellular activity. My C4 substituent is a simple phenyl group."

Diagnosis: A simple phenyl group at C4 may be too hydrophobic, leading to high non-specific binding or poor permeability. Furthermore, it lacks the specific H-bond donor capability of an aniline or aminopyrazole.

Optimization Strategy:

  • Switch to Heterocycles: Replace the phenyl with a pyrazole or aminopyridine. These motifs often improve cellular potency by enhancing water solubility and providing additional H-bond vectors [2].

  • Reference Case: Ruxolitinib utilizes a pyrazole ring at the C4 position, which is crucial for its nanomolar potency against JAK1/2 [3].

🎯 Module 2: Selectivity Tuning (The Kinase Problem)

User Ticket #201: "My compound inhibits JAK1 (Target) but also hits CDK2 and Aurora A (Off-targets). How do I improve selectivity?"

Diagnosis: You are likely binding to the conserved ATP pocket without exploiting specific structural features of the target kinase, such as the Gatekeeper Residue or the Solvent-Exposed Front .

Troubleshooting Protocol:

  • Exploit the Gatekeeper:

    • Analysis: Compare the gatekeeper residue of your target vs. off-targets.

    • Strategy: If your target has a smaller gatekeeper (e.g., Threonine, Alanine) than the off-target (e.g., Methionine, Phenylalanine), introduce a substituent at the C5 position of the pyrrole ring.

    • Mechanism: A substituent at C5 will clash with the bulky gatekeeper of the off-target, preventing binding, while being accommodated by the smaller gatekeeper of the target [4].

  • Target Cysteines (Covalent Inhibition):

    • Strategy: If your target has a non-conserved cysteine in the ATP binding site (e.g., Cys481 in BTK), attach an electrophile (acrylamide) to the scaffold.

    • Vector: The C4-amino tail or the N7-position are common attachment points for warheads.

    • Example: Ibrutinib (though a pyrazolopyrimidine, the logic applies) uses an acrylamide to covalently bond with Cys481 [5].

Decision Logic for Selectivity:

Selectivity_Flow Start Selectivity Issue Identified Check_GK Compare Gatekeeper Residues Start->Check_GK Target_Small Target has Smaller GK? Check_GK->Target_Small Modify_C5 Add Substituent at C5 (Clash with Off-Target) Target_Small->Modify_C5 Yes Check_Cys Check for Non-Conserved Cysteine Target_Small->Check_Cys No Add_Warhead Add Electrophile (Acrylamide) (Covalent Inhibition) Check_Cys->Add_Warhead Cys Present Solvent_Front Extend into Solvent Front (Modify N7 or C4-tail) Check_Cys->Solvent_Front No Cys

Figure 2: Decision tree for improving kinase selectivity.

💊 Module 3: ADME & Physicochemical Properties[1][2][3]

User Ticket #301: "My lead compound is a 'brick dust' solid. Solubility is < 1 µg/mL. How do I fix this without killing potency?"

Diagnosis: Pyrrolopyrimidines are planar, aromatic systems that stack efficiently in the solid state (high lattice energy), leading to poor dissolution.

Troubleshooting Protocol:

  • The N7-Solubilizing Tail:

    • The Fix: Alkylate the N7 position with a group containing a basic amine (e.g., N-methyl piperazine, morpholine).

    • Why: This introduces an ionization center (pKa ~8-9) and disrupts planarity if a flexible linker is used.

    • Caution: Ensure the N7 substituent points towards the solvent front (ribose pocket) and does not clash with the protein roof [6].

  • Break the Planarity (Fsp3):

    • Strategy: Replace flat aromatic rings at C4 with saturated heterocycles (e.g., piperidine, pyrrolidine).

    • Example: Tofacitinib uses a chiral methyl-piperidine moiety. This increases the fraction of sp3 carbons (Fsp3), disrupting crystal packing and improving solubility [1].

User Ticket #302: "High clearance in microsomes. The metabolic half-life is too short."

Diagnosis: The electron-rich pyrrole ring (C5/C6) and unsubstituted phenyl rings are prone to oxidation by CYP450 enzymes.

Optimization Strategy:

  • Block Metabolic Soft Spots:

    • Action: Fluorinate the phenyl ring (especially para-position) or introduce a nitrile group.

    • Action: Block the C5/C6 positions on the pyrrole ring with a small group (e.g., -Cl, -F, -CH3) if the pocket allows.

  • Reduce Lipophilicity (LogD): High lipophilicity drives metabolic clearance. Lower LogD by introducing polar heteroatoms (O, N) into the side chains [7].

🧪 Module 4: Synthetic Feasibility

User Ticket #401: "I'm trying to alkylate the N7 position, but I'm getting a mixture of regioisomers or no reaction."

Diagnosis: The pyrrolopyrimidine anion is an ambident nucleophile. While N7 is generally more nucleophilic, steric hindrance or electronic effects can lead to N1 alkylation or lack of reactivity.

Troubleshooting Protocol:

  • Regioselectivity Control:

    • Condition: Use SEM-protection (2-(Trimethylsilyl)ethoxymethyl) or Tosylation at N7 during the synthesis of the core to direct subsequent chemistry.

    • Reaction: For direct alkylation of the unprotected scaffold, use a soft base like Cs2CO3 in DMF or CH3CN. Hard bases (NaH) often lead to mixtures if not carefully controlled.

    • Purification: Regioisomers usually have significantly different Rf values on silica gel.

  • The "Suzuki First" Approach:

    • Workflow: It is often higher yielding to install the C4 substituent via Suzuki-Miyaura coupling before elaborate N7 functionalization, or vice-versa depending on the stability of the N7 group.

    • Tip: If using a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, the chlorine is highly reactive. Handle with care during workup to avoid hydrolysis [8].

📑 Summary of Optimization Vectors

VectorBiological RoleOptimization StrategyCommon Pitfall
C4 Hinge Binding (Primary)Introduce H-bond donor (NH2, NH-Ar).Steric clash with gatekeeper if too bulky.
N7 Solvent InteractionAdd solubilizing groups (piperidine, morpholine).Regioselectivity issues during synthesis.
C5 Selectivity / GatekeeperIntroduce small alkyl/halo groups to tune selectivity.Large groups may abolish potency entirely.
C6 Hydrophobic PocketAryl substituents for potency boost (rare).Metabolic instability (oxidation prone).

📚 References

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. Link

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. Link

  • Lin, X., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors.[1] Bioorganic & Medicinal Chemistry, 27(18), 4131-4140. Link

  • Tan, L., et al. (2017). Discovery and Optimization of Pyrrolopyrimidine Inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4).[2] Journal of Medicinal Chemistry, 60(24), 10047–10060. Link

  • Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors for BMX (ETK) and BTK kinases. ChemMedChem, 2(1), 58-61. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658-6661. Link

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Thorarensen, A., et al. (2017). Design and synthesis of novel potent and selective pyrrolopyrimidine inhibitors of the kinase JAK3. Bioorganic & Medicinal Chemistry Letters, 27(6), 1366-1371. Link

Sources

Enhancing kinase selectivity of 7H-pyrrolo[2,3-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Tier: Level 3 (Senior Application Support) Subject: Enhancing Kinase Selectivity of 7H-pyrrolo[2,3-d]pyrimidine Compounds Ticket ID: SAR-OPT-7H-PP

The Selectivity Crisis: Executive Summary

The Issue: You are working with the 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine). It is a privileged structure because it functions as a bio-isostere of adenine, the nitrogenous base of ATP.

  • The Bug: Because it mimics adenine so effectively, the unmodified scaffold binds promiscuously to the ATP-binding pocket of the majority of the ~518 human protein kinases (the "pan-kinase" problem).

  • The Fix: Selectivity is engineered not by mimicking ATP better, but by exploiting the non-conserved regions of the kinase pocket—specifically the Gatekeeper residue , the Solvent Front , and the DFG-motif conformation .

Troubleshooting Structural Design (SAR)

This section addresses specific "symptoms" observed in your structure-activity relationship (SAR) data.

Symptom A: "My compound hits the target but also inhibits 50+ other kinases (Pan-Inhibition)."

Diagnosis: Your molecule likely relies too heavily on the "Hinge Binding" motif (hydrogen bonds at N-1 and N-7/C-4 NH) without sufficient steric clashes to exclude off-targets.

Troubleshooting Steps:

  • Exploit the Solvent Front (C-5 / C-6 Vectors):

    • The ATP pocket is deep, but the region opening to the solvent varies significantly between kinases.

    • Action: Introduce substituents at the C-5 or C-6 positions of the pyrrole ring.

    • Why? Bulky groups here (e.g., aryl, heteroaryl, or solubilizing tails like N-methylpiperazine) project into the solvent-exposed region. This region is less conserved than the hinge.

    • Example:Ruxolitinib uses a cyclopentyl ring on the pyrrole nitrogen (N-7) and a nitrile group to navigate the JAK1/2 pocket specifically. Note that while Ruxolitinib is a pyrrolo[2,3-d]pyrimidine, optimization often involves checking the C-5/C-6 vectors for steric fit [1].

  • Modify the C-4 Substituent:

    • The C-4 position (equivalent to C-6 in adenine) usually hosts the primary amine or aniline that binds the hinge.

    • Action: Switch from a simple aniline to a bicyclic system or a substituted benzyl.

    • Logic: This targets the hydrophobic back pocket (Selectivity Pocket I). If your target kinase has a smaller Gatekeeper residue (e.g., Threonine), a bulky C-4 substituent can fit, whereas kinases with a large Gatekeeper (e.g., Methionine) will sterically reject it.

Symptom B: "I need to differentiate between Isoforms (e.g., JAK1 vs. JAK2)."

Diagnosis: Isoforms often share identical ATP-binding sites. You are facing the "Identical Twin" problem.

Troubleshooting Steps:

  • Target the "Roof" of the Pocket:

    • Analyze the residues lining the "roof" (the glycine-rich loop).

    • Action: Introduce a chiral center at the group attached to C-4 .

    • Why? Chiral orientation forces the molecule to interact with specific residues on the P-loop that may differ slightly in flexibility or electrostatics between isoforms.

  • Check the Gatekeeper:

    • Does your target have a Cysteine or Threonine gatekeeper while the anti-target has Methionine?

    • Action: Use the C-5 position to "push" against the gatekeeper.

Symptom C: "Potency is high (low IC50), but cellular washout is too fast (Short Residence Time)."

Diagnosis: Your compound is a fast-on/fast-off inhibitor (Type I). It competes with millimolar intracellular ATP and loses when the drug concentration drops.

Troubleshooting Steps:

  • Switch to Covalent Inhibition:

    • Action: If a non-catalytic Cysteine is present near the binding site (e.g., Cys909 in JAK3 or Cys797 in EGFR), attach an electrophile (acrylamide) to the C-6 position or the C-4 aniline tail.

    • Result: Irreversible binding (infinite residence time) [2].

  • Induce DFG-Out Conformation (Type II):

    • Action: Extend the scaffold at the C-4 position with a "tail" containing a urea or amide linkage.

    • Why? This tail penetrates the "allosteric back pocket," forcing the DFG motif to flip out. This conformation is energetically distinct and often leads to slower off-rates (

      
      ).
      

Experimental Validation Protocols

Protocol A: The "Jump Dilution" Assay (Residence Time)

Use this to distinguish high-affinity binders from long-residence-time binders.

Objective: Measure


 (dissociation rate constant).

Workflow:

  • Incubation: Mix Kinase (100x concentration) + Compound (10x IC50) in reaction buffer. Incubate for 1 hour to reach equilibrium.

  • The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing saturating ATP and substrate.

    • Note: The massive dilution drops the compound concentration below its IC50, forcing dissociation.

  • Measurement: Monitor product formation (phosphorylation) continuously over time (0–60 mins).

  • Analysis:

    • Plot Product vs. Time.

    • A linear slope indicates fast dissociation (compound fell off immediately).

    • A curvature (lag phase) indicates slow dissociation.

    • Fit to:

      
      
      
Protocol B: High-Throughput Selectivity Profiling (Troubleshooting)

Common Error: "My IC50 values in the panel don't match my internal data."

Root Cause Analysis:

Variable Check Correction

| ATP Conc. | Is the panel run at


 or 1mM ATP? | Selectivity must be measured at 

for each specific kinase. Testing at 1mM ATP (cellular levels) compresses the dynamic range, making weak inhibitors look inactive [3]. | | Detergent | Is Triton X-100 or CHAPS included? | Pyrrolopyrimidines are flat and prone to aggregation . Aggregates sequester enzyme non-specifically. Ensure 0.01% Triton X-100 is in the buffer. | | Fluorescence | Is the compound fluorescent? | 7H-pyrrolo[2,3-d]pyrimidines can be fluorescent.[1] If using a fluorescence-based assay (e.g., FRET/IMAP), run a "compound only" control to subtract background interference [4]. |

Visualizing the Optimization Logic

The following diagram illustrates the decision tree for optimizing the 7H-pyrrolo[2,3-d]pyrimidine scaffold based on screening results.

SAR_Optimization Start Start: 7H-pyrrolo[2,3-d]pyrimidine Hit Check_Selectivity Check Selectivity Profile Start->Check_Selectivity Promiscuous Issue: Promiscuous (Pan-Kinase) Check_Selectivity->Promiscuous Hits >10 Kinases Potency_Low Issue: Low Potency Check_Selectivity->Potency_Low IC50 > 1uM Good_Profile Good Profile Check_Selectivity->Good_Profile Selective Action_C5_C6 Modify C-5/C-6 (Solvent Front) Add Solubilizing Group / Steric Bulk Promiscuous->Action_C5_C6 Exploit Non-Conserved Areas Action_C4 Modify C-4 (Hinge/Gatekeeper) Target Hydrophobic Pocket I Potency_Low->Action_C4 Optimize Hinge H-Bonds Cell_Activity Check Cellular Activity Good_Profile->Cell_Activity Action_C4->Check_Selectivity Action_C5_C6->Check_Selectivity Action_Covalent Check for Cysteines Add Electrophile to C-6/C-4 Action_Covalent->Cell_Activity Poor_Washout Issue: Fast Washout / Low Residence Time Cell_Activity->Poor_Washout Final_Cand Lead Candidate Cell_Activity->Final_Cand High Efficacy Poor_Washout->Action_Covalent Target Cys

Figure 1: Strategic decision tree for optimizing pyrrolopyrimidine kinase inhibitors based on biochemical feedback.

Frequently Asked Questions (FAQ)

Q: Can I methylate the N-7 position? A: Proceed with caution. The N-7 proton (NH) is often a critical Hydrogen Bond Donor to the kinase hinge region (e.g., to the carbonyl of the hinge residue). Methylating it removes this donor and introduces steric bulk, which usually kills potency unless the kinase has a unique pocket that accommodates this change (e.g., specific IGF-1R mutants).

Q: How do I improve the solubility of my lead? A: The pyrrolopyrimidine core is flat and lipophilic.

  • Solution: Attach a solubilizing group (morpholine, piperazine, N-methyl piperidine) via a linker at the C-5 or C-6 position. These positions often point toward the solvent, meaning the modification is less likely to disrupt binding affinity while drastically improving LogD.

Q: My compound shows activity in the enzymatic assay but zero activity in cells. Why? A: This is the classic "ATP Gap."

  • Explanation: Your enzymatic assay likely uses 10–50 µM ATP (near

    
    ), but the cell contains 1–5 mM ATP. If your compound is a purely competitive inhibitor (Type I), it is being outcompeted in the cell.
    
  • Fix: You need to improve the affinity (

    
    ) by at least 10-fold or switch to a non-competitive mode (Type II or Covalent) which is less sensitive to ATP concentration [3].
    

References

  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Source: PubMed (NIH) Link:[Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. Source: ACS Publications / NIH Link:[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Source: NIH / PubMed Central Link:[Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization. Source: Expert Opinion on Drug Discovery (via ResearchGate) Link:[Link]

Sources

Improving metabolic stability of 7H-pyrrolo[2,3-d]pyrimidine drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metabolic Stability Optimization Topic: 7H-pyrrolo[2,3-d]pyrimidine Scaffold (7-Deazapurine) Ticket ID: CHEM-OPT-7DP-001

Executive Summary: The Scaffold Liability Profile

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibition (e.g., JAK inhibitors like Tofacitinib, Ruxolitinib). However, its metabolic fate is often bifurcated between Cytochrome P450 (CYP) oxidation and Aldehyde Oxidase (AO) nucleophilic attack.

The Core Problem: Researchers often observe a "clearance disconnect"—compounds appear stable in liver microsomes (which lack cytosolic enzymes) but fail in hepatocytes or in vivo models. This is frequently due to Aldehyde Oxidase (AO) , which resides in the cytosol, not the microsomes.

Diagnostic Troubleshooting: Why is my candidate failing?

Use this decision matrix to diagnose the specific metabolic weakness of your lead compound.

Scenario A: High Clearance in Liver Microsomes (HLM/MLM)
  • Diagnosis: The primary clearance mechanism is CYP-mediated oxidation .

  • Likely Metabolic Soft Spots:

    • Electron-rich Pyrrole Ring: The C-5 and C-6 positions are prone to epoxidation or hydroxylation.

    • Side Chains: Benzylic carbons or terminal alkyl groups attached to the scaffold.

  • Action: Proceed to Protocol 3.1 (MetID) to confirm the site, then apply Strategy 4.1.

Scenario B: Low Clearance in Microsomes, High Clearance in Hepatocytes
  • Diagnosis: The compound is bypassing CYPs but is being metabolized by Cytosolic Enzymes (Aldehyde Oxidase) or Phase II Conjugation .

  • Likely Metabolic Soft Spots:

    • C-2 Position: This position is electron-deficient and highly susceptible to nucleophilic attack by Aldehyde Oxidase (AO), converting the CH to C=O (8-oxometabolite).

    • N-7 Position: If unsubstituted, the N-H is a target for N-glucuronidation.

  • Action: Perform Protocol 3.2 (Cytosolic Stability) to confirm AO liability. If AO is confirmed, apply Strategy 4.2.

Visualization: Metabolic Decision Tree & Liability Map

Figure 1: Diagnostic Workflow for 7-Deazapurines

MetabolicDiagnostic Start High In Vivo Clearance MicrosomeTest Step 1: Test in Liver Microsomes (HLM/MLM + NADPH) Start->MicrosomeTest ResultStable Stable (< 10 µL/min/mg) MicrosomeTest->ResultStable Low CL ResultUnstable Unstable (> 20 µL/min/mg) MicrosomeTest->ResultUnstable High CL HepatocyteTest Step 2: Test in Hepatocytes (Contains Cytosol + Microsomes) ResultStable->HepatocyteTest CYPIssue Diagnosis: CYP-Mediated Clearance (Oxidation at C5/C6 or Side Chains) ResultUnstable->CYPIssue HepUnstable High Clearance in Hepatocytes HepatocyteTest->HepUnstable HepStable Stable in Hepatocytes HepatocyteTest->HepStable CytosolTest Step 3: S9 or Cytosolic Fraction Assay (Without NADPH) HepUnstable->CytosolTest Renal Diagnosis: Renal/Biliary Excretion (Not Metabolic) HepStable->Renal AO_Diagnosis Diagnosis: Aldehyde Oxidase (AO) (Attack at C-2 Position) CytosolTest->AO_Diagnosis Unstable in Cytosol UGT_Diagnosis Diagnosis: Glucuronidation (Phase II at N-7) CytosolTest->UGT_Diagnosis Stable in Cytosol

Caption: Diagnostic workflow to distinguish between CYP-mediated oxidation, Aldehyde Oxidase (AO) liability, and Phase II conjugation.

Optimization Strategies (The "Fix")

Strategy 4.1: Mitigating CYP Oxidation (Microsomal Instability)
  • Mechanism: CYP enzymes attack electron-rich sites or abstract protons from alkyl chains.

  • Tactics:

    • Fluorination: Replace metabolically labile hydrogens (especially at C-5 or C-6) with Fluorine. The C-F bond is stronger and resists oxidation.

    • Deuteration: Replace H with D at the site of metabolism (MetID confirmed). This utilizes the Kinetic Isotope Effect (KIE) to slow bond breaking.

    • Reduce Lipophilicity (LogD): CYPs prefer lipophilic substrates. Lowering LogD (target 1–3) by introducing polarity (e.g., oxetanes, pyridines) reduces affinity for the CYP active site.

Strategy 4.2: Blocking Aldehyde Oxidase (The "Hidden" Killer)
  • Mechanism: AO is a molybdenum-containing enzyme that performs a nucleophilic attack on the electron-deficient C-2 position.

  • Tactics:

    • C-2 Substitution (Steric/Electronic Block): Introduce a small group at C-2 (e.g., Methyl, Amino, or Cyclopropyl). This sterically hinders the AO enzyme from approaching the carbon.

    • Electronic Modulation: AO prefers electron-deficient rings. Adding electron-donating groups (EDGs) like amino groups to the pyrimidine ring can reduce electrophilicity at C-2.

    • Scaffold Hopping: If C-2 cannot be substituted, consider switching to a 7H-pyrrolo[2,3-b]pyridine (removing one nitrogen), though this alters kinase selectivity.

Experimental Protocols

Protocol 5.1: Cytosolic Stability Assay (The AO Test)

Use this when microsomal stability is good, but hepatocyte stability is poor.

Reagents:

  • Pooled Human Liver Cytosol (HLC) or S9 Fraction (Note: S9 contains both microsomes and cytosol).

  • Specific Inhibitor: Hydralazine (AO inhibitor) or Raloxifene (AO inhibitor).

  • Test Compound (1 µM final concentration).

Workflow:

  • Preparation: Prepare reaction mixture in phosphate buffer (pH 7.4).

  • Incubation:

    • Arm A: Compound + Cytosol (No Cofactors). Note: AO does not require NADPH.

    • Arm B: Compound + Cytosol + Hydralazine (25 µM).

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Interpretation:

    • Rapid clearance in Arm A + Stability in Arm B = Confirmed AO Liability .

Protocol 5.2: Reactive Metabolite Trapping (GSH Trapping)

Use to detect bioactivation of the pyrrole ring.

Workflow:

  • Incubate compound (10 µM) with Human Liver Microsomes (1 mg/mL) + NADPH (1 mM).

  • Add Glutathione (GSH) or Dansyl-GSH (5 mM) to the incubation.

  • Incubate for 60 min at 37°C.

  • LC-MS Analysis: Search for Neutral Loss of 129 Da (Pyroglutamic acid) or specific GSH adduct mass shifts (+307 Da).

  • Result: If GSH adducts are found, the pyrrole ring is being oxidized to a reactive intermediate (potential toxicity risk). Fix: Block C-5/C-6 with Fluorine or Chlorine.

Data Summary: Impact of Modifications

Modification StrategyTarget LiabilityMechanismExpected Impact on ClearancePotential Risk
C-2 Methylation Aldehyde Oxidase (AO)Steric hindranceHigh Reduction (if AO driven)Loss of kinase potency (steric clash)
C-5 Fluorination CYP OxidationBlock metabolic soft spotModerate ReductionElectronic change may affect H-bonding
N-7 Alkylation GlucuronidationRemove nucleophilic siteHigh ReductionLoss of H-bond donor (critical for hinge binding)
Deuteration (Side chain) CYP DealkylationKinetic Isotope EffectLow-Moderate ReductionHigh cost of goods

References

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors.Journal of Medicinal Chemistry.

  • Aldehyde Oxidase Mediated Drug Metabolism: An Underpredicted Obstacle.Drug Metabolism and Disposition.

  • Pyrrolo[2,3-d]pyrimidine Derivatives: Design, Synthesis and SAR.European Journal of Medicinal Chemistry.

  • Mechanisms of Cytochrome P450-Catalyzed Oxid

  • Balancing Potency and Metabolic Stability in Pyrrolopyrimidine-based EGFR Inhibitors.Bioorganic & Medicinal Chemistry.

Reducing off-target effects of 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Off-Target Effects in Kinase Inhibitor Design Ticket ID: #PYR-723-SEL Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Privileged Scaffold" Paradox

You are likely here because your lead compound—based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine)—is showing excellent potency but poor selectivity. This is a common "feature" of this scaffold. Because it structurally mimics the purine ring of ATP (specifically Adenine), it inherently binds to the highly conserved ATP-binding pocket of the kinome.

To reduce off-target effects, we must move beyond simple ATP mimicry and exploit the subtle structural divergences between your target kinase and its isoforms. This guide provides troubleshooting workflows to transition your molecule from a "pan-inhibitor" to a selective chemical probe or drug candidate.

Module 1: Structural Design Troubleshooting (SAR)

User Issue: "My inhibitor hits the target at <10 nM but also inhibits JAK1/2/3 and Aurora kinases. How do I filter these out?"

Diagnosis

Your molecule likely relies too heavily on the conserved Hinge Region interactions (N1 and N3). To gain selectivity, you must vectorize the molecule into non-conserved regions: the Gatekeeper , the Solvent Front , or the Back Pocket .

The Resolution: Vector Mapping

Use the following logic to modify specific positions on the pyrrolo[2,3-d]pyrimidine ring.

1. The C-5 Position (The "Selectivity Vector")
  • Mechanism: In the standard purine numbering, this corresponds to N-7. In your scaffold, it is a Carbon (C-5). This is the most critical vector for selectivity. It points directly toward the Gatekeeper residue .

  • Action:

    • If your target has a small Gatekeeper (Thr, Ala): Introduce bulky hydrophobic groups (e.g., isopropyl, phenyl) at C-5. This creates a steric clash with off-target kinases that possess a large Gatekeeper (Met, Phe), effectively filtering them out.

    • If your target has a large Gatekeeper: You are restricted to smaller groups, but you can exploit specific pi-stacking interactions if the gatekeeper is aromatic (e.g., Phe).

2. The N-7 Position (Solvent Front)
  • Mechanism: This nitrogen (corresponding to Purine N-9) usually points toward the ribose binding pocket, which opens to the solvent.

  • Action: Attach solubilizing groups (morpholine, piperazine) here. While primarily for PK properties, unique hydrogen bonding networks in the solvent front can discriminate between closely related isoforms (e.g., JAK1 vs. JAK2).

3. The C-4 Position (Hinge Binder)
  • Mechanism: This usually bears an amino or anilino group to mimic the exocyclic amine of Adenine.

  • Action: Modify the aniline ring. Meta-substitutions often access the hydrophobic pocket behind the ATP site (Type 1.5 binding), which is less conserved than the hinge itself.

Visualization: Scaffold SAR Map

SAR_Map Scaffold 7H-pyrrolo[2,3-d]pyrimidine (Core Scaffold) C4 Position C-4 (Hinge Interaction) Scaffold->C4 C5 Position C-5 (Gatekeeper Vector) Scaffold->C5 N7 Position N-7 (Solvent Front) Scaffold->N7 Hinge Primary H Bond (Conserved - Low Selectivity) C4->Hinge Aniline/Amine Gatekeeper Steric Filter (Target Small vs Large GK) C5->Gatekeeper Aryl/Alkyl Groups Solubility Solubility & Isoform Specificity N7->Solubility Cycloalkyl/Heterocycles

Figure 1: Strategic modification zones on the 7H-pyrrolo[2,3-d]pyrimidine scaffold for selectivity.

Module 2: Assay Interference & Validation

User Issue: "My IC50 values shift significantly between different assay formats. Is my selectivity real?"

Diagnosis

Pyrrolo[2,3-d]pyrimidines are ATP-competitive .[1][2] If your assays use different ATP concentrations (e.g.,


 vs. 

), the potency will shift. Furthermore, "selectivity" observed at low ATP concentrations may disappear at physiological ATP levels.
Troubleshooting Protocol: The ATP-Km Adjustment
  • Determine

    
    :  Measure the 
    
    
    
    for both your target kinase and your primary off-target kinase.
  • Run Assays at

    
    :  To get a fair comparison of intrinsic affinity (
    
    
    
    ), run biochemical assays where
    
    
    for each specific kinase.
  • Calculate Cheng-Prusoff:

    
    
    If the 
    
    
    
    ratio between target and off-target is < 10x, your scaffold is not selective enough, regardless of the IC50.
Data Presentation: Selectivity Verification
ParameterTarget Kinase (e.g., TRKA)Off-Target (e.g., JAK2)Interpretation
ATP Km 10 µM50 µMIntrinsic property of the kinase.
Assay [ATP] 10 µM10 µMBiased towards the kinase with higher Km (JAK2).
Observed IC50 5 nM50 nMAppears 10x selective.
Corrected Ki 2.5 nM 41.6 nM Real selectivity is ~16x.

Module 3: Covalent Targeting (The "Nuclear Option")

User Issue: "I cannot achieve selectivity via reversible binding. The pockets are too similar."

Diagnosis

When ATP pockets are identical, reversible interactions (Type I) fail. However, non-conserved cysteines in the binding site offer a unique "address" for absolute selectivity.

The Resolution: Michael Acceptor Installation

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is an excellent platform for covalent inhibitors (e.g., Ibrutinib analogs).

Protocol: Cysteine Mapping
  • Sequence Alignment: Align your target kinase against the off-targets. Look for a Cysteine residue in the P-loop or Hinge-region that is present in the target but absent in the off-targets.

  • Warhead Attachment:

    • Attach an acrylamide (Michael acceptor) to the C-4 aniline or the N-7 tail .

    • Ensure the geometry allows the double bond to sit within 3-4 Å of the target Cysteine thiol.

  • Validation: Perform a "Washout Assay."

    • Treat cells with inhibitor.[2][3]

    • Wash cells 3x to remove unbound drug.

    • Measure kinase activity.[3][4][5][6] Sustained inhibition after washout confirms covalent bonding.

Module 4: Advanced Kinetic Profiling

User Issue: "My compound is selective in enzymatic assays but fails in cellular models."

Diagnosis

Thermodynamic affinity (


 or IC50) does not always predict cellular efficacy. Residence Time  (

)—how long the drug stays bound—is often the driver of in vivo selectivity.
Workflow: Residence Time Optimization
  • Technique: Surface Plasmon Resonance (SPR).

  • Metric: Dissociation Rate Constant (

    
    ).
    
    
    
    
  • Strategy:

    • Optimize for slow off-rates on the target and fast off-rates on the off-target.

    • Modifications at the C-5 position (Gatekeeper) often have the most profound effect on residence time by "locking" the active conformation.

Visualization: Optimization Workflow

Workflow Start Hit: 7H-pyrrolo[2,3-d]pyrimidine (Potent but Promiscuous) Step1 Step 1: Gatekeeper Check (Modify C-5 Position) Start->Step1 Decision1 Selectivity > 10x? Step1->Decision1 Step2 Step 2: Solvent Front Scan (Modify N-7 Position) Decision1->Step2 No Step3 Step 3: Kinetic Profiling (Optimize Residence Time) Decision1->Step3 Yes Decision2 Cellular Activity? Step2->Decision2 Decision2->Step1 No Decision2->Step3 Yes Final Lead Candidate (High Selectivity & Efficacy) Step3->Final

Figure 2: Iterative workflow for optimizing pyrrolopyrimidine selectivity.

References

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & Therapeutics.[7] Link

  • Mao, L., et al. (2022). Discovery of 2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance.[8] Journal of Medicinal Chemistry. Link

  • Tan, L., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk).[9] Bioorganic & Medicinal Chemistry. Link

  • Cunningham, R., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.[10] Journal of Medicinal Chemistry. Link

  • Copeland, R. A., et al. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. Link

Sources

Strategies to overcome drug resistance to pyrrolopyrimidine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RES-PYR-2024

Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Welcome to the Resistance Troubleshooting Hub

You are likely here because your pyrrolopyrimidine-based inhibitor (e.g., a Tofacitinib derivative, PP2 analog, or novel JAK/Src scaffold) has lost efficacy in your cell lines or in vivo models.[1] As a Senior Application Scientist, I will guide you through the three most common failure modes of this scaffold class and provide validated strategies to overcome them.

Our approach is not just to "try another drug," but to diagnose the molecular mechanism of resistance using rigorous experimental workflows.[1]

Module 1: The "Gatekeeper" Blockade (Structural Resistance)

User Issue: "My pyrrolopyrimidine inhibitor showed single-digit nanomolar IC50 in the wild-type kinase, but potency has shifted >100-fold in resistant clones."

Technical Diagnosis

Pyrrolopyrimidine inhibitors typically function as Type I ATP-competitive inhibitors .[1] They bind to the active conformation (DFG-in) of the kinase, relying on a hydrogen bond with the "hinge" region.[1]

The most frequent cause of high-magnitude resistance is a Gatekeeper Mutation .[1][2]

  • Mechanism: The gatekeeper residue (often Threonine in wild-type) controls access to the hydrophobic back pocket.[1] Under drug pressure, this mutates to a bulky hydrophobic residue (e.g., Methionine or Isoleucine, such as T315I in Abl or T790M in EGFR).[1]

  • Impact: The pyrrolopyrimidine scaffold physically clashes with the bulky mutant residue, preventing binding.[1]

Strategy: Macrocyclization & Type II Switching

To overcome this, we must alter the spatial demand of the inhibitor.[1]

  • Macrocyclization: Constraining the pyrrolopyrimidine scaffold into a macrocycle reduces the entropic penalty of binding and can "snake" around the gatekeeper mutation, as seen with next-gen inhibitors like Lorlatinib.[1]

  • Type II Inhibition: Switch to a scaffold that stabilizes the inactive (DFG-out) conformation, utilizing the allosteric pocket adjacent to the ATP site, which is often less affected by hinge mutations.[1]

Visualization: Structural Resistance vs. Solution

GatekeeperResistance cluster_0 Wild-Type Kinase cluster_1 Resistant Kinase (Gatekeeper Mutant) cluster_2 Overcoming Strategy WT_Pocket ATP Pocket (Open) Inhibitor Pyrrolopyrimidine Inhibitor (Type I) WT_Pocket->Inhibitor H-Bonding (Hinge Region) Mut_Pocket Mutant Pocket (Bulky Met/Ile) Clash Steric Clash Mut_Pocket->Clash Macrocycle Macrocyclized Inhibitor Mut_Pocket->Macrocycle Compact Fit Avoids Clash TypeII Type II Inhibitor (DFG-out) Mut_Pocket->TypeII Binds Allosteric Pocket Clash->Inhibitor Binding Blocked

Caption: Mechanism of gatekeeper-mediated resistance preventing Type I pyrrolopyrimidine binding, and structural strategies (Macrocyclization/Type II) to restore potency.

Validated Protocol: Differential Scanning Fluorimetry (DSF)

Purpose: To confirm if the loss of potency is due to loss of physical binding (structural mutation) rather than downstream bypass.[1]

Steps:

  • Preparation: Mix 2 μM recombinant Kinase Domain (WT and Mutant) with SYPRO Orange dye (5x final).

  • Treatment: Add inhibitor at 10 μM (saturation) and DMSO control.

  • Run: Perform melt curve analysis (25°C to 95°C) on a qPCR machine.

  • Analysis: Calculate

    
     (Shift in melting temperature).[1]
    
    • Interpretation: If

      
       in WT but 
      
      
      
      in Mutant, the drug cannot bind the mutant.[1] You have a structural resistance problem.

Module 2: The "Whack-a-Mole" Effect (Bypass Signaling)[1]

User Issue: "My target kinase is inhibited (Western blot shows p-Kinase is down), but the cells are still proliferating."

Technical Diagnosis

This is Bypass Signaling (or Pathway Reactivation).[1] The cell has re-routed survival signals through a parallel kinase.[1]

  • Common in Pyrrolopyrimidines: JAK inhibitors often face resistance via activation of the PI3K/Akt or MAPK pathways.[1]

  • Causality: Feedback loops are relieved when the primary kinase is blocked, leading to upregulation of receptor tyrosine kinases (RTKs) like MET, AXL, or EGFR.[1]

Strategy: Vertical & Horizontal Combination

Do not increase the dose of the primary inhibitor.[1] Instead, map the bypass track.

  • Horizontal Inhibition: Combine with an inhibitor of the parallel driver (e.g., JAK inhibitor + MET inhibitor).[1]

  • Vertical Inhibition: Hit a downstream node where pathways converge (e.g., MEK or mTOR).[1]

Validated Protocol: Phospho-Kinase Profiling Matrix

Purpose: Identify which bypass track is active.[1]

Steps:

  • Seed Cells: Resistant cell line (2 x 10^6 cells).

  • Drug Treatment: Treat with pyrrolopyrimidine inhibitor (at IC90 concentration) for 24 hours.

  • Lysis: Lyse in buffer containing phosphatase inhibitors (Orthovanadate/Fluoride). Critical: Do not use standard lysis buffer without phosphatase inhibitors; you will lose the signal.[1]

  • Array Incubation: Incubate lysate with a human phospho-kinase array (e.g., R&D Systems or equivalent) detecting ~40 kinases.[1]

  • Data Analysis: Compare pixel density of treated vs. untreated.

    • Hit Identification: Look for kinases that remain phosphorylated or show increased phosphorylation upon treatment.[1]

Signal ObservedDiagnosisRecommended Combo Partner
p-MET High RTK BypassCrizotinib or Capmatinib
p-AKT High PI3K/mTOR SurvivalAlpelisib or Everolimus
p-ERK High MAPK ReactivationTrametinib (MEK inhibitor)

Module 3: The "Undruggable" Shift (Target Degradation)

User Issue: "My kinase has mutated to a form where no inhibitor binds effectively, or the kinase has a non-enzymatic scaffolding function."

Technical Diagnosis

Inhibitors only block the catalytic activity.[1] If the kinase acts as a scaffold (protein-protein interaction hub) or if the mutation renders the ATP pocket inaccessible, standard inhibition fails.[1]

Strategy: PROTACs (Proteolysis Targeting Chimeras)

Convert your pyrrolopyrimidine inhibitor into a PROTAC .[1]

  • Mechanism: Link the pyrrolopyrimidine (Warhead) to an E3 ligase ligand (e.g., Thalidomide for CRBN or VHL ligand).

  • Why it works: PROTACs rely on transient binding to recruit ubiquitin ligases.[1] Even if the inhibitor's affinity drops 10-fold due to mutation, it may still be sufficient to recruit the degradation machinery, destroying the protein entirely.[1]

Visualization: Troubleshooting Decision Tree

TroubleshootingFlow Start Start: Drug Resistance Observed CheckTarget Q1: Is the Target Phosphorylation Inhibited? Start->CheckTarget BranchNo NO (Target p-Tyr is High) CheckTarget->BranchNo No BranchYes YES (Target p-Tyr is Low) CheckTarget->BranchYes Yes Seq Sequence Kinase Domain BranchNo->Seq Mutation Gatekeeper Mutation Found? Seq->Mutation Sol1 Strategy: Macrocyclization or Type II Inhibitor Mutation->Sol1 Yes Sol2 Strategy: PROTAC Degradation Mutation->Sol2 No (Possible Efflux) Bypass Suspect Bypass Signaling BranchYes->Bypass Array Run Phospho-Kinase Array Bypass->Array Result Identify Upregulated Kinase (e.g., MET, AXL, PI3K) Array->Result Sol3 Strategy: Combination Therapy (Vertical/Horizontal) Result->Sol3

Caption: Decision matrix for diagnosing pyrrolopyrimidine resistance based on target engagement and downstream signaling status.

References

  • Mechanisms of Kinase Resistance: Lovly, C., & Shaw, A. (2014).[1] Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. [Link]

  • Gatekeeper Mutations & Structural Biology: Azam, M., et al. (2008).[1] Mechanisms of Autoinhibition and STI-571/Imatinib Resistance Revealed by Mutagenesis of c-Abl. Cell. [Link][1][3][4][5]

  • Macrocyclization Strategies: Driggers, E. M., et al. (2008).[1] Macrocyclization as a Strategy to Improve the Potency and Selectivity of Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link] (General Journal Link for verification of topic scope)

  • PROTACs in Kinase Resistance: Sun, X., et al. (2019).[1] PROTACs: great opportunities for academia and industry.[1] Signal Transduction and Targeted Therapy.[1] [Link]

  • Bypass Signaling (MET/AXL): Engelman, J. A., et al. (2007).[1] MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling.[1] Science. [Link]

Sources

High-throughput screening of 7H-pyrrolo[2,3-d]pyrimidine libraries

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Throughput Screening of 7H-Pyrrolo[2,3-d]pyrimidine Libraries

Welcome to the Technical Support Center

Subject: Optimization and Troubleshooting for Deazapurine (7H-pyrrolo[2,3-d]pyrimidine) Scaffold Screening. Lead Scientist: Dr. Aris Thorne, Senior Application Scientist.[1]

Executive Summary: The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere of adenine.[1][2] It is the core architecture for several FDA-approved Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Ruxolitinib).[1][2] While these libraries offer high hit rates for ATP-binding sites, they present distinct physicochemical challenges—specifically regarding aqueous solubility, cryptic fluorescence, and selectivity profiling.[1] This guide addresses these specific failure modes.

Module 1: Library Management & Solubility

Context: Pyrrolo[2,3-d]pyrimidines are flat, aromatic heterocycles.[1] While they mimic ATP, their lack of the N-7 nitrogen (replaced by carbon) alters their hydrogen-bonding potential and lipophilicity compared to purines.[1][2] This often leads to "crash-out" events when transferring from DMSO stocks to aqueous assay buffers.

Troubleshooting Guide: Compound Handling

Q: My compounds are precipitating immediately upon transfer to the assay plate. How do I fix this? A: This is a common issue caused by the "solubility cliff" when moving from 100% DMSO to <1% DMSO in buffer.[2]

  • The Cause: The 7-deaza modification increases lipophilicity.[2] Rapid addition of buffer to DMSO stocks creates local regions of high water concentration, forcing the compound out of solution before it can disperse.[1]

  • The Fix:

    • Intermediate Dilution: Do not jump directly from 10 mM stock to assay concentration. Create an intermediate plate (e.g., 100x assay concentration in 10% DMSO/Buffer) to "step down" the hydrophobicity.[1][2]

    • Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo®) to eject nanoliter droplets of compound directly into the assay buffer.[1][2] This facilitates immediate dispersion and prevents the formation of nucleation sites for precipitation [1].[2]

Q: I see signal variability across my replicate plates. Could this be a storage issue? A: Yes. Pyrrolo[2,3-d]pyrimidines can be sensitive to hydration cycles.[1]

  • The Mechanism: Repeated freeze-thaw cycles introduce atmospheric water into DMSO stocks.[2] Water in DMSO (even at 5%) significantly decreases the solubility of this scaffold, leading to micro-precipitation in the storage tube.[1][2]

  • Protocol: Store libraries in single-use aliquots. If using master plates, use specific seals (e.g., heat seals) rather than adhesive tapes to prevent hygroscopic water absorption [2].[1]

Table 1: Solubility Protocol Parameters

ParameterRecommendationReason
Stock Solvent 100% Anhydrous DMSOPrevents hydrolysis and maximizes solubility.[1]
Max Freeze/Thaw < 5 cyclesPrevents water uptake and compound degradation.[1][2]
Mixing Method Acoustic or Orbital (300 rpm)Avoids shear stress; ensures homogeneity.[1][2]
Visual Check Nephelometry / Light ScatteringDetects micro-aggregates invisible to the eye.

Module 2: Assay Interference & False Positives

Context: Many researchers are unaware that 7H-pyrrolo[2,3-d]pyrimidine derivatives can exhibit intrinsic fluorescence, particularly in the blue region (350–450 nm), leading to false positives in fluorescence-based kinase assays [3].[1][2]

Troubleshooting Guide: Signal Interference

Q: I am getting a high hit rate in my TR-FRET kinase assay, but they don't validate in secondary screens. Why? A: You are likely seeing Autofluorescence Interference .[1][2]

  • The Science: The deazapurine core is highly conjugated.[2] Substituents at the C-2 and C-4 positions can tune the electron density, accidentally turning the molecule into a fluorophore that emits at the same wavelength as your acceptor or donor fluorophore (e.g., Coumarin or Fluorescein).[2]

  • Diagnostic Test: Run a "Compound Only" control plate (Buffer + Compound, no enzyme/antibody).[1] If you see signal, the compound is autofluorescent.[1]

  • Solution: Switch to a Red-Shifted assay readout (e.g., Alexa Fluor 647 or APC acceptors) where the compound does not emit [4].[1]

Q: My IC50 curves have a steep slope (Hill slope > 2.0). Is this super-potency? A: Rarely. This is a hallmark of Colloidal Aggregation .

  • The Mechanism: At high concentrations, these flat molecules stack like coins (pi-pi stacking), forming colloids that sequester the enzyme non-specifically.[1][2]

  • The Fix: Add a non-ionic detergent to your assay buffer.[2]

    • Protocol: Supplement buffer with 0.01% Triton X-100 or 0.005% Tween-20 .[1] This disrupts aggregates without denaturing the kinase.[2]

Module 3: Mechanism of Action & Pathway Validation

Context: These compounds function as Type I ATP-Competitive Inhibitors .[1][2] They bind to the hinge region of the kinase.[2] A critical validation step is confirming this mode of action to distinguish them from allosteric binders or artifacts.[1]

Visualizing the Target Pathway (JAK/STAT)

The following diagram illustrates the canonical signaling pathway targeted by pyrrolo[2,3-d]pyrimidine inhibitors (e.g., Tofacitinib).

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT_inactive STAT (Monomer) JAK->STAT_inactive Phosphorylation Inhibitor 7H-pyrrolo[2,3-d]pyrimidine (Inhibitor) Inhibitor->JAK ATP Competition (Blockade) STAT_active p-STAT (Dimer) STAT_inactive->STAT_active Dimerization GeneExp Gene Transcription (Inflammation/Proliferation) STAT_active->GeneExp Translocation

Figure 1: Mechanism of Action.[1] The 7H-pyrrolo[2,3-d]pyrimidine scaffold (Blue) competes with ATP at the JAK kinase active site (Red), preventing STAT phosphorylation and downstream gene transcription.[1][2]

Experimental Protocol: Z' Factor Determination

To validate your screen before running the full library, you must calculate the Z' factor.[2] This metric determines if your assay window is large enough to detect hits reliably [5].[1][2]

Formula:


[1]
  • 
    : Standard deviation of positive/negative controls.[1]
    
  • 
    : Mean signal of positive/negative controls.
    

Interpretation Table:

Z' ValueInterpretationAction Required
0.5 - 1.0 Excellent Assay Proceed to High-Throughput Screening.
0.0 - 0.5 Marginal Assay Optimization required. Check pipetting precision or increase incubation time.
< 0.0 Failed Assay Do not screen. The noise overlaps with the signal window.

References

  • Assay Guidance Manual. (2012). Compound Management and Handling for HTS.[1] NCBI Bookshelf.[1] Available at: [Link]

  • ResearchGate. (2025).[1][2][3] Novel pyrrolopyrimidine derivatives... as fluorescent functional materials.[1][2][4] Available at: [Link]

  • Simeonov, A., et al. (2008).[1][2] Fluorescence spectroscopic profiling of compound libraries.[1][2][5] Journal of Medicinal Chemistry.[1][2][6] Available at: [Link][1]

  • BMG LABTECH. (2025).[1][2] The Z prime value (Z') - Definition and Calculation.[1][7] Available at: [Link][1]

Sources

Technical Support Center: Fragment-Based Drug Design (FBDD) with the 7H-pyrrolo[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) Scaffold Ticket ID: FBDD-7DP-001

Introduction: The "Privileged" Scaffold

Welcome to the technical support hub for the 7H-pyrrolo[2,3-d]pyrimidine core. You are likely working with this scaffold because it is a privileged adenine mimic . By replacing the N7 nitrogen of the purine ring with a carbon (C7), this scaffold retains the critical hydrogen bond donor/acceptor motif required for the ATP-binding hinge region of kinases (e.g., JAK, BTK, FAK) while altering the electronic properties and solubility profile.

However, this subtle change introduces unique challenges in crystallography, solubility, and synthetic regioselectivity. This guide addresses those specific "pain points."

Module 1: Synthetic Vector Troubleshooting

User Issue: "I am trying to functionalize the core, but I'm getting mixtures of N7-alkylated and C4-substituted products, or I cannot get the C4-chlorine to displace."

The Diagnostic: Understanding the Vectors

The 7H-pyrrolo[2,3-d]pyrimidine core has five distinct vectors for fragment growth. Understanding the reactivity order is critical.

  • N7 (The Acidic Trap): Unlike purines, the pyrrole NH is significantly acidic (pKa ~13). If you use strong bases (NaH, K2CO3) without a protecting group, you will alkylate here first.

  • C4 (The Primary Vector): This position usually holds a leaving group (Cl, I) for SnAr or Suzuki couplings. It mimics the N6-amine of adenine.

  • C5 (The Gatekeeper): Ideal for accessing the hydrophobic pocket behind the ATP gatekeeper residue.

  • C6 (The Solubilizer): Often used to project solubilizing groups into the solvent front.

Visualizing the Vectors (DOT Diagram)

SyntheticVectors Core 7H-pyrrolo[2,3-d]pyrimidine (Core Scaffold) C4 C4 Position (Primary Hinge Binder) Reacts: SnAr, Suzuki Core->C4 N7 N7 Position (Acidic Pyrrole NH) Reacts: Alkylation (Protect First!) Core->N7 C5 C5 Position (Gatekeeper Pocket) Reacts: Electrophilic Subst. Core->C5 C2 C2 Position (Minor Hinge Interaction) Core->C2

Figure 1: Reactivity map of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. Red indicates the primary synthetic handle; Yellow indicates a common side-reaction site.

Protocol: Regioselective C4-Functionalization (Suzuki-Miyaura)

Objective: Install an aryl fragment at C4 without protecting N7 (if possible) or avoiding N7 side reactions.

Standard Operating Procedure (SOP):

  • Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]

  • Solvent System: 1,4-Dioxane/Water (4:1). Why? The protic co-solvent helps solubility and reactivity of the boronic acid.

  • Base: K3PO4 (2.0 equiv). Avoid strong bases like NaOtBu to minimize N7 deprotonation.

  • Catalyst: Pd(dppf)Cl2 (5 mol%).

  • Temperature: 90°C - 100°C (Sealed tube).

Troubleshooting Table:

SymptomProbable CauseCorrective Action
N7-Arylation observed Base is too strong or reaction is too hot.Switch base to Na2CO3 or K3PO4. Lower temp to 80°C.
No Reaction (SM recovered) Catalyst poisoning or poor solubility.Degas solvents thoroughly (Argon sparge). Switch to Pd(PPh3)4.
De-chlorination (Hydrolysis) Water concentration too high.Reduce water ratio to 10% or use anhydrous conditions with CsF.

Module 2: Structural Biology (Crystallography)

User Issue: "My fragment binds in SPR (Kd ~50 µM), but I see no electron density in the crystal structure after soaking."

The Diagnostic: The "Soaking" Barrier

Pyrrolo[2,3-d]pyrimidines are planar and rigid. They often stack or aggregate in high concentrations. Furthermore, standard soaking protocols using DMSO can disrupt the crystal lattice of kinases, or the fragment may precipitate upon hitting the aqueous crystallization buffer.

Advanced Protocol: The "Dry Soaking" Technique

This method eliminates the DMSO shock that often cracks crystals or precipitates hydrophobic fragments.

  • Preparation:

    • Pipette the fragment solution (dissolved in volatile solvent like acetone or methanol, not DMSO) directly onto a glass cover slide or into the well of the crystallization plate.

  • Evaporation:

    • Allow the solvent to evaporate completely.[2] You should see a thin film of the fragment.

  • Soaking:

    • Transfer the protein crystal (in its mother liquor drop) onto the dried fragment film.[2]

    • Mechanism:[2] The fragment dissolves directly into the mother liquor up to its solubility limit without a co-solvent spike.

  • Incubation:

    • Seal and incubate for 12–24 hours.

Decision Matrix for Crystallography:

SoakingLogic Start Fragment Hit (SPR/NMR) StdSoak Standard DMSO Soak (2-5% DMSO) Start->StdSoak Check Crystal Diffraction? StdSoak->Check Success Collect Dataset Check->Success Yes Fail Lattice Damage or No Density Check->Fail No DrySoak Execute 'Dry Soaking' (Evaporation Method) Fail->DrySoak Try First CoCryst Switch to Co-crystallization (Mix before crystal growth) Fail->CoCryst If Dry Soak Fails DrySoak->Check

Figure 2: Workflow for troubleshooting fragment soaking failures.

Module 3: Solubility & Aggregation (PAINS)

User Issue: "I see steep inhibition curves in my biochemical assay. Is my pyrrolopyrimidine fragment a promiscuous aggregator?"

The Diagnostic: Hydrophobicity

The 7-deazapurine core is more hydrophobic than its purine counterpart because it lacks the N7 nitrogen (a hydrogen bond acceptor). This increases the logP. High concentrations required for fragment screening (>100 µM) often lead to colloidal aggregation, which inhibits enzymes non-specifically.

Validation Experiments

To confirm your hit is real and not an artifact:

  • Detergent Sensitivity Test:

    • Run the kinase assay with 0.01% Triton X-100 or Tween-20 .

    • Result: If IC50 shifts significantly (e.g., >10-fold loss of potency) with detergent, your compound is likely an aggregator. Real binders are unaffected.

  • Spin-Down Test:

    • Centrifuge the compound solution at high speed (10,000 x g) for 10 minutes before the assay.

    • If potency drops, the "active" species was a precipitate.

  • NMR Assessment (The Gold Standard):

    • Look for the H2 proton (singlet around 8.3–8.8 ppm) and the H6 proton (doublet around 6.5–7.5 ppm).

    • Line Broadening: If peaks are very broad in buffer compared to DMSO, the fragment is aggregating.

Summary of Key Data Points

FeaturePurine (Adenine)7H-pyrrolo[2,3-d]pyrimidineImpact on FBDD
Position 7 Nitrogen (N)Carbon (CH)Removes H-bond acceptor; increases hydrophobicity.
Acidity (NH) pKa ~9.8 (N9)pKa ~13 (N7)Pyrrole NH is less acidic; requires stronger bases to deprotonate if protecting.
H-Bonding Donor (N9-H) / Acceptor (N7)Donor (N7-H) / No AcceptorChanges orientation in the hinge region (flip).
C4 Reactivity HighModerateRequires optimized catalysis (Suzuki/SnAr).

References

  • Review of Scaffold Utility

    • Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.
    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Crystallography & Soaking

    • Title: Combining 'dry' co-crystallization and in situ diffraction to facilitate ligand screening by X-ray crystallography.[2]

    • Source: Acta Crystallographica Section D.
    • URL:[Link]

  • Synthetic Methodology (Suzuki Coupling)

    • Title: Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk).[3]

    • Source: European Journal of Medicinal Chemistry.[3]

    • URL:[Link]

  • Solubility & Formulation

    • Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.[4]

    • Source: Molecular Pharmaceutics (PMC).
    • URL:[Link]

Sources

Validation & Comparative

Comparative analysis of 7H-pyrrolo[2,3-d]pyrimidine vs. purine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor design and nucleoside therapeutics, the transition from a purine (imidazo[4,5-d]pyrimidine) to a 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold represents a strategic "scaffold hop" that often yields superior physicochemical and pharmacological profiles.[1]

While the purine scaffold is the evolutionary standard for ATP recognition, its N7 nitrogen poses specific limitations: it is a hydrogen bond acceptor that can incur desolvation penalties, acts as a site for undesirable ribosylation or metabolic degradation, and limits substitution vectors. The 7-deazapurine isostere replaces N7 with a carbon atom (C7), neutralizing the H-bond acceptor capability while opening a critical vector for hydrophobic interactions and solubility-enhancing substitutions.

This guide objectively compares these two scaffolds, supported by mechanistic data, case studies (e.g., Tofacitinib), and validated experimental protocols.

Structural & Electronic Fundamentals

The core differentiation lies in the 5-membered ring. The electronic redistribution resulting from the N


 C substitution fundamentally alters how the molecule interacts with the "hinge region" of kinases and metabolic enzymes.
Physicochemical Comparison[2][3][4]
FeaturePurine Scaffold7H-pyrrolo[2,3-d]pyrimidine (7-Deazapurine)Impact on Drug Design
Atom 7 Nitrogen (N)Carbon (CH)Selectivity Vector: C7 allows attachment of groups targeting the "gatekeeper" residue or solvent front.
H-Bonding N7 is a strong H-bond Acceptor .C7 is Neutral (Hydrophobic).[2]Binding Affinity: Removes repulsive electrostatic interactions with electron-rich kinase residues; reduces desolvation penalty.
pKa (N1) ~2.39 (Purine)~5.3 (7-Deazapurine)Solubility: Higher basicity at N1/N3 can improve solubility in acidic media.[2]
Glycosidic Bond N-Glycosidic (Labile)C-Glycosidic (Stable)Metabolic Stability: 7-deaza nucleosides are resistant to Purine Nucleoside Phosphorylase (PNP).[2]
Aromaticity High (Imidazole ring)Moderate (Pyrrole ring)Electron Density: The pyrrole ring is more electron-rich, facilitating electrophilic aromatic substitution at C5/C7.[2]
Visualization of Scaffold Vectors[4]

ScaffoldComparison Purine Purine Scaffold (Natural ATP Mimic) N7 N7: H-Bond Acceptor (Metabolic Liability) Purine->N7 Deaza 7H-pyrrolo[2,3-d]pyrimidine (Engineered Isostere) C7 C7: Hydrophobic Vector (Selectivity Handle) Deaza->C7 Stab Resistance to PNP Cleavage Deaza->Stab N7->C7 Scaffold Hop Removes Repulsion

Figure 1: Structural transition from Purine to 7-Deazapurine, highlighting the critical switch from N7 acceptor to C7 hydrophobic vector.

Medicinal Chemistry Performance

Kinase Selectivity and Binding

In the ATP-binding pocket of kinases, the "hinge region" typically forms H-bonds with the inhibitor.

  • Purine Limitation: The lone pair on N7 can face repulsive interactions if the kinase presents an electron-rich residue or a confined hydrophobic pocket near the hinge.

  • 7-Deaza Advantage: Replacing N7 with C7 removes this repulsion. Furthermore, C7 can be substituted (e.g., with halogens or alkyl groups) to reach into the hydrophobic back pocket or interact with the gatekeeper residue , a common mechanism for achieving selectivity (e.g., in JAK inhibitors).[2]

Case Study: Tofacitinib (JAK Inhibitor)

Tofacitinib utilizes the 7-deazapurine scaffold.[1][2][3]

  • Mechanism: It binds to the ATP site of JAK3.[2]

  • Scaffold Role: The pyrrolo[2,3-d]pyrimidine core mimics the adenine of ATP. However, the C7 position is crucial for its specific orientation and lack of repulsion, allowing the side chain to extend into the solvent front, granting nanomolar potency (IC50 ~1 nM).

  • Data Support: Comparative studies show that purine analogs of JAK inhibitors often suffer from reduced selectivity profiles due to promiscuous H-bonding at N7.

Metabolic Stability (Nucleosides)

For nucleoside analogs (antivirals/anticancer), the difference is profound.[2]

  • Purine Nucleosides: Rapidly cleaved by Purine Nucleoside Phosphorylase (PNP) , breaking the base-sugar bond.

  • 7-Deaza Nucleosides: The C-C glycosidic bond is chemically and enzymatically stable.

    • Example:Tubercidin (7-deazaadenosine) is highly cytotoxic because it resists degradation and is efficiently phosphorylated to the triphosphate, whereas adenosine is rapidly metabolized.

Experimental Protocols

To validate the performance differences in your own pipeline, use the following self-validating protocols.

Protocol A: Comparative Kinase Affinity Assay (FRET-Based)

Objective: Determine


 and residence time differences between Purine and 7-Deaza matched pairs.

Reagents:

  • Kinase of interest (e.g., JAK3, recombinant).[2]

  • Fluorescent Tracer (AlexaFluor-labeled ATP mimic).[2]

  • Europium-labeled anti-GST antibody (for tagged kinase).[2]

Workflow:

  • Preparation: Dilute compounds (Purine vs 7-Deaza analogs) in 100% DMSO (10-point dose-response).

  • Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Tracer (variable) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Competition: Add test compounds. Incubate for 60 min at RT.

  • Detection: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 337 nm, Em: 620/665 nm).

  • Validation: The Z' factor must be > 0.[2]5. If Purine analog

    
     >> 7-Deaza 
    
    
    
    , it confirms the N7 repulsion or lack of hydrophobic fit.
Protocol B: Microsomal Stability Assay

Objective: Assess metabolic clearance (Cl_int) differences.

Workflow:

  • Activation: Pre-incubate liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) with NADPH-regenerating system for 5 min at 37°C.

  • Initiation: Add test compound (1 µM final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      [2]
      
    • 
      [2]
      
    • Expectation: 7-deaza scaffolds typically show lower clearance if N-oxidation or N-dealkylation at the 5-membered ring was a primary metabolic route for the purine parent.

Pathway Visualization: JAK-STAT Signaling

The 7-deazapurine scaffold is most famous for intercepting the JAK-STAT pathway.

JAK_STAT_Pathway Cytokine Cytokine (IL-2, IL-6, etc.) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of 7-Deaza Inhibitors) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation pSTAT p-STAT Dimer (Active) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Inhibitor 7-Deaza Inhibitor (e.g., Tofacitinib) Inhibitor->JAK ATP Competition

Figure 2: Mechanism of action for 7-deazapurine inhibitors within the JAK-STAT signaling cascade.

Synthesis Overview

Synthesizing the 7-deazapurine scaffold is more complex than purine but scalable.

  • Starting Material: Ethyl cyanoacetate and bromoacetaldehyde diethyl acetal (common route).[2]

  • Cyclization: Formation of the pyrrole ring first, followed by pyrimidine closure (or vice versa).[2]

  • Functionalization:

    • C4 (Cl): Suzuki/Buchwald coupling to add amine/aryl groups (Hinge binder).[2]

    • C7 (I/Br): Halogenation allows late-stage diversification via Sonogashira or Suzuki coupling (Selectivity vector).[2]

References

  • Seela, F., & Peng, X. (2006).[2] 7-Deazapurine nucleosides and nucleotides: synthesis, properties, and applications. Current Protocols in Nucleic Acid Chemistry. Link

  • Flanagan, M. E., et al. (2010).[2] Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[2] Journal of Medicinal Chemistry. Link

  • Perlikova, T., & Hocek, M. (2017).[2] Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. Link

  • Korboukh, V. K., et al. (2019).[2] Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry. Link

  • Traxler, P., & Furet, P. (1999).[2] Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[2][3][4][5] Link

Sources

The 7H-Pyrrolo[2,3-d]pyrimidine Advantage: A Comparative Technical Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a privileged structure in modern kinase inhibitor discovery, serving as the core for blockbuster therapeutics like Ruxolitinib, Tofacitinib, and Baricitinib.[1] Unlike its structural isomer pyrazolo[3,4-d]pyrimidine or the classical quinazoline core, the 7-deazapurine scaffold offers a unique balance of ATP-mimicry, tunable solubility, and metabolic stability.[1]

This guide objectively compares the 7H-pyrrolo[2,3-d]pyrimidine scaffold against primary heterocyclic alternatives, providing experimental evidence for its superior residence time (


) and selectivity profiles in specific kinase families (JAK, BTK, ACK1).[1]

Structural Basis of Efficacy: The "7-Deaza" Difference[1]

The 7H-pyrrolo[2,3-d]pyrimidine core is an isostere of adenine, the natural purine base of ATP.[1] However, the substitution of Nitrogen-7 (N7) with a Carbon (C7) atom fundamentally alters the electronic landscape of the hinge-binding motif.[1]

Hinge Region Interaction

In the ATP binding pocket, the scaffold typically forms a bidentate hydrogen bond with the kinase hinge region.[1]

  • N1 (Acceptor): Binds to the backbone NH of the hinge residue (e.g., Leu398 in PAK4, Glu903 in JAK2).[1]

  • N7 (Purine) vs C7 (Pyrrolopyrimidine): In classical purines, N7 is a hydrogen bond acceptor. In 7-deazapurines, C7 is neutral or weakly acidic.[1] This allows the scaffold to avoid repulsive electrostatic clashes with gatekeeper residues that may possess carbonyl oxygens or electron-rich side chains near the "back" of the pocket.[1]

Vector Exploration

The C5 and C6 positions on the pyrrole ring point toward the solvent-exposed region and the ribose binding pocket, respectively.[1] This allows for the attachment of solubilizing groups (e.g., piperazines, morpholines) without disrupting the critical hinge binding.[1]

Figure 1: Schematic representation of the bidentate binding mode of 7H-pyrrolo[2,3-d]pyrimidine. Note the C7 interaction which differentiates it from purine scaffolds.[1]

Comparative Performance Data

The following data contrasts the 7H-pyrrolo[2,3-d]pyrimidine scaffold with Quinazoline (common in EGFR inhibitors) and Pyrazolo[3,4-d]pyrimidine (common in BTK/Src inhibitors).

Physicochemical Properties Profile

Data aggregated from standard medicinal chemistry libraries and FDA filings.

Feature7H-pyrrolo[2,3-d]pyrimidineQuinazolinePyrazolo[3,4-d]pyrimidine
ATP Mimicry High (Adenine Isostere)ModerateHigh (Adenine Isostere)
Solubility (LogS) Moderate-High (Tunable via C5/C6)Low (Often requires solubilizing tail)Low-Moderate (High Lipophilicity)
Metabolic Stability High (Pyrrole ring is stable)Moderate (Prone to oxidation)Moderate (N-N bond liability)
Selectivity Potential High (Vector dependent)Low (Often promiscuous EGFR/HER2)Moderate (Often hits Src family)
Primary Targets JAK, BTK, SYK, ACK1EGFR, HER2, VEGFRBTK, Src, Hck
Selectivity and Potency Case Study

Comparing representative inhibitors targeting JAK3 (Janus Kinase 3).

Compound ClassScaffold

(JAK3)
Selectivity (vs JAK2)Residence Time (

)
Tofacitinib 7H-pyrrolo[2,3-d]pyrimidine1.6 nM~10-fold~18 min
Generic Analog Pyrazolo[3,4-d]pyrimidine4.5 nM~2-fold~5 min
Generic Analog Quinazoline>100 nMNon-selectiveN/A

Analyst Note: The 7H-pyrrolo[2,3-d]pyrimidine scaffold often exhibits superior residence time (


). A longer 

correlates with sustained in vivo efficacy even when plasma concentrations drop below

, a phenomenon known as "pharmacodynamic uncoupling."

Experimental Protocols for Validation

To validate the superiority of a 7H-pyrrolo[2,3-d]pyrimidine candidate, you must move beyond simple


 assays. The following protocols focus on Residence Time  and Kinase Selectivity , the two differentiators of this scaffold.
Protocol A: Surface Plasmon Resonance (SPR) for Residence Time ( )

Objective: Determine the dissociation rate constant (


) to calculate residence time (

).

Reagents:

  • Biacore Series S Sensor Chip CM5.[1]

  • Recombinant Kinase (biotinylated or His-tagged).

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).[1]

Workflow:

  • Immobilization: Capture the kinase on the chip surface to a density of ~1000-2000 RU (Response Units) via amine coupling or neutravidin capture.[1]

  • Conditioning: Inject running buffer to stabilize the baseline.

  • Kinetic Titration (Single Cycle): Inject the inhibitor at 5 increasing concentrations (e.g., 0.1 nM to 100 nM) without regeneration between injections.

  • Dissociation: After the final injection, allow a long dissociation phase (at least 30–60 minutes) to accurately measure slow

    
     rates typical of pyrrolopyrimidines.
    
  • Analysis: Fit data to a 1:1 Langmuir binding model.

Figure 2: SPR "Single Cycle Kinetics" workflow optimized for measuring slow dissociation rates of high-affinity inhibitors.

Protocol B: Radiometric Kinase Assay (Selectivity Profiling)

Objective: Confirm the selectivity profile against a panel of structurally related kinases (e.g., JAK1/2/3, TYK2).[1]

  • Reaction Mix: Prepare kinase buffer (20 mM MOPS, 10 mM MgCl2). Add

    
    -
    
    
    
    P-ATP (Specific activity ~500 cpm/pmol).
  • Substrate: Add peptide substrate (e.g., Poly(Glu,Tyr) 4:1) at

    
    .
    
  • Incubation: Incubate kinase + inhibitor + substrate + ATP for 30 mins at room temperature.

  • Termination: Spot reaction onto P81 phosphocellulose paper.

  • Wash: Wash 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via scintillation counting.

Synthetic Accessibility & Functionalization[1]

From a medicinal chemistry perspective, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is highly versatile.[1]

  • C4-Position: The chlorine atom in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is highly reactive to

    
     displacement by amines, allowing for the rapid introduction of diverse hinge-binding motifs.[1]
    
  • C5/C6-Position: Electrophilic aromatic substitution (halogenation) at C5 allows for subsequent Suzuki-Miyaura or Sonogashira couplings, facilitating the extension of the molecule into the ribose pocket or solvent front to tune solubility.[1]

  • N7-Protection: During synthesis, the pyrrole nitrogen (N7) often requires protection (e.g., SEM, Tosyl) to prevent regioselectivity issues during alkylation events.[1]

References

  • Structural Optimizations on the 7H-pyrrolo[2,3-d]pyrimidine Scaffold. Bioorganic Chemistry. (2024).[2] A detailed analysis of JAK3 inhibitor design. Link

  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. (2017).[1][3] Establishes the importance of

    
     over 
    
    
    
    . Link
  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of Itk. PubMed. (2019). Demonstrates the scaffold's utility in covalent inhibitor design.[1] Link

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4. NIH. (2023). Molecular dynamics and binding mode analysis. Link

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. (2022). Comparative data for the alternative scaffold. Link

Sources

Comparing potency of different substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a cornerstone in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its structural isomorphism to purine allows it to anchor effectively within the ATP-binding cleft of kinases, while the C-4, C-5, and C-6 positions offer vectors for solubilizing groups and selectivity-determining moieties.

This guide provides a technical comparison of various substituted derivatives, analyzing how specific structural modifications translate to potency shifts (IC50) across different targets (JAK, PAK4, HPK1). It includes validated experimental workflows for potency determination.

Mechanistic Basis of Potency

The potency of 7H-pyrrolo[2,3-d]pyrimidine derivatives stems from their ability to mimic the adenine ring of ATP.

  • Hinge Binding (N-1 & C-6/N-7): The N-1 nitrogen typically accepts a hydrogen bond from the kinase hinge region, while the NH at position 7 (or N-7 in the deaza system) can act as a donor.

  • Selectivity Vector (C-4 Position): Substitutions here project into the solvent-exposed region or the specificity pocket, driving isoform selectivity (e.g., JAK1 vs. JAK2).

  • Hydrophobic Core (C-5/C-6): Modifications here often interact with the gatekeeper residue, influencing potency against resistant mutations.

Visualization: Structural Activity Relationship (SAR) Logic

The following diagram illustrates the functional roles of specific substitution sites on the scaffold.

SAR_Logic Scaffold 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine Core) C4 C-4 Position (Selectivity Vector) Scaffold->C4 C5 C-5 Position (Gatekeeper Interaction) Scaffold->C5 N7 N-7 Position (Solubility & Hinge) Scaffold->N7 Func_C4 Determines Isoform Specificity (e.g., JAK1 vs JAK2) Solvent Exposure C4->Func_C4 Major Driver Func_C5 Modulates Potency Steric fit in ATP pocket C5->Func_C5 Fine Tuning Func_N7 H-Bond Donor to Hinge ADME Optimization N7->Func_N7 Binding Anchor

Figure 1: Functional mapping of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. C-4 substitutions are the primary drivers for kinase selectivity.

Comparative Potency Analysis

Case Study A: JAK Inhibitors (The Clinical Standard)

The most mature application of this scaffold is in Janus Kinase (JAK) inhibition. The substitution pattern at C-4 is critical for distinguishing between JAK isoforms.

  • Tofacitinib: A pan-JAK inhibitor.[1] It features a simple methyl-piperidine group at C-4. This lack of bulky steric hindrance allows it to bind JAK1, JAK2, and JAK3 with high affinity.

  • Abrocitinib: Designed for JAK1 selectivity.[1] It incorporates a more complex secondary amine structure at C-4. The steric bulk prevents effective binding to the slightly distinct pockets of JAK2/3.

Potency Comparison:

Compound Target IC50 (nM) Selectivity Profile Structural Feature
Tofacitinib JAK3 ~1-5 Pan-JAK C-4 Methylpiperidine
Abrocitinib JAK1 ~29 JAK1 > JAK2 (~28x) C-4 cyclobutyl-amine moiety

| Baricitinib | JAK1/2 | ~6 (JAK1) | Balanced JAK1/2 | C-4 ethyl-sulfonamide linkage |

Case Study B: PAK4 Inhibitors (Emerging Potency)

Recent derivatives have targeted p21-activated kinase 4 (PAK4). Research indicates that extending the chain at the C-4 position with terminal amines enhances electrostatic interactions with residues like Asp405 and Asp444.

  • Compound 5n: Features a terminal amino group on the C-4 substituent.[2][3]

    • Potency: IC50 = 2.7 nM (Enzymatic).[4]

    • Mechanism: The terminal amine forms critical salt bridges within the pocket, a feature missing in less potent analogs (e.g., Compound 5h).

Case Study C: HPK1 Inhibitors (Immunotherapy)

Hematopoietic progenitor kinase 1 (HPK1) inhibitors use the scaffold to regulate T-cell responses.

  • Compound 24: An optimized derivative showing IC50 of 10.1 nM.[5]

  • Key Insight: Unlike the JAK inhibitors which often use alicyclic amines at C-4, this series benefits from aromatic substitutions that stack with the hydrophobic regions of the HPK1 cleft.

Experimental Protocols for Potency Validation

Protocol 1: TR-FRET Kinase Binding Assay (Z'-LYTE Compatible)

This protocol minimizes interference from fluorescent compounds, a common issue with pyrrolopyrimidine derivatives.

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Alexa Fluor® 647-labeled Kinase Tracer.

  • Antibody: Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

Workflow:

  • Preparation: Prepare 3-fold serial dilutions of the test compound (e.g., Tofacitinib or novel derivative) in 100% DMSO. Acoustic dispensing is preferred to minimize pipetting error.

  • Incubation:

    • Add 5 µL of Kinase/Antibody mixture to a 384-well low-volume white plate.

    • Add 10 nL of compound (Echo dispense).

    • Add 5 µL of Tracer.

    • Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read fluorescence on a multimode plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 615 nm (Donor).

  • Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to derive IC50 using a 4-parameter logistic fit.

Protocol 2: Cellular Potency (CellTiter-Glo)

Validates if enzymatic potency translates to cell permeability.

  • Seeding: Seed target cells (e.g., MV4-11 for PAK4 or TF-1 for JAK) at 2,000 cells/well in 384-well plates.

  • Treatment: Treat with serial dilutions of the derivative for 72 hours.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins, incubate for 10 mins.

  • Readout: Measure luminescence (RLU).

Visualization: Assay Workflow Logic

Assay_Workflow cluster_enzymatic Enzymatic Assay (TR-FRET) cluster_cellular Cellular Assay (CTG) start Start: Compound Library dilution Acoustic Dispensing (Serial Dilution in DMSO) start->dilution step1 Add Kinase + Eu-Ab dilution->step1 cell1 Seed Cells (384-well) dilution->cell1 step2 Add Tracer (Alexa647) step1->step2 read1 Read TR-FRET Ratio (Binding Affinity) step2->read1 analysis Data Synthesis & SAR Feedback read1->analysis Ki / IC50 cell2 72h Incubation cell1->cell2 read2 Luminescence Read (Viability/IC50) cell2->read2 read2->analysis Cellular IC50

Figure 2: Parallel workflow for validating enzymatic binding and cellular efficacy.

Summary of Key Derivatives & Data

The following table aggregates data from multiple studies to provide a snapshot of the scaffold's versatility.

Derivative ClassRepresentative CompoundTargetPrimary ModificationPotency (IC50)Key Reference
JAK Inhibitor AbrocitinibJAK1C-4 cyclobutylamino29 nM[1]
PAK4 Inhibitor Compound 5nPAK4C-4 terminal amine chain2.7 nM[2]
HPK1 Inhibitor Compound 24HPK1Optimized aromatic stack10.1 nM[3]
Anticancer Compound 8gDDR2/HT-29C-4 Bromine + Azepine4.01 µM[4]
ITK Inhibitor Compound 9ITKCovalent linker<10 nM[5]

Editorial Note: When comparing values across papers, always verify the ATP concentration used in the assay. Assays run at


 ATP (standard) are comparable, but those run at saturating ATP will shift IC50 values for ATP-competitive inhibitors.

References

  • Abrocitinib Mechanism & Potency: IC50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib.[1] ResearchGate. Link

  • PAK4 Inhibitor Development: Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed.[6] Link

  • HPK1 Inhibitor Design: Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. PubMed.[6] Link

  • Tricyclic Derivatives (Anticancer): Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Link

  • ITK Covalent Inhibitors: Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk).[7] PubMed.[6] Link

Sources

Head-to-head comparison of 7H-pyrrolo[2,3-d]pyrimidine inhibitors against known drugs

[1][2]

Executive Summary

The Verdict: The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a pivotal shift in kinase inhibitor design, transitioning from "biologic-only" targets to orally bioavailable small molecules.[1][2]

This guide analyzes the performance of Tofacitinib —the archetype of this scaffold—against Adalimumab (a monoclonal antibody and clinical gold standard).[3] Data indicates that while the 7H-pyrrolo[2,3-d]pyrimidine scaffold matches biologic efficacy (ACR20/50 response rates) in Rheumatoid Arthritis (RA), it offers superior route-of-administration convenience (oral vs. subcutaneous) but requires distinct safety monitoring regarding thromboembolic events.[1][2]

The Scaffold: Chemical Architecture

Why this structure matters: The 7H-pyrrolo[2,3-d]pyrimidine core is a 7-deaza analogue of adenine .[1][2] By replacing the Nitrogen at position 7 of the purine ring with Carbon, the scaffold retains the critical hydrogen-bonding geometry required to bind to the kinase "hinge" region but alters the electronic properties to tune selectivity.

  • Binding Mode: ATP-competitive type I inhibition.[1][2]

  • Key Interaction: The pyrrole nitrogen acts as a hydrogen bond donor to the hinge region of the kinase (e.g., Glu966 in JAK3), while the pyrimidine nitrogen acts as an acceptor.[4]

Mechanism of Action: JAK-STAT Pathway

The primary application of this scaffold is the inhibition of Janus Kinases (JAKs).[2] Unlike biologics (e.g., Adalimumab) that neutralize cytokines outside the cell, 7H-pyrrolo[2,3-d]pyrimidines work inside the cell to halt signal transduction.[2]

Pathway Visualization

The following diagram illustrates the point of intervention for Tofacitinib compared to upstream biologics.

JAK_STAT_Pathwaycluster_CellCytoplasmCytokineCytokine (IL-6, IFN-g)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAKJAK Enzymes(Phosphate Transfer)Receptor->JAKActivationBiologicAdalimumab(Blocks Ligand)Biologic->CytokineNeutralizationSTATSTAT Protein(Recruitment)JAK->STATPhosphorylationScaffold7H-pyrrolo[2,3-d]pyrimidine(Tofacitinib)Scaffold->JAKCompetitive Inhibition(ATP Site)pSTATPhosphorylated STAT(Dimerization)STAT->pSTATNucleusNucleus(Gene Transcription)pSTAT->NucleusTranslocation

Figure 1: Mechanism of Action comparison.[1][2] Adalimumab acts extracellularly; the 7H-pyrrolo[2,3-d]pyrimidine scaffold penetrates the cell to inhibit JAK phosphorylation.[1][2]

Head-to-Head: Tofacitinib vs. Adalimumab

Context: Rheumatoid Arthritis (RA) patients with inadequate response to Methotrexate (MTX).[1][2][5]

A. Efficacy Performance (Quantitative)

Data derived from the pivotal ORAL Standard trial and subsequent meta-analyses [1][2].[2]

MetricTofacitinib (5mg BID)Tofacitinib (10mg BID)Adalimumab (40mg SC q2w)PlaceboAnalysis
ACR20 Response (Month 6)51.5% 52.6% 47.2%28.3%Tofacitinib numerically superior; statistically similar to Adalimumab.[1][2][5]
DAS28 < 2.6 (Remission)6.2%12.5%6.7%1.1%High-dose Tofacitinib showed higher remission rates.[1][2]
HAQ-DI Improvement -0.55-0.61-0.50-0.20Tofacitinib showed slightly faster onset of physical function improvement.[1][2]
B. Selectivity & Safety Profile

While the efficacy is comparable, the safety profile diverges significantly due to the systemic nature of JAK inhibition versus specific cytokine targeting.

  • Adalimumab: Risk of injection site reactions, immunogenicity (anti-drug antibodies).

  • Tofacitinib (Scaffold):

    • Selectivity: High affinity for JAK1/JAK3 over JAK2 (selectivity ratio ~100-fold in cellular assays), but in vivo data suggests some JAK2 inhibition (anemia risk).[2]

    • Black Box Warning: Thromboembolic events (DVT/PE) observed at higher doses (10mg BID), leading to regulatory restrictions [3].[2]

Experimental Validation: Kinase Profiling Protocol

To validate the potency of a 7H-pyrrolo[2,3-d]pyrimidine derivative, researchers must utilize a FRET-based biochemical assay.[1][2] This protocol is self-validating via the use of a known staurosporine control.[2]

Protocol: Z'-LYTE™ Kinase Assay (FRET)

Objective: Determine IC50 values for JAK1/2/3 selectivity.[1][2]

Reagents:

  • Kinase Buffer: 50mM HEPES (pH 7.5), 10mM MgCl2, 1mM EGTA, 0.01% Brij-35.[2]

  • Substrate: Ser/Thr or Tyr peptide labeled with Coumarin (donor) and Fluorescein (acceptor).[2]

  • Compound: Tofacitinib (Control) or Test Article (dissolved in 100% DMSO).[2]

Workflow:

  • Titration: Prepare 10-point dilution series of the inhibitor (3-fold dilutions).

  • Enzyme Reaction: Add 2.5 μL of Kinase (e.g., JAK3, ~1-5 ng/well) + 2.5 μL of Peptide Substrate/ATP mixture.[2]

    • Critical Step: ATP concentration must be at Km(app) for the specific kinase to ensure competitive inhibition conditions.[2]

  • Incubation: 1 hour at Room Temperature (20-25°C).

  • Development: Add 5 μL of Development Reagent (Protease).[2]

    • Mechanism:[6] Protease cleaves non-phosphorylated peptides (disrupting FRET).[2] Phosphorylated peptides (protected by kinase activity) remain intact (high FRET).[2]

  • Detection: Read Fluorescence (Ex: 400nm, Em: 445nm/520nm).

Experimental Logic Diagram

Protocol_WorkflowPrep1. Compound Prep(DMSO Dilution)Rxn2. Kinase Rxn(Enzyme + ATP + Substrate)Prep->RxnIncubate3. Incubation(60 min @ RT)Rxn->IncubateDevelop4. Protease Addn(Cleaves Non-Phos)Incubate->DevelopRead5. FRET Read(Ratio 445/520)Develop->Read

Figure 2: Step-by-step workflow for validating kinase inhibition potency.[1][2]

Scaffold Versatility: Beyond Tofacitinib

The utility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold extends beyond RA.[1][2]

  • Ruxolitinib (Myelofibrosis):

    • Modifies the C-4 substituent to target JAK1 and JAK2 with higher potency, addressing myeloproliferative neoplasms driven by JAK2V617F mutations [4].[2]

  • Lanraplenib (Autoimmune):

    • Utilizes the scaffold to inhibit Syk (Spleen Tyrosine Kinase), demonstrating the scaffold's capacity to target non-JAK kinases by modifying the "tail" region that extends out of the ATP pocket [5].

References

  • Conquest Health. (2025).[2] Comparative effectiveness and safety of tofacitinib vs. adalimumab in patients with rheumatoid arthritis: A systematic review and meta-analysis.[2][7]Link[2]

  • Fleischmann, R., et al. (2012).[3][5] Placebo-Controlled Trial of Tofacitinib Monotherapy in Rheumatoid Arthritis.[1][2] New England Journal of Medicine.[2][8] Link[2]

  • Ytterberg, S. R., et al. (2022).[8] Cardiovascular and Cancer Risk with Tofacitinib in Rheumatoid Arthritis.[8] New England Journal of Medicine.[2][8] Link[2]

  • PubChem. (2024).[2] Ruxolitinib Compound Summary. National Library of Medicine.[2] Link

  • Cayman Chemical. (2024).[2] Lanraplenib Product Information.[2][9]Link

Bridging the Gap: In Vitro vs. In Vivo Efficacy of 7H-Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold represents one of the most successful templates in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. By mimicking the adenine ring of ATP, this scaffold forms the core of major FDA-approved drugs, including Tofacitinib , Ruxolitinib , and Baricitinib .

However, a recurring challenge in the development of these compounds is the "translation gap"—the discrepancy between potent in vitro enzymatic inhibition (IC50 values in the low nanomolar range) and the in vivo dosages required to achieve therapeutic efficacy. This guide analyzes the structural and physiological factors driving this disconnect and provides a comparative framework for evaluating these compounds.

Mechanistic Grounding: Why This Scaffold?

The 7H-pyrrolo[2,3-d]pyrimidine scaffold functions as a bioisostere of the purine ring found in ATP.

  • Binding Mode: These compounds typically act as Type I inhibitors , binding to the ATP-binding pocket of the kinase enzyme in its active conformation (DFG-in).

  • Key Interaction: The pyrrole nitrogen (N-7) and pyrimidine nitrogen (N-1) form critical hydrogen bonds with the "hinge region" of the kinase, anchoring the molecule.

  • Selectivity: Selectivity is achieved via the "tail" substituents (e.g., the piperidine ring in Tofacitinib or the pyrazole-cyclopentyl group in Ruxolitinib) that extend into the solvent-exposed regions or specific hydrophobic pockets unique to the target kinase (e.g., JAK1 vs. JAK2).

Diagram: JAK-STAT Signaling & Inhibitor Intervention

The following diagram illustrates the canonical JAK-STAT pathway and the specific point of intervention for pyrrolo[2,3-d]pyrimidine inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor 7H-pyrrolo[2,3-d]pyrimidine (Tofacitinib/Ruxolitinib) Inhibitor->JAK Competitive Inhibition ATP ATP ATP->JAK Fuel Source pSTAT p-STAT (Phosphorylated) STAT->pSTAT Activation Transcription Gene Transcription (Inflammation) pSTAT->Transcription Translocation

Caption: Schematic of ATP-competitive inhibition of the JAK-STAT pathway by 7H-pyrrolo[2,3-d]pyrimidine compounds.[1]

Comparative Analysis: In Vitro Potency vs. In Vivo Efficacy

The table below contrasts the in vitro kinase inhibition data with in vivo efficacy metrics for the three primary drugs in this class. Note the shift from nanomolar (nM) enzyme inhibition to micromolar (µM) plasma concentrations required for clinical effect.

CompoundScaffold Sub-TypeTarget SelectivityIn Vitro IC50 (Enzymatic)Cellular IC50 (Whole Blood)In Vivo Efficacy (Clinical/Model)Key Translation Factor
Tofacitinib Pyrrolo[2,3-d]pyrimidine (Simple)JAK3 > JAK1 >> JAK2JAK3: ~1 nMJAK1: ~3 nM~150–200 nM (IL-6/STAT3)RA Dosing: 5mg BIDRequires >50% inhibition of JAK1/3 signaling continuously.ATP Competition: Intracellular ATP (mM) is much higher than assay ATP (µM), reducing potency in vivo.
Ruxolitinib Pyrrolo[2,3-d]pyrimidine (Pyrazole-linked)JAK1 / JAK2JAK1: ~3 nMJAK2: ~6 nM~280 nM (IL-6/STAT3)MF Dosing: 15-20mg BIDDriven by JAK2V617F inhibition.Protein Binding: High plasma protein binding (~97%) reduces free drug fraction available for tissue penetration.
Baricitinib Pyrrolo[2,3-d]pyrimidine (Azetidine-linked)JAK1 / JAK2JAK1: ~5.9 nMJAK2: ~5.7 nM~40–50 nM (IL-6/STAT3)RA Dosing: 2mg-4mg QDShows better cellular potency translation.Renal Clearance: Lower metabolic burden (less CYP interaction) allows for more predictable PK/PD.
The "Translation Gap" Explained
  • ATP Competition: Most in vitro kinase assays are run at

    
     levels of ATP (10–50 µM). However, cellular ATP concentrations are 1–5 mM. Since these inhibitors are ATP-competitive, their in vivo potency is often 10–100x lower than the biochemical IC50 suggests.
    
  • Redundancy: In complex organisms, inhibiting a single cytokine pathway (e.g., IL-6 via JAK1) may be insufficient if other parallel pathways (e.g., TNF

    
     or IL-1) are active.
    
  • Free Fraction Hypothesis: Only the unbound drug can enter the cell. Ruxolitinib has high protein binding (97%), meaning total plasma concentration must be very high to achieve the necessary free drug concentration at the kinase active site.

Validated Experimental Protocols

To rigorously assess these compounds, you must move beyond simple enzymatic assays. The following workflow ensures a robust evaluation of efficacy.

Workflow Diagram: Efficacy Screening Pipeline

Screening_Workflow Step1 1. Enzymatic Assay (FRET/LANCE) Step2 2. Cellular Assay (Whole Blood/PBMC) Step1->Step2 IC50 < 10 nM Step3 3. In Vivo Model (CIA Mouse) Step2->Step3 IC50 < 500 nM + Good Stability Decision Go/No-Go? Step3->Decision Efficacy > Ref Std

Caption: Sequential screening workflow from biochemical potency to in vivo validation.

Protocol A: Biochemical Kinase Assay (LANCE Ultra)
  • Objective: Determine intrinsic affinity (

    
    ) without cellular barriers.
    
  • Method:

    • Reagents: Use recombinant JAK enzyme (e.g., JAK3 catalytic domain) and a peptide substrate labeled with a fluorophore (e.g., ULight™-JAK-1).

    • Reaction: Mix enzyme (0.5 nM), ATP (at

      
      , typically 10 µM), and test compound in kinase buffer (50 mM HEPES, 10 mM MgCl2).
      
    • Incubation: 60 minutes at room temperature.

    • Detection: Add Eu-labeled anti-phospho-substrate antibody and EDTA (to stop reaction). Read TR-FRET signal.

    • Validation: Tofacitinib citrate must serve as the positive control (Expected IC50: 1–5 nM).

Protocol B: Cellular STAT Phosphorylation Assay (Human Whole Blood)
  • Objective: Assess membrane permeability and potency in the presence of physiological ATP and proteins.

  • Method:

    • Collection: Heparinized human whole blood.

    • Treatment: Incubate blood with serial dilutions of the compound for 15 minutes at 37°C.

    • Stimulation: Add cytokine (e.g., IL-6 for JAK1/2 or IL-2 for JAK3) for 15 minutes.

    • Fix/Perm: Lyse red blood cells and fix leukocytes using Phosflow™ Lyse/Fix Buffer. Permeabilize with ice-cold methanol.

    • Staining: Stain with anti-pSTAT3 (Y705) or anti-pSTAT5 (Y694) fluorophore-conjugated antibodies.

    • Analysis: Flow cytometry gating on CD4+ T cells or Monocytes.

    • Causality: A shift in IC50 from 5 nM (enzyme) to 200 nM (whole blood) indicates high protein binding or poor cell entry.

Protocol C: In Vivo Collagen-Induced Arthritis (CIA) Model
  • Objective: Determine therapeutic efficacy in a complex inflammatory environment.

  • Method:

    • Induction: Immunize DBA/1 mice with Type II collagen in Complete Freund's Adjuvant (CFA) on Day 0; boost on Day 21.

    • Treatment: Begin oral gavage (PO) dosing on Day 28 (onset of disease) with vehicle, Tofacitinib (5, 15, 30 mg/kg), or test compound.

    • Readout: Score paws (0–4 scale) for erythema and swelling daily for 14 days.

    • Histology: at termination, assess ankle joints for cartilage destruction and bone erosion.

    • Self-Validation: The 30 mg/kg Tofacitinib group must show >70% inhibition of swelling relative to vehicle for the study to be valid.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection." Journal of Medicinal Chemistry. Link

  • Meyer, D. M., et al. (2010).[2] "Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis." Journal of Inflammation. Link

  • Quintás-Cardama, A., et al. (2010). "Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms." Blood. Link

  • Fridman, J. S., et al. (2010). "Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050." Journal of Immunology. Link

  • Dowty, M. E., et al. (2014). "Preclinical to Clinical Translation of Tofacitinib, a Janus Kinase Inhibitor, in Rheumatoid Arthritis." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Cross-Reactivity Profiling of 7H-Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of 7H-pyrrolo[2,3-d]pyrimidine kinase inhibitors Content Type: Publish Comparison Guide

Executive Summary: The Selectivity Paradox

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a cornerstone in kinase inhibitor design, serving as the structural backbone for major FDA-approved Janus Kinase (JAK) inhibitors including Tofacitinib , Ruxolitinib , and Baricitinib . While these agents have revolutionized the treatment of autoimmune diseases (Rheumatoid Arthritis, Alopecia Areata) and myeloproliferative neoplasms, their clinical utility is governed by a delicate balance between on-target efficacy and off-target promiscuity.

This guide provides a rigorous technical comparison of the cross-reactivity profiles of these inhibitors. It moves beyond basic IC50 values to analyze the structural determinants of selectivity, the specific off-target landscapes (the "kinome collateral"), and the experimental methodologies required to validate these interactions.

Structural Basis of Selectivity

The 7H-pyrrolo[2,3-d]pyrimidine core functions as a bioisostere of the adenine ring of ATP. Its binding mode is characterized by a bidentate hydrogen-bonding network with the kinase hinge region.

Mechanism of Action[1][2]
  • Hinge Binding: The N-1 and C-6 amino group (exocyclic amine) typically form hydrogen bonds with the backbone carbonyl and amide nitrogen of the kinase hinge residues (e.g., Glu966 and Leu967 in JAK3).

  • Selectivity Drivers: The scaffold itself is promiscuous because the ATP pocket is highly conserved. Selectivity is engineered via substituents at the C-3 and C-4 positions that extend into the solvent-exposed regions or interact with the "gatekeeper" residue (e.g., Methionine in JAK1/2 vs. Cysteine in JAK3).

G Scaffold 7H-pyrrolo[2,3-d]pyrimidine Core ATP_Pocket ATP Binding Pocket (Conserved) Scaffold->ATP_Pocket Occupies Hinge Hinge Region (Glu/Leu Backbone) Scaffold->Hinge H-Bond Network (N1/N7 interactions) Gatekeeper Gatekeeper Residue (Met vs Cys) Scaffold->Gatekeeper Steric Clash/Fit (Substituent Dependent) Selectivity Selectivity Profile Hinge->Selectivity Affinity Driver Gatekeeper->Selectivity Specificity Driver

Figure 1: Structural logic of 7H-pyrrolo[2,3-d]pyrimidine binding. The core mimics adenine, while peripheral groups dictate isoform specificity.

Comparative Performance Analysis

The following data synthesizes cross-reactivity profiles derived from broad kinome screens (e.g., KINOMEscan™) and activity-based assays.

Table 1: Selectivity and Off-Target Landscape
FeatureTofacitinib Ruxolitinib Baricitinib
Primary Targets JAK3, JAK1 (Selectivity ratio JAK3>JAK1>JAK2)JAK1, JAK2 (Balanced potency)JAK1, JAK2 (Selectivity ratio JAK1/2 > JAK3)
Scaffold Class Pyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidine
Binding Type Type I (ATP-competitive, Reversible)Type I (ATP-competitive, Reversible)Type I (ATP-competitive, Reversible)
Major Off-Targets PRK1 (PKN1) , ROCK1, AURKA, TRPM6ROCK , PIM1/2/3 (Rebound activation observed), TYK2PDE10A , PKN2, CK2-α2, MAP3K12 (DLK)
Kinome Selectivity (S-Score) Moderate. Hits ~20-30 kinases at 1µM.Moderate. Hits ~15-25 kinases at 1µM.High. More restricted profile than Tofacitinib.
Clinical Implication of Off-Targets PRK1: Potential utility in prostate cancer.[1] ROCK: Vasodilation effects.PIM: Rebound hyperactivation may limit efficacy in some MPNs.PDE10A: Potential CNS effects (though brain penetration is low).
Critical Insight: The "Promiscuity" Factor

While marketed as "selective," all three agents exhibit significant off-target binding at micromolar concentrations.

  • Tofacitinib is notably promiscuous against the Protein Kinase C (PKC) superfamily, specifically PKN1/PRK1. This is not a random artifact but a result of structural homology in the ATP cleft between JAKs and PKNs.

  • Baricitinib shows a unique interaction with Phosphodiesterase 10A (PDE10A) , a non-kinase target, highlighting that "kinase inhibitors" can cross-react with other ATP/cAMP binding enzymes.

Experimental Methodologies for Profiling

To validate these profiles, researchers must employ a dual-approach strategy: Affinity Screening followed by Activity Validation .

Workflow Diagram

Workflow Compound Test Compound (e.g., Tofacitinib) Step1 Step 1: High-Throughput Affinity Screen (KINOMEscan / Phage Display) Compound->Step1 Step2 Data Filter: Selectivity Score (S-Score) & Gini Coefficient Step1->Step2 Identify Hits (<35% Ctrl) Step3 Step 2: Orthogonal Activity Assay (Radiometric 33P-ATP) Step2->Step3 Validate Functional Inhibition Step4 Step 3: Cellular Target Engagement (NanoBRET / Western Blot) Step3->Step4 Confirm In-Cell Potency Result Validated Cross-Reactivity Profile Step4->Result

Figure 2: The "Funnel" approach to selectivity profiling. Affinity hits must be confirmed by functional inhibition assays.

Protocol A: High-Throughput Affinity Profiling (KINOMEscan™ Method)

This method measures thermodynamic binding affinity (Kd), not enzymatic activity. It is the industry standard for generating "TreeSpot" diagrams.

Principle: Competition binding between the test compound and an immobilized ligand for the DNA-tagged kinase active site.[2]

  • Preparation:

    • Recombinant DNA-tagged kinases are expressed in HEK293 cells or T7 phage.

    • Prepare streptavidin-coated magnetic beads with biotinylated small-molecule ligands (broad-spectrum inhibitors).

  • Incubation:

    • Mix DNA-tagged kinase, immobilized ligand beads, and test compound (at 1 µM or 10 µM) in 1x Binding Buffer (20 mM Tris, 0.5 M NaCl, 0.05% Tween-20).

    • Incubate for 1 hour at room temperature with shaking.

    • Mechanism:[3][4][5] If the test compound binds the kinase, it prevents the kinase from binding to the beads.

  • Washing & Elution:

    • Wash beads 3x with wash buffer to remove unbound kinase.

    • Elute bound kinase (if any remains on beads) using qPCR elution buffer.

  • Quantification (qPCR):

    • Perform qPCR to detect the DNA tag associated with the kinase.[2][6]

    • Calculation: Percent of Control (POC) = (Signal_test / Signal_DMSO) * 100.

    • Lower POC indicates stronger binding (displacement of the bead-ligand).

Protocol B: Orthogonal Radiometric Activity Assay (Gold Standard)

Affinity does not equal inhibition. This protocol confirms if the binding actually stops phosphate transfer.

  • Reaction Setup:

    • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate (20 µM).

    • Kinase: Recombinant JAK or Off-target kinase (e.g., PRK1) (1-10 nM).

    • ATP: Trace [γ-33P]-ATP + cold ATP (at Km apparent).

  • Initiation:

    • Add test compound (dose-response curve).

    • Initiate reaction with ATP/Mg2+ cocktail.

    • Incubate for 30-60 minutes at 30°C.

  • Termination:

    • Spot reaction onto P81 phosphocellulose ion-exchange filter paper.

    • Immerse in 0.75% phosphoric acid to terminate reaction and wash away unbound ATP.

  • Detection:

    • Wash filters 3x with phosphoric acid, then acetone.

    • Dry and count in a scintillation counter.

    • Output: Calculate IC50 based on reduction in CPM (Counts Per Minute).

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. MDPI. Available at: [Link]

  • Tofacitinib and analogs as inhibitors of the histone kinase PRK1 (PKN1). Future Medicinal Chemistry. Available at: [Link]

  • Identification of novel off targets of baricitinib and tofacitinib by machine learning. Annals of the Rheumatic Diseases. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics. Available at: [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link]

Sources

Validating molecular modeling predictions for 7H-pyrrolo[2,3-d]pyrimidine binding

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Molecular Modeling Predictions for 7H-pyrrolo[2,3-d]pyrimidine Binding: A Comparative Guide

Executive Summary The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in kinase inhibitor discovery, serving as a bioisostere of adenine. While molecular modeling (docking, MD simulations) allows for the rapid screening of derivatives, computational predictions often fail to account for solvent effects, protein flexibility (e.g., DFG-in vs. DFG-out transitions), and off-target binding. This guide objectively compares experimental validation methodologies—ranging from high-throughput enzymatic assays to structural biology—to determine which workflows best substantiate in silico predictions for this specific scaffold.

Part 1: The Challenge – Modeling vs. Reality

Molecular modeling suites (the "Product" in this context) generate binding hypotheses. For 7H-pyrrolo[2,3-d]pyrimidines, the primary predicted interaction is a bidentate hydrogen bond with the kinase hinge region (typically involving N1 and the C4-amino group).

The "Product" (Computational Prediction) Performance:

  • Strengths: Rapidly identifies ATP-competitive hits; predicts hinge-binding geometry.

  • Weaknesses: High false-positive rates due to neglect of solvation penalties; poor prediction of residence time; difficulty modeling the flexible activation loop (A-loop).

The "Alternatives" (Experimental Validation): To validate these predictions, researchers must choose between three primary experimental tiers. The table below compares their efficacy in validating 7H-pyrrolo[2,3-d]pyrimidine binding.

Comparative Analysis of Validation Methodologies
FeatureMethod A: Enzymatic Inhibition (IC50) Method B: Biophysical Kinetics (SPR/ITC) Method C: Structural Biology (X-ray)
Primary Output Potency (Functional Inhibition)Affinity (

) & Kinetics (

)
Atomic Binding Mode
Validation Power Moderate. Confirms inhibition but not the binding site (could be allosteric).High. Confirms direct binding and stoichiometry.Definitive. Visual proof of the hinge interaction predicted by modeling.
Throughput High (384-well plates)Medium (Chip-based)Low (Crystal growth is rate-limiting)
Cost LowHigh (Instrument & Consumables)Very High
Relevance to Scaffold Essential for rank-ordering derivatives.Critical for differentiating "fast-on/fast-off" vs. "slow-off" binders.Essential to verify if the 7-position substituent clashes with the gatekeeper residue.

Part 2: Detailed Validation Workflows

Workflow 1: The "Gold Standard" Structural Validation

For 7H-pyrrolo[2,3-d]pyrimidines, X-ray crystallography is the only method that can distinguish between Type I (active conformation) and Type II (inactive conformation) binding modes—a distinction often missed by standard docking.

Case Study: MPS1 Inhibitors Research on Monopolar Spindle 1 (MPS1) kinase inhibitors demonstrated that while docking predicted a standard hinge binding, X-ray crystallography revealed a critical water-mediated network stabilizing the cyano group on the pyrrolopyrimidine ring. This insight, invisible to rigid docking, was crucial for optimizing potency from micromolar to nanomolar levels.

Graphviz Diagram: The Structural Validation Pipeline

ValidationPipeline InSilico In Silico Hit (Docking Score < -9.0) Enzymatic Enzymatic Assay (IC50 < 100 nM) InSilico->Enzymatic Filter 1 Biophysical SPR Analysis (Confirm 1:1 Binding) Enzymatic->Biophysical Filter 2 Structural X-ray Crystallography (Resolution < 2.5 Å) Biophysical->Structural High Priority Hits Optimization Lead Optimization (SAR Expansion) Structural->Optimization Structure-Based Design Optimization->InSilico Refine Model

Caption: A hierarchical validation pipeline ensuring that computational hits are rigorously vetted before costly structural studies.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for validating pyrrolopyrimidine-kinase interactions.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay validates the functional potency predicted by the model.

Materials:

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Fluorescein-labeled peptide substrate.

  • Purified Kinase (e.g., JAK2, PAK4).

  • ATP (at

    
     concentration).
    
  • Test Compounds (7H-pyrrolo[2,3-d]pyrimidine derivatives).[1][2][3][4][5][6][7][8][9][10][11][12]

Methodology:

  • Compound Preparation: Prepare 10-point dose-response curves of test compounds in 100% DMSO (starting at 10 µM). Acoustic dispense 50 nL into 384-well low-volume plates.

  • Enzyme Addition: Dilute the kinase in Kinase Buffer to 2x final concentration. Add 2.5 µL to the wells. Incubate for 10 minutes at RT to allow compound-enzyme equilibration (critical for detecting slow-binding kinetics common with this scaffold).

  • Reaction Initiation: Add 2.5 µL of substrate/ATP mix.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 5 µL of EDTA/Eu-antibody detection mix. Incubate for 1 hour.

  • Readout: Measure fluorescence ratio (665 nm/615 nm) on a multimode plate reader.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Self-Validation Step: Include a reference inhibitor (e.g., Tofacitinib) on every plate. The Z-factor must be > 0.5 for the assay to be valid.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

This assay validates the binding affinity (


) and kinetics (

,

).

Materials:

  • Biacore Series S Sensor Chip CM5.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).

Methodology:

  • Immobilization: Immobilize the target kinase via amine coupling to ~2000 RU density. Keep a reference flow cell blank (activated/deactivated).

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes, as pyrrolopyrimidines are lipophilic.

  • Injection: Inject the compound series (0.1 nM to 1 µM) at a flow rate of 30 µL/min for 60s (association) followed by 120s dissociation.

  • Regeneration: If necessary, use mild regeneration (10 mM Glycine pH 9.5), though most ATP-competitive inhibitors dissociate spontaneously.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

Critical Insight: A "square wave" sensorgram indicates fast-on/fast-off kinetics typical of Type I binders. A slow dissociation phase suggests a potential Type II binding mode or significant induced-fit conformational change.

Part 4: Mechanistic Visualization

Understanding the specific interaction points of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is vital for interpreting validation data.

Graphviz Diagram: Scaffold Interaction Map

InteractionMap Scaffold 7H-pyrrolo[2,3-d]pyrimidine Core Hinge Hinge Region (Glu/Leu backbone) Scaffold->Hinge H-bonds (N1, N3, C4-NH2) Gatekeeper Gatekeeper Residue (Met/Thr) Scaffold->Gatekeeper Van der Waals (C5/C6) RibosePocket Ribose Pocket (Hydrophobic) Scaffold->RibosePocket Hydrophobic (C7 substituent) SolventFront Solvent Front (Asp/Gly) Scaffold->SolventFront Salt Bridge potential

Caption: Interaction map highlighting the critical H-bond network at the hinge region, which is the primary feature validated by structural assays.

References

  • Hao, Y., et al. (2023).[12] "The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation." Molecules, 28(1), 413.[12] Link

  • Lee, J., et al. (2021). "X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor." Journal of Medicinal Chemistry, 64(10), 6985–6995.[4] Link[4]

  • Tawari, N. R., et al. (2021).[7] "Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors." Scientific Reports, 11, 23067. Link

  • Gimenez, F., et al. (2023).[12] "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form." Journal of Medicinal Chemistry, 66(10), 6688–6707. Link

  • Pan, Z., et al. (2019).[10] "Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk)." European Journal of Medicinal Chemistry, 179, 744-760. Link

Sources

Technical Comparison Guide: Reproducibility of Synthetic Protocols for 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold is the structural core of several FDA-approved JAK inhibitors (e.g., Ruxolitinib, Baricitinib). Despite its commercial importance, the de novo synthesis of this bicyclic system is plagued by reproducibility issues, specifically during the ring-closure condensation steps.

This guide objectively compares the Classical Stepwise Protocol against the Telescoped Industrial Protocol . Our analysis reveals that while the Classical Protocol is conceptually simpler, it suffers from intermediate instability leading to "tar" formation and yields <45%. The Telescoped Protocol, while requiring stricter process controls, creates a self-validating system that consistently delivers yields >70% with superior purity profiles.

Part 1: Strategic Analysis of Synthetic Routes

The primary challenge in synthesizing the 5-carbonitrile-7-azaindole core is the high reactivity of the ethoxymethylene intermediates. These species are prone to rapid oligomerization (polymerization) if left in solution, competing with the desired condensation reaction with the amidine.

Route A: The Classical Stepwise Protocol
  • Mechanism: Isolation of the ethyl (ethoxymethylene)cyanoacetate intermediate followed by a separate condensation with formamidine acetate.

  • Failure Mode: The intermediate is moisture-sensitive and thermally unstable. Isolation often degrades the material, and re-dissolution for the second step introduces wet solvents, triggering oligomerization.

  • Outcome: Dark reaction mixtures, difficult filtration (fine particulates), and variable yields (30–50%).

Route B: The Telescoped (One-Pot) Protocol
  • Mechanism: In situ generation of the ethoxymethylene species followed by controlled addition of the amidine base.

  • Success Factor: By avoiding isolation, the steady-state concentration of the unstable intermediate is minimized. The reaction is driven to completion by thermodynamic control rather than kinetic isolation.

  • Outcome: Crystalline precipitate, easy filtration, consistent yields (70–85%).

Part 2: Comparative Data Analysis

The following data summarizes five independent runs of each protocol at a 50g scale.

MetricRoute A (Stepwise)Route B (Telescoped)Delta
Average Yield 42% (±15%)78% (±4%)+36%
Purity (HPLC) 88-92%>98%+8%
Appearance Dark Brown SolidOff-White/Tan SolidImproved
Filtration Time >4 Hours (Clogging)<30 Minutes8x Faster
E-Factor (Waste) High (Solvent swap req.)Low (Single solvent)Sustainable

Part 3: Detailed Experimental Protocol (Route B - Recommended)

The Self-Validating System

This protocol uses a "Telescoped" approach. The validation checkpoint occurs before the addition of the amidine. If the intermediate formation is not complete (monitored by LC-MS or TLC), the reaction is paused. This prevents the "point of no return" associated with adding the second reagent to an incomplete first step.

Materials
  • Starting Material: Malononitrile (1.0 eq)

  • Reagent A: Triethyl orthoformate (1.2 eq)

  • Reagent B: Formamidine acetate (1.1 eq)

  • Solvent: Ethanol (Anhydrous)

  • Catalyst: Acetic Anhydride (0.1 eq - Critical for driving the first equilibrium)

Step-by-Step Methodology
Phase 1: Formation of the Electrophile (In-Situ)
  • Charge a dry reactor with Malononitrile (1.0 eq) and Triethyl orthoformate (1.2 eq).

  • Add Acetic Anhydride (0.1 eq). Note: This acts as a scavenger for the ethanol produced, driving the equilibrium forward.

  • Heat to reflux (approx. 80-85°C) for 2–3 hours.

  • Checkpoint 1 (Validation): Sample for TLC/LC-MS.

    • Pass Criteria: Disappearance of Malononitrile. Appearance of the ethoxymethylene adduct.

    • Fail Action: If Malononitrile remains >5%, add 0.1 eq Triethyl orthoformate and reflux for 1 hr.

Phase 2: Cyclization
  • Cool the mixture to 20–25°C. Critical: Adding amidine at reflux causes violent exotherms and impurity formation.

  • Add Ethanol (anhydrous) to dilute the mixture (approx. 5-10 volumes).

  • Add Formamidine acetate (1.1 eq) in a single portion.

  • Heat slowly to reflux. A thick precipitate will begin to form within 30 minutes.

  • Reflux for 6–8 hours.

  • Cool to 0–5°C and hold for 1 hour to maximize crystallization.

Phase 3: Workup
  • Filter the cold slurry. The product should be granular and filter rapidly.

  • Wash the cake with cold Ethanol (2x) and then Water (1x) to remove inorganic salts.

  • Dry under vacuum at 50°C.

Part 4: Visualization of Pathways

Diagram 1: Reaction Mechanism & Failure Modes

This diagram illustrates the chemical pathway and explicitly marks where the "Classical" route fails due to oligomerization.

ReactionPathway SM Malononitrile + Orthoformate Inter Ethoxymethylene Intermediate SM->Inter Reflux/Ac2O Polymer Oligomers/Tar (Dead End) Inter->Polymer Moisture/Heat (Route A Risk) Product 7H-pyrrolo[2,3-d] pyrimidine-5-carbonitrile (Core) Inter->Product + Formamidine (Route B)

Caption: Route A risks diverting the unstable intermediate into oligomers. Route B forces the pathway toward the stable bicyclic product.

Diagram 2: Process Decision Matrix

A logic flow for the researcher to ensure reproducibility during the synthesis.

DecisionMatrix Start Start Synthesis Check1 Check LC-MS: Malononitrile < 5%? Start->Check1 AddReagent Add 0.1 eq Orthoformate Check1->AddReagent No Cool Cool to 20°C (Prevent Exotherm) Check1->Cool Yes AddReagent->Check1 Re-evaluate Cyclize Add Formamidine & Reflux Cool->Cyclize Filter Filter & Wash Cyclize->Filter

Caption: The critical decision point is the consumption of Malononitrile before amidine addition to prevent side reactions.

Part 5: Troubleshooting & Reproducibility Matrix

SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Thermal decomposition of intermediate.Ensure cooling to <25°C before adding Formamidine.
Low Yield (<50%) Incomplete formation of ethoxymethylene.Extend Phase 1 reflux; ensure Acetic Anhydride is fresh.
Product Clogging Filter Fine particles due to rapid precipitation.Cool the reaction mixture slowly (10°C/hour) to encourage crystal growth.
LC-MS shows "M+14" peak Methylation impurity.Use Ethanol/Triethyl Orthoformate exclusively (avoid Methanol/Trimethyl variants if possible).

References

  • Incyte Corporation. (2007). Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as JAK inhibitors. World Intellectual Property Organization. Patent WO2007070514A1. Link

  • Deng, J., et al. (2018). Efficient synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. Journal of Chemical Research, 42(3), 158-161. Link

  • Mittapelli, S., et al. (2020). Scalable Process for the Synthesis of Ruxolitinib Phosphate. Organic Process Research & Development, 24(10), 2322–2328. Link

  • Wang, L., et al. (2010). Practical Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. Synthetic Communications, 40(12), 1769-1776. Link

Benchmarking new 7H-pyrrolo[2,3-d]pyrimidine derivatives against tofacitinib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical protocol for benchmarking novel 7H-pyrrolo[2,3-d]pyrimidine derivatives against Tofacitinib (CP-690,550), the first-in-class Janus Kinase (JAK) inhibitor. Tofacitinib utilizes the 7H-pyrrolo[2,3-d]pyrimidine scaffold to bind the ATP-binding pocket of JAK enzymes. While highly effective for Rheumatoid Arthritis (RA) and Ulcerative Colitis, Tofacitinib exhibits "pan-JAK" activity (inhibiting JAK1, JAK3, and to a lesser extent, JAK2).

The current gold standard in drug discovery is to retain the efficacy of the pyrrolo[2,3-d]pyrimidine scaffold while improving isoform selectivity (specifically sparing JAK2 to avoid anemia/neutropenia) or enhancing covalent binding (targeting Cys909 in JAK3). This guide details the experimental workflow to validate these improvements.

Part 1: The Screening Cascade (Workflow)

To objectively compare a new derivative (referred to here as Compound X ) against Tofacitinib, a funnel-based screening approach is required.

Diagram 1: The Benchmarking Workflow

Figure 1: Critical path for validating JAK inhibitors. Blue nodes indicate decision gates.

ScreeningCascade Design Scaffold Design (7H-pyrrolo[2,3-d]pyrimidine) Enzyme Biochemical Assay (ADP-Glo: IC50) Design->Enzyme Synthesis Cell Cellular Selectivity (PBMC: pSTAT Profiling) Enzyme->Cell IC50 < 10 nM ADME ADME/Tox (Microsomal Stability) Cell->ADME Selectivity > 10x InVivo In Vivo Efficacy (CIA Rat Model) ADME->InVivo T1/2 > 30 min

Part 2: Enzymatic Benchmarking (The Potency Test)

The 7H-pyrrolo[2,3-d]pyrimidine scaffold functions as a hinge-binder. Tofacitinib forms hydrogen bonds with Glu903 and Leu905 (in JAK3).[1] New derivatives must maintain this hinge interaction while exploiting the solvent-exposed regions to gain specificity.

Protocol: ADP-Glo Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the conversion of ADP to ATP, which is then converted to light. It is preferred over Z'-LYTE for its high sensitivity at low ATP concentrations.

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 (SignalChem); Poly(Glu,Tyr) 4:1 substrate.

  • Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Execution:

    • Dilute Compound X and Tofacitinib (Control) in DMSO (10-point dose-response, starting at 10 μM).

    • Incubate compounds with JAK enzyme (2.5 ng/μL) for 10 minutes at RT.

    • Initiate reaction by adding ATP (Km apparent) and substrate. Incubate for 60 min.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Measure Luminescence (RLU).

Data Analysis: Comparative IC50 Table

The following table benchmarks Tofacitinib against "Compound 8o" (a representative novel hydrazinyl-pyrrolo[2,3-d]pyrimidine derivative from recent literature).

MetricTofacitinib (Control)Compound 8o (Test)Interpretation
JAK1 IC50 3.2 - 15.0 nM0.16 nMTest is ~20x more potent
JAK2 IC50 4.1 - 20.0 nM6.5 nMTest retains JAK2 activity
JAK3 IC50 1.6 - 5.0 nM4.8 nMControl is slightly more potent
Selectivity (JAK1/JAK2) ~0.8 - 1.5 (Non-selective)40.6Test is JAK1 Selective

Note: Tofacitinib values vary by assay conditions (ATP concentration); these ranges reflect standard literature consensus [1][3]. Compound 8o data derived from Zhang et al. (2022) [4].

Part 3: Cellular Selectivity (The Safety Test)

Enzymatic assays often fail to predict clinical safety because they do not account for cellular ATP competition (Km). To prove your derivative is safer than Tofacitinib (i.e., spares JAK2 to prevent anemia), you must map the signaling pathways.

  • JAK1/3 Pathway: IL-2 stimulated T-cells

    
     pSTAT5 (Target for efficacy).
    
  • JAK2 Pathway: EPO stimulated TF-1 cells

    
     pSTAT5 (Target for toxicity).
    
Diagram 2: The JAK-STAT Signaling Selectivity

Figure 2: Differential signaling pathways used to calculate cellular selectivity indices.

JAK_Signaling cluster_legend Inhibition Targets IL2 IL-2 (Cytokine) IL2R IL-2 Receptor (Common Gamma Chain) IL2->IL2R EPO EPO (Hormone) EPOR EPO Receptor (Homodimer) EPO->EPOR JAK1_3 JAK1 / JAK3 (Heterodimer) IL2R->JAK1_3 JAK2_2 JAK2 / JAK2 (Homodimer) EPOR->JAK2_2 STAT5_A pSTAT5 (Immune Activation) JAK1_3->STAT5_A STAT5_B pSTAT5 (Erythropoiesis) JAK2_2->STAT5_B Tofa Tofacitinib: Inhibits Both NewDrug Ideal Derivative: Inhibits Left Only

[2]

Protocol: Human Whole Blood / PBMC Phospho-Flow
  • Collection: Heparinized human whole blood.

  • Inhibition: Incubate with Compound X or Tofacitinib (serial dilutions) for 1 hr at 37°C.

  • Stimulation:

    • Tube A (Efficacy): Add IL-2 (100 ng/mL) for 15 min.

    • Tube B (Safety): Add EPO (10 U/mL) for 15 min.

  • Fix/Perm: Lyse RBCs and fix leukocytes (BD Phosflow Lyse/Fix Buffer). Permeabilize (BD Perm Buffer III).

  • Staining: Stain with anti-pSTAT5 (Y694) and CD4 (for T-cells) or CD71 (for erythroid progenitors).

  • Analysis: Calculate IC50 for pSTAT5 inhibition in both pathways.

    • Success Metric: A "Selectivity Index" (IC50 EPO / IC50 IL-2) > 10 is considered superior to Tofacitinib.

Part 4: In Vivo Validation (The Efficacy Test)

The definitive benchmark is the Rat Collagen-Induced Arthritis (CIA) model. Tofacitinib typically reduces paw swelling by >50% at 5-10 mg/kg.

Protocol Overview
  • Induction: Immunize Lewis rats with Bovine Type II Collagen in Freund’s Incomplete Adjuvant (Day 0 and Day 7).

  • Treatment: Begin oral dosing (PO) on Day 11 (onset of arthritis).

    • Group 1: Vehicle (Control).

    • Group 2: Tofacitinib (5 mg/kg QD).

    • Group 3: Compound X (5 mg/kg QD).

  • Readouts:

    • Arthritis Score: Visual scoring (0-4 scale per paw) daily.

    • Histopathology: Ankle joint sectioning (H&E staining) to measure synovial hyperplasia and bone erosion.

  • Benchmarking Criteria:

    • If Compound X achieves equivalent edema reduction to Tofacitinib but with lower hemoglobin reduction (anemia marker), it is a superior candidate [4].

References

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases. Journal of Medicinal Chemistry, 53(24), 8468–8484. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

  • Dowty, M. E., et al. (2014). Profiling the activity of tofacitinib in cell-based assays. Pharmacology Research & Perspectives, 2(2), e00034. Link

  • Zhang, Y., et al. (2022).[3] Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128938. Link

  • Liu, X., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors. Bioorganic Chemistry, 149, 107499.[4] Link

Sources

Orthogonal assays to confirm the mechanism of action of pyrrolopyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolopyrimidine scaffolds (e.g., Tofacitinib, Ruxolitinib) represent a cornerstone in kinase inhibitor design due to their structural homology with adenine, allowing them to effectively target the ATP-binding pocket of kinases like JAK, BTK, and SYK. However, this very mechanism—ATP competition—necessitates rigorous orthogonal validation to distinguish true high-affinity binding from promiscuous off-target effects, assay artifacts (e.g., luciferase inhibition), or colloidal aggregation.

This guide outlines a self-validating, orthogonal workflow to confirm the Mechanism of Action (MoA) for pyrrolopyrimidine derivatives, moving from biochemical screening to biophysical kinetics and live-cell target engagement.

Part 1: The Primary Screen vs. The Reality Check

The Challenge: Pyrrolopyrimidines are potent, but their efficacy often relies on residence time (slow off-rates) rather than just thermodynamic affinity (


). Furthermore, primary screens using coupled luciferase assays can yield false positives if the compound inhibits the reporter enzyme rather than the kinase.[1]
Biochemical Validation: ADP-Glo vs. TR-FRET

To validate enzymatic inhibition, avoid relying on a single readout. Use a "turn-on" luminescent assay (ADP-Glo) alongside a fluorescence-based competition assay (TR-FRET) to rule out interference.

FeatureADP-Glo (Luminescent)TR-FRET / HTRF (Fluorescent)
Principle Measures ADP production (Universal).[2]Competition for ATP binding site.
Interference Susceptible to Luciferase inhibitors.Susceptible to autofluorescence/quenching.
Sensitivity High (detects low conversion).Moderate to High.
Pyrrolopyrimidine Relevance Primary Screen. confirms catalytic inhibition.Confirmation. Confirms ATP-competitive mode.
Protocol: The "Luciferase Trap" Check

If using Kinase-Glo or similar ATP-depletion assays, pyrrolopyrimidines may appear active by inhibiting luciferase.

  • Run Assay A (Kinase-Glo): Signal increases with inhibition (ATP remains).[2]

  • Run Assay B (ADP-Glo): Signal decreases with inhibition (ADP reduced).

  • Validation: If the compound inhibits the reporter (Luciferase) directly, signal drops in both assays. A true kinase inhibitor shows inverse trends.[2]

Part 2: Biophysical Confirmation (The "How")

Core Directive: For pyrrolopyrimidines (e.g., Tofacitinib),


 is insufficient. You must determine the Residence Time  (

), as prolonged occupancy in the ATP pocket often drives clinical efficacy despite high intracellular ATP concentrations.
Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC)[3][4]
ParameterSPR (Kinetics)ITC (Thermodynamics)
Readout

,

,

, Residence Time.

,

,

, Stoichiometry (N).
Throughput Medium/High.Low (One interaction per hour).
Sample Req. Low protein consumption.High protein consumption.
MoA Insight Crucial. Reveals slow-off rates typical of potent pyrrolopyrimidines.Definitive. Confirms 1:1 binding stoichiometry, ruling out aggregation.
Workflow: SPR Kinetic Profiling

Objective: Determine if the inhibitor exhibits "fast-on/fast-off" or "fast-on/slow-off" kinetics.

  • Immobilization: Biotinylate the kinase (e.g., JAK3) via AviTag to ensure uniform orientation on a Streptavidin (SA) chip. Avoid amine coupling which may occlude the ATP pocket.

  • Single-Cycle Kinetics: Inject increasing concentrations of the pyrrolopyrimidine (0.1x to 10x estimated

    
    ) without regeneration steps to preserve protein integrity.
    
  • Data Fit: Fit to a 1:1 Langmuir binding model.

    • Success Criteria:

      
       should be theoretical (based on MW ratio). 
      
      
      
      should be < 10% of
      
      
      .

SPR_Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Injection Cycle cluster_2 Phase 3: Analysis Immobilize Immobilize Kinase (Biotin-SA Capture) Buffer Buffer Exchange (Match Running Buffer) Immobilize->Buffer Assoc Association Phase (Analyte Injection) Buffer->Assoc Equil Equilibrium (Steady State) Assoc->Equil Dissoc Dissociation Phase (Buffer Wash) Equil->Dissoc Fit 1:1 Langmuir Fit Dissoc->Fit Calc Calculate Residence Time (1/k_off) Fit->Calc caption Figure 1: SPR Kinetic Workflow for determining Residence Time.

Figure 1: SPR Kinetic Workflow. Critical for pyrrolopyrimidines to establish residence time, a better predictor of in vivo efficacy than thermodynamic affinity alone.

Part 3: Cellular Target Engagement (The "Where")

The Gap: Biochemical assays lack the competitive pressure of intracellular ATP (1-5 mM) and the complexity of chromatin/protein complexes.

NanoBRET vs. Western Blotting

Western blots measure the consequence of inhibition (phosphorylation), while NanoBRET measures the physical binding in live cells.

FeatureNanoBRET TE (Target Engagement)Phospho-Western Blot
Measurement Direct ligand binding (displacement).Downstream signaling (e.g., pSTAT).
Dynamic Range High (quantitative

).
Low (semi-quantitative).
Live Cell? Yes (Real-time equilibrium).No (Endpoint lysis).
MoA Value Determines intracellular affinity and permeability.Confirms pathway shutdown.
Protocol: NanoBRET Target Engagement

Mechanism: A kinase-NanoLuc fusion acts as a BRET donor. A cell-permeable fluorescent tracer acts as the acceptor.[3] The pyrrolopyrimidine inhibitor displaces the tracer, causing a loss of BRET signal.

  • Transfection: Transfect HEK293 or relevant disease cells with Kinase-NanoLuc plasmid.

  • Tracer Equilibration: Add the fluorescent tracer at a concentration near its

    
    .
    
  • Competition: Treat cells with serial dilutions of the pyrrolopyrimidine inhibitor.

  • Readout: Measure Donor (460nm) and Acceptor (618nm) emission.

  • Calculation: Calculate BRET Ratio (

    
    ). Convert to % Occupancy.
    

NanoBRET_Mechanism cluster_binding State A: Tracer Bound (High BRET) cluster_displacement State B: Inhibitor Bound (Low BRET) Kinase Kinase-NanoLuc (Donor) Tracer Fluorescent Tracer (Acceptor) Kinase->Tracer Energy Transfer Inhibitor Pyrrolopyrimidine (Inhibitor) FreeTracer Displaced Tracer (No FRET) Kinase->FreeTracer Displacement NoSignal Blue Light Only (460nm Emission) Kinase->NoSignal Signal BRET Signal (618nm Emission) Tracer->Signal Inhibitor->Kinase Competes caption Figure 2: NanoBRET Principle. Inhibitor binding displaces the tracer, quantifying intracellular affinity.

Figure 2: NanoBRET Principle. This assay confirms that the pyrrolopyrimidine can penetrate the cell membrane and bind the target in the presence of physiological ATP.

Part 4: Exclusion of Artifacts

The Risk: Pyrrolopyrimidines are hydrophobic. They can form colloidal aggregates that sequester enzymes, leading to false positives (promiscuous inhibition).

Detergent Sensitivity Test
  • Run the biochemical assay (ADP-Glo) with and without 0.01% Triton X-100 or Tween-20 .

  • Result: If

    
     shifts significantly (>3-fold) or activity disappears with detergent, the inhibition is likely aggregation-based (false positive). True ATP-competitive binding is detergent-insensitive.
    

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry.

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[3] Nature Communications.

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology.

  • Copeland, R. A. (2016). "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery.

  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay." Technical Manual.

  • Cytiva (formerly GE Healthcare). "Surface Plasmon Resonance (SPR) for Kinase Drug Discovery." Application Note.

Sources

Comparative Validation: Inter-Laboratory Assessment of Lead 7H-Pyrrolo[2,3-d]pyrimidine (L-7H) vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the consensus data from a blinded, three-site inter-laboratory study evaluating Compound L-7H , a novel 7H-pyrrolo[2,3-d]pyrimidine derivative designed for high JAK1 selectivity.

The study compares L-7H against clinical standards Tofacitinib (pan-JAK) and Ruxolitinib (JAK1/2). Results indicate that while L-7H maintains nanomolar potency comparable to Tofacitinib (IC50: 2.1 nM vs 3.2 nM), it exhibits a superior selectivity profile, reducing off-target inhibition of JAK2 and JAK3 by >40-fold. Inter-laboratory reproducibility was validated with a coefficient of variation (CV) <12% across all sites.

Scientific Background: The Scaffold & Mechanism

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (deazapurine) is a privileged structure in kinase drug discovery due to its bioisosteric similarity to the purine ring of ATP. This allows the compound to occupy the ATP-binding pocket of the Janus Kinase (JAK) domain, competitively inhibiting phosphorylation.

Mechanism of Action: JAK-STAT Pathway Blockade

The following diagram illustrates the specific node of inhibition where L-7H operates to prevent downstream cytokine signaling (e.g., IL-6, IFN-gamma).

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of L-7H) Receptor->JAK Activation STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylation STAT_Phos p-STAT (Dimer) STAT_Inactive->STAT_Phos Dimerization Nucleus Nucleus / Gene Transcription STAT_Phos->Nucleus Translocation L7H Compound L-7H (ATP Competitor) L7H->JAK Inhibits

Figure 1: Mechanism of Action.[1] L-7H competes with ATP at the JAK kinase domain, preventing STAT phosphorylation and subsequent gene transcription.

Inter-Laboratory Study Design

To ensure data integrity, this study utilized a blinded, multi-site approach. Three independent laboratories (Site A, Site B, Site C) performed identical protocols using the same batch of compounds.

Study_Workflow cluster_sites Parallel Execution (n=3 Sites) Start Compound Batch QC & Aliquoting Blind Blinding & Randomization Start->Blind SiteA Site A (US) Blind->SiteA SiteB Site B (EU) Blind->SiteB SiteC Site C (APAC) Blind->SiteC Assays Assays: 1. TR-FRET Binding 2. Ba/F3 Cellular SiteA->Assays SiteB->Assays SiteC->Assays Analysis Data Pooling & Bland-Altman Analysis Assays->Analysis

Figure 2: Study Workflow. Centralized blinding ensures objective assessment of inter-lab variability.

Comparative Performance Data

Biochemical Potency (Enzymatic IC50)

Data represents the geometric mean of IC50 values (nM) across three sites using the LanthaScreen™ TR-FRET assay.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity Ratio (JAK2/JAK1)
Compound L-7H 2.1 ± 0.3 >1,000 >500 >476x
Tofacitinib3.2 ± 0.414.5 ± 2.11.6 ± 0.24.5x
Ruxolitinib3.3 ± 0.52.8 ± 0.3420 ± 350.8x (Balanced)

Analysis: L-7H demonstrates a clear "JAK1-sparing" profile compared to the balanced inhibition of Ruxolitinib and the JAK3-heavy profile of Tofacitinib. This suggests a potentially improved safety profile regarding JAK2-mediated anemia.

Cellular Potency (Ba/F3 Proliferation)

Cellular assays often show a potency shift due to membrane permeability and ATP competition.

Cell Line (Driver)L-7H IC50 (nM)Tofacitinib IC50 (nM)Ruxolitinib IC50 (nM)
Ba/F3 (JAK1 dep.) 18.5 24.121.0
Ba/F3 (JAK2 V617F) >2,000180.512.4
Ba/F3 (JAK3/IL-2) >1,50035.2>1,000

Validated Experimental Protocols

Protocol A: LanthaScreen™ Eu Kinase Binding Assay (Biochemical)

Rationale: This assay measures the ability of the compound to displace a tracer from the kinase ATP pocket, detecting binding affinity (Kd) rather than catalytic turnover, which reduces false positives from ATP depletion.

  • Reagent Prep: Dilute JAK kinase (5 nM final) and Eu-anti-His antibody (2 nM final) in 1X Kinase Buffer A.

  • Compound Addition: Add 5 µL of test compound (L-7H) in 1% DMSO to a 384-well white low-volume plate.

  • Master Mix: Add 5 µL of Kinase/Antibody mixture.

  • Tracer: Add 5 µL of AlexaFluor™ 647-labeled Tracer (specific to JAK isoform, typically Tracer 236).

  • Incubation: Incubate for 60 minutes at Room Temperature (20-25°C) .

  • Detection: Read TR-FRET signal on an EnVision plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Calculation: Calculate Emission Ratio (665/615). Fit data to a sigmoidal dose-response curve (variable slope).

Protocol B: Ba/F3 Cell Proliferation Assay (Cellular)

Rationale: Ba/F3 cells are IL-3 dependent.[2][3][4][5][6][7] Transducing them with specific JAK mutants renders them "oncogene addicted." Withdrawal of IL-3 ensures that cell survival depends solely on the specific JAK kinase activity.

  • Cell Culture: Maintain Ba/F3 cells expressing JAK1, JAK2(V617F), or JAK3 in RPMI-1640 + 10% FBS + IL-3.

  • Wash Step (Critical): Centrifuge cells (1000 rpm, 5 min) and wash 3 times with PBS to completely remove IL-3.

  • Seeding: Resuspend cells in IL-3-free media. Seed at 3,000 cells/well in a 96-well white opaque plate (90 µL volume).

  • Treatment: Add 10 µL of 10X compound dilution series.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add 100 µL CellTiter-Glo® reagent. Shake for 2 mins, incubate 10 mins. Measure Luminescence.

  • QC Criteria: Z' factor must be > 0.5; DMSO control viability > 90%.

Inter-Laboratory Variability Analysis

The study assessed reproducibility using the Bland-Altman method and Coefficient of Variation (CV).

  • Enzymatic Assays: The inter-lab CV for L-7H IC50 was 8.4% , well within the industry acceptance criteria of <15%.

  • Cellular Assays: The inter-lab CV was slightly higher at 11.2% , attributed to minor differences in cell passage number and FBS lots between sites.

  • Consensus: All three labs independently classified L-7H as a "Selective JAK1 Inhibitor" based on the >100-fold window against JAK2.

References

  • Assay Guidance Manual (NCBI) . Assay Development for Protein Kinase Enzymes. [Link]

  • Eurofins Discovery . KINOMEscan™ Technology Protocol and Principles. [Link]

  • Reaction Biology . Ba/F3 Cell Proliferation Assay Service and Methodology. [Link]

  • Frontiers in Immunology . Efficacy and safety of different JAK inhibitors in the treatment of alopecia areata: a network meta-analysis. (Source for Tofacitinib/Ruxolitinib comparative data). [Link]

Sources

Review of clinical trial data for drugs containing the 7H-pyrrolo[2,3-d]pyrimidine moiety

Author: BenchChem Technical Support Team. Date: February 2026

Technical Review: Clinical & Mechanistic Profiling of 7H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Executive Summary: The Scaffold Advantage

The 7H-pyrrolo[2,3-d]pyrimidine moiety (7-deazapurine) represents a cornerstone in modern kinase inhibitor design. Structurally, it functions as a bioisostere of adenine, the core component of ATP. By replacing the N7 nitrogen of the purine ring with a carbon atom, this scaffold maintains the critical hydrogen-bonding geometry required to bind the kinase hinge region while altering the electronic properties to fine-tune selectivity and metabolic stability.

This guide objectively compares the clinical performance of the three dominant drugs in this class—Tofacitinib , Baricitinib , and Ruxolitinib —and provides a validated experimental framework for assessing their kinase selectivity.

Mechanism of Action: The ATP-Competitive Blockade

These drugs function as Type I ATP-competitive inhibitors. They bind to the catalytic cleft of Janus Kinases (JAKs), preventing the phosphorylation of STAT proteins and blocking downstream cytokine signaling.

Pathway Visualization: JAK-STAT Inhibition

The following diagram illustrates the precise intervention point of pyrrolo[2,3-d]pyrimidine inhibitors within the inflammatory cascade.

JAK_STAT_Pathway Cytokine Extracellular Cytokine (IL-6, IFN-gamma) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase Dimer (Target of Pyrrolo-pyrimidine) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation (Blocked) ATP ATP ATP->JAK Phosphorylation Source Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Drug Inhibitor->JAK Competitive Inhibition pSTAT p-STAT Dimer (Active) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Schematic of JAK-STAT signaling showing the competitive displacement of ATP by the inhibitor at the JAK kinase domain.

Comparative Clinical Analysis

Selectivity Profiles (Enzymatic vs. Clinical)

While all three drugs share the core scaffold, side-chain modifications dictate their specific kinase affinity.

FeatureTofacitinib (Pfizer)Baricitinib (Lilly/Incyte)Ruxolitinib (Incyte/Novartis)
Primary Indication Rheumatoid Arthritis (RA), UCRheumatoid Arthritis (RA), AAMyelofibrosis, Polycythemia Vera
Scaffold Core Pyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidine (fused)Pyrrolo[2,3-d]pyrimidine
Target Selectivity JAK1 / JAK3 > JAK2JAK1 / JAK2 > JAK3JAK1 / JAK2
IC50 (Enzymatic) JAK3: 1 nMJAK1: 3.2 nMJAK2: 4.1 nMJAK1: 5.9 nMJAK2: 5.7 nMJAK3: >400 nMJAK1: 3.3 nMJAK2: 2.8 nM
Dosing Regimen 5mg/10mg BID or XR QD2mg/4mg QD5mg–25mg BID
Clinical Efficacy: Head-to-Head & Meta-Analysis Data

Direct comparisons reveal subtle but clinically relevant differences in efficacy, particularly in Rheumatoid Arthritis (RA).

  • Study: ORAL Strategy (Tofacitinib) vs. RA-BEAM (Baricitinib).

  • Metric: ACR50 (50% improvement in ACR criteria) at Month 6.

MetricTofacitinib (5mg BID + MTX)Baricitinib (4mg QD + MTX)Adalimumab (Active Control)
ACR50 Response ~46%~45-48%~44%
Pain Relief Speed Moderate onsetRapid onset (Superior to Adalimumab at Wk 4)Standard onset
Radiographic Inhibition Significant vs. PlaceboSignificant vs. PlaceboSignificant vs. Placebo

Critical Insight: Network meta-analyses (SUCRA scores) have occasionally ranked Baricitinib 4mg slightly higher than Tofacitinib regarding the probability of achieving ACR20/50 responses, though both are generally considered superior to Methotrexate monotherapy and comparable to biologic TNF inhibitors. Baricitinib demonstrated a statistically significant improvement in pain relief speed compared to Adalimumab in the RA-BEAM trial.[1]

Safety Considerations
  • Class Effects: All drugs in this class carry boxed warnings for serious infections, malignancy, and thrombosis (VTE/PE).

  • Selectivity Impact: Tofacitinib's JAK3 inhibition impacts lymphocyte development (NK cells), while Baricitinib and Ruxolitinib (JAK2 inhibition) require monitoring for anemia and neutropenia due to EPO/TPO signaling interference.

Experimental Protocol: Validating Kinase Selectivity

To verify the "selectivity" claims of a pyrrolo[2,3-d]pyrimidine derivative, researchers must utilize a robust biochemical assay. The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is the industry standard for high-throughput profiling.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine the IC50 of a compound against JAK1, JAK2, and JAK3.

Reagents:

  • Kinase Tracer (Alexa Fluor™ 647-labeled ATP mimetic).

  • Eu-labeled Anti-Tag Antibody (binds to the kinase).

  • Recombinant JAK Kinases (His-tagged).

  • Test Compound (7H-pyrrolo[2,3-d]pyrimidine derivative).[2][3]

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve test compound in 100% DMSO.

    • Prepare 10-point serial dilutions (1:3) in kinase buffer.

  • Reaction Assembly (384-well plate):

    • Add 5 µL of test compound.

    • Add 5 µL of Kinase/Antibody mixture (Optimized concentration per kinase, typically 5 nM).

    • Add 5 µL of Tracer (Concentration =

      
       of tracer for that kinase).
      
  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 60 minutes.

  • Detection:

    • Read plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Data Analysis:

    • Calculate Emission Ratio (

      
      ).
      
    • Plot ER vs. log[Compound].

    • Fit to sigmoidal dose-response equation to derive IC50.

Assay Logic Visualization

Assay_Workflow Prep Compound Prep (DMSO Serial Dilution) Mix Master Mix (Kinase + Eu-Ab) Prep->Mix Add 5uL Tracer Add Tracer (Alexa Fluor 647) Mix->Tracer Add 5uL Incubate Incubation (60 min @ RT) Tracer->Incubate Equilibrium Read TR-FRET Read (Ex 340 / Em 665) Incubate->Read Measure Calc IC50 Calculation (Curve Fitting) Read->Calc Analyze

Caption: Workflow for TR-FRET kinase binding assay to determine IC50 values.

References

  • Pfizer Inc. (2017).[4] ORAL Strategy: Phase 3b/4 Head-to-Head Trial of Tofacitinib vs Adalimumab.[4]

  • Taylor, P. C., et al. (2017).[5][6] Baricitinib versus Placebo or Adalimumab in Rheumatoid Arthritis (RA-BEAM).[6] New England Journal of Medicine.[6][7]

  • Fleischmann, R., et al. (2017).[8] Efficacy and safety of tofacitinib monotherapy, tofacitinib with methotrexate, and adalimumab with methotrexate in patients with rheumatoid arthritis (ORAL Strategy).[8][9][10] The Lancet.[4]

  • Incyte Corp. Jakafi (ruxolitinib) Prescribing Information.

  • Lee, E. B., et al. (2014). Tofacitinib versus Methotrexate in Rheumatoid Arthritis.[4][7][11][12] New England Journal of Medicine.[6]

Sources

Safety Operating Guide

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 23613-03-8) is a functionalized deazapurine derivative frequently utilized as a scaffold in the synthesis of Janus kinase (JAK) inhibitors.[1] While often classified as an "Irritant" in basic Safety Data Sheets (SDS), its role as a pharmacophore precursor necessitates that it be handled with High Potency Compound (HPC) protocols until fully deactivated.[1]

Immediate Safety Directive:

  • Segregation is Critical: This compound contains a nitrile (

    
    ) moiety.[1] Under no circumstances should this waste stream be commingled with strong acids  or strong oxidizers .[1] Acidification of nitrile-bearing waste can theoretically liberate hydrogen cyanide (HCN) gas under specific catalytic conditions.[1]
    
  • Biological Containment: Treat all waste as potentially bioactive (cytotoxic) due to its structural similarity to potent kinase inhibitors.[1]

Hazard Profile & Mechanistic Causality[1]

To ensure compliance and safety, laboratory personnel must understand the chemical causality behind these disposal rules. We do not follow rules blindly; we follow them because of the underlying chemistry.[1]

Physicochemical & Biological Hazards[1]
PropertySpecificationOperational Implication
CAS Number 23613-03-8Unique identifier for waste profiling.[1]
Physical State Solid (Powder)High risk of particulate inhalation; requires HEPA filtration/fume hood.[1]
Functional Group Nitrile (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Reactivity Risk: Susceptible to hydrolysis in acidic media.[1] Incompatibility: Acids, Oxidizers.[1][2]
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhal); Skin/Eye Irrit. 2/2APersonnel must wear full PPE (Nitrile gloves, lab coat, safety glasses).[1]
Bioactivity Kinase Inhibitor ScaffoldToxicity Risk: Potential for specific target organ toxicity (STOT); treat as a reproductive toxin/cytotoxin.[1]
The Nitrile Hazard Mechanism

The primary chemical risk in a mixed-waste stream is the nitrile group.[1] While aromatic nitriles are generally stable, the chaotic environment of a waste drum (varying pH, temperature, catalysts) presents a risk of hydrolysis.[1]

  • The Risk Pathway:

    
    [1]
    
  • The Danger: In the presence of strong oxidizers or specific metal catalysts found in waste streams, the cleavage can be unpredictable. Therefore, this compound is strictly classified as "Organic Waste - Toxic" and must never be acidified. [1]

Pre-Disposal Stabilization & Segregation[1]

Before the material enters the waste stream, it must be stabilized.[1]

Solid Waste (Pure Substance)[1]
  • Primary Container: Collect pure solids in a dedicated, wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • Labeling: Label immediately as "Hazardous Waste - Toxic Solid."

  • Deactivation: Do not attempt to chemically deactivate the pure solid in the lab unless part of a validated experimental destruction protocol. Send for incineration.

Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, DMF, Methanol) is compatible with the waste drum.[1]

  • pH Check (Crucial): Before adding to a carboy, check the pH of the solution.[1]

    • If Acidic (pH < 4): Neutralize carefully with Sodium Bicarbonate (

      
      ) to pH 6-8.[1]
      
    • If Basic (pH > 10):[1] Neutralize with dilute acid (carefully) to pH 7-9, ensuring no excess acid remains.[1]

  • Segregation: Do not pour into "Acid Waste" or "Oxidizer Waste" carboys. Use "General Organic - Toxic."[1]

Disposal Workflow Logic

The following diagram illustrates the decision matrix for segregating this specific compound.

WasteSegregation Start Start: Waste Generation (CAS 23613-03-8) StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid Solution (DMSO/MeOH/DMF) StateCheck->Liquid Liquid PackSolid Pack in HDPE/Glass Jar Double Bag Solid->PackSolid LabelSolid Label: 'Toxic Solid - Organic Nitrile' PackSolid->LabelSolid Vendor Handover to EHS/Vendor Method: High-Temp Incineration LabelSolid->Vendor pHCheck Check pH Liquid->pHCheck Neutralize Neutralize to pH 6-8 pHCheck->Neutralize pH < 5 or > 9 Segregate Segregate from ACIDS & OXIDIZERS pHCheck->Segregate pH 6-8 Neutralize->Segregate Combine Combine in 'Organic Solvent - Toxic' Carboy Segregate->Combine Combine->Vendor

Figure 1: Decision matrix for segregating pyrrolopyrimidine nitrile waste. Note the critical neutralization step for liquid waste to prevent acid-nitrile interaction.

Detailed Step-by-Step Protocol

Phase 1: Preparation
  • Don PPE: Nitrile gloves (double gloving recommended for solutions >10mM), lab coat, and safety glasses.[1]

  • Ventilation: All handling must occur inside a certified chemical fume hood.[1]

  • Verify Waste Stream: Locate the satellite accumulation area.[1] Ensure the target carboy is NOT labeled "Acid Waste."[1]

Phase 2: Packaging[1]
  • For Solids:

    • Transfer solid waste into a screw-top jar.

    • Wipe the exterior of the jar with a damp paper towel (dispose of towel as solid hazardous waste).[1]

    • Apply the hazardous waste label.[1] Include constituents: "this compound, 95%."[1]

  • For Liquids:

    • Check pH with a dipstick.[1]

    • If neutral, funnel into the "Organic Solvents - Toxic" carboy.[1]

    • Rinse the original flask with acetone/methanol and add rinsate to the same carboy.

    • Self-Validating Step: Sign the waste log immediately.[1] If the log requires a "Hazards" check, select "Toxic" and "Irritant."[1]

Phase 3: Final Destruction (Vendor Level)[1]
  • Method: The only acceptable destruction method for pharmacophore nitriles is High-Temperature Incineration (typically >1000°C) with scrubber systems for nitrogen oxides (

    
    ).[1]
    
  • Coding: Ensure the waste profile lists "Organic Nitriles" to alert the vendor to potential cyanogen generation during thermal treatment.

Emergency Contingencies (Spills)

In the event of a spill outside the fume hood, immediate action is required to prevent particulate spread.

SpillResponse Alert 1. ALERT Notify personnel Evacuate area PPE 2. PPE UP Double gloves, N95/Respirator Goggles Alert->PPE Contain 3. CONTAIN Cover with wet paper towels (Prevents dust) PPE->Contain Clean 4. CLEAN Scoop into bag Wash surface x3 Contain->Clean Dispose 5. DISPOSE Label as Hazardous Waste Clean->Dispose

Figure 2: Workflow for solid spill response.[1][3] Wetting the powder (Containment) is critical to prevent inhalation.[1]

Spill Cleanup Kit Requirements:

  • Inert absorbent (Vermiculite or sand) - Do not use sawdust (oxidizer risk).[1]

  • Sodium bicarbonate (for neutralizing if in acid solution).[1]

  • Heavy-duty polyethylene bags.[1]

References

  • PubChem. (2025).[1] this compound (CID 261591) - Safety and Hazards. National Library of Medicine.[1] [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][4] [Link]

  • US EPA. (2024). Hazardous Waste Codes and Characteristics (40 CFR Part 261). United States Environmental Protection Agency.[1] [Link]

Sources

Personal protective equipment for handling 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is not a generic reagent; it is a potent pharmacophore scaffold used in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib). Due to its biological activity and acute toxicity profile, it must be handled with Potent Compound Safety Standards (Occupational Exposure Band 3/4 equivalent).

The primary risks are inhalation of particulates during weighing and dermal absorption in solution. This guide moves beyond basic "compliance" to establish a self-validating safety system for your laboratory.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The GHS classification for this compound dictates the engineering controls.

Hazard ClassCodeDescriptionOperational Implication
Acute Toxicity (Oral) H301 Toxic if swallowed Zero-tolerance for surface contamination; strict hand hygiene.[1]
Skin Irritation H315Causes skin irritationDouble-gloving required to prevent micro-exposure.
Eye Irritation H319Causes serious eye irritationParticulate-tight eye protection is mandatory.
STOT - SE H335Respiratory irritationAll manipulation must occur within a certified fume hood.

Scientist's Note: The "Toxic if swallowed" (H301) designation often implies high systemic toxicity. In a research setting, ingestion rarely happens by eating; it happens via hand-to-mouth transfer from contaminated gloves or surfaces. Your PPE protocol must focus on breaking this transfer vector.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on barrier integrity and permeation kinetics .

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil minimum; Inner: 4 mil)Permeation Defense: Organic nitriles can permeate thin rubber. Double gloving creates a "sacrificial" outer layer. If the outer glove is splashed, strip and replace immediately. The inner glove maintains the sterile barrier.
Respiratory Engineering Control Primary (N95/P2 backup only)Source Capture: PPE is the last line of defense. Relying on an N95 mask is insufficient for H301 powders. Use a chemical fume hood.[1] If weighing outside a hood (discouraged), a PAPR (Powered Air Purifying Respirator) is required.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Particulate Seal: Standard safety glasses allow dust entry from the sides. Goggles provide a seal against airborne fines generated during transfer.
Body Tyvek® Lab Coat or Sleeve Covers Wrist Gap Protection: The most common exposure point is the gap between the glove cuff and the lab coat. Tyvek sleeve covers bridge this gap and are impermeable to dust.

Engineering Controls & Operational Protocols

A. The Weighing Protocol (Critical Control Point)

The highest risk of exposure occurs when the solid is transferred from the stock container to the balance.

  • Static Mitigation: Pyrrolopyrimidine powders are often electrostatic. They will "jump" or cling to spatulas.

    • Action: Use an anti-static gun or ionizer bar inside the weigh zone before opening the vial.

  • The "Red Zone" Setup:

    • Place a disposable absorbent mat (plastic side down) inside the Fume Hood.

    • All weighing must happen 6 inches inside the sash plane.

    • Face velocity must be verified >100 fpm (0.5 m/s) before starting.

B. Solubilization & Transfer

Once in solution (typically DMSO or DMF), the risk profile shifts from inhalation to rapid dermal absorption.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is an excellent solvent for this compound but is also a penetration enhancer . It will carry the toxic payload through intact skin and nitrile gloves rapidly.

  • Protocol:

    • If using DMSO, change outer gloves immediately after any splash.

    • Use Luer-lock syringes for transfers to prevent needle pop-off and aerosolization.

Decontamination & Waste Management[2]

Do not treat this as standard organic waste.

Spill Response (Solid)
  • Do NOT sweep. Sweeping generates aerosols.

  • Cover the spill with a wet paper towel (soaked in water/surfactant) to dampen the powder.

  • Wipe up the damp material and place it in a hazardous waste bag.

  • Clean the surface with 70% Ethanol followed by a soap/water wash.

Disposal[3][4][5][6][7]
  • Solid Waste: Segregate into "Toxic Solid" streams (UN 2811).

  • Liquid Waste: Segregate into "Toxic Organic" streams. Do not mix with general non-hazardous solvents.

  • Empty Containers: Triple rinse with solvent before disposal; rinsate goes to liquid waste.

Safety Logic Visualization

The following diagram illustrates the "Safe Handling Lifecycle," highlighting the critical decision points where PPE and Engineering controls intersect.

SafeHandling Start Start: Chemical Retrieval PPE_Check PPE Verification: Double Nitrile + Goggles Start->PPE_Check Hood_Check Engineering Control: Fume Hood > 100 fpm PPE_Check->Hood_Check Mandatory Weighing Weighing (Static Control) Hood_Check->Weighing Sash at working height Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Containment maintained Solubilization->PPE_Check If Splash Occurs: Replace Outer Glove Waste Disposal (UN 2811) Solubilization->Waste Segregated Stream

Figure 1: Operational workflow emphasizing the redundancy of PPE and Engineering Controls during the handling of toxic kinase inhibitor intermediates.

References

  • PubChem. (n.d.). Compound Summary: this compound (CID 5356682). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016).[2] Controlling Occupational Exposure to Hazardous Drugs.[3][4] OSHA.gov. Retrieved from [Link]

Sources

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